Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Description
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Properties
IUPAC Name |
(3R)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBNEFIXONNFA-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145306 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-94-3 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
Enantiomerically pure β-amino acids are critical building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2][3] Their incorporation into peptide-based drugs can enhance stability against enzymatic degradation, a crucial attribute for improving therapeutic efficacy.[3][4] Specifically, Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a highly valued intermediate due to the presence of a fluorine atom, which can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.[5][6] This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of this key chiral intermediate: the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor. This method is favored for its high enantioselectivity and efficiency.[7][8][9][10]
Strategic Overview: Asymmetric Hydrogenation Approach
The synthesis of this compound is strategically approached through a three-stage process. This methodology is designed to ensure high yield and, most importantly, high enantiomeric purity, which is critical for its application in pharmaceutical development.[11]
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Stage 1 & 2: Synthesis of the Prochiral Precursor, Methyl (E/Z)-3-acetamido-3-(4-fluorophenyl)acrylate
The synthesis commences with the formation of the prochiral enamide substrate. This is a critical step as the geometry of the double bond can influence the efficiency of the subsequent asymmetric hydrogenation.
Experimental Protocol:
-
Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with methyl acetoacetate in the presence of a base catalyst (e.g., piperidine) to yield the corresponding β-keto ester.
-
Reductive Amination and Acylation: The β-keto ester is then subjected to reductive amination using ammonium acetate, followed by acylation with acetic anhydride. This sequence produces a mixture of (E) and (Z) isomers of methyl 3-acetamido-3-(4-fluorophenyl)acrylate. The E/Z mixture can often be used directly in the next step, although separation can be achieved via column chromatography if desired.[3]
Stage 3: Rhodium-Catalyzed Asymmetric Hydrogenation and Final Boc Protection
This stage is the core of the synthesis, where the chirality of the final product is established. The choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. Ligands such as Me-DuPhos and BICP have demonstrated excellent performance in similar hydrogenations.[3][8]
The "Why": Mechanistic Insights into Asymmetric Hydrogenation
The rhodium catalyst, complexed with a chiral phosphine ligand, coordinates to the double bond of the β-(acylamino)acrylate substrate. Hydrogen gas then adds across the double bond in a stereocontrolled manner, dictated by the chiral environment created by the ligand. This process leads to the preferential formation of one enantiomer over the other.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol:
-
Asymmetric Hydrogenation: In a high-pressure reactor, the enamide substrate is dissolved in a suitable solvent, typically toluene or methanol.[3][8] A rhodium precatalyst (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) are added. The reactor is then pressurized with hydrogen gas (typically 40-300 psi) and stirred at room temperature until the reaction is complete.[3][8]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral N-acetyl amino ester.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous lithium hydroxide.
-
Boc Protection: The resulting amino acid is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.[12][13][14] This step is crucial for the compound's use in peptide synthesis.[4][15]
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |
| Hydrogenation | [Rh(COD)2]BF4, (R,R)-Me-DuPhos, H2 | Toluene | 25 | 40 | >95 | >98 |
| Hydrolysis | LiOH | THF/H2O | 25 | N/A | >90 | N/A |
| Boc Protection | Boc2O, Et3N | Dioxane/H2O | 25 | N/A | >90 | N/A |
Validation and Quality Control
Ensuring the chemical and enantiomeric purity of the final product is essential.[11]
-
Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiomeric Purity: Determined using chiral HPLC or chiral gas chromatography. A high enantiomeric excess (ee) is a key indicator of a successful asymmetric synthesis.[11]
Conclusion and Future Outlook
The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates provides a reliable and highly efficient route to this compound. The high enantioselectivity of this method makes it particularly suitable for the synthesis of pharmaceutical intermediates where stereochemical purity is paramount. Further advancements in catalyst design, including the development of more active and selective catalysts, will continue to refine and improve upon this essential synthetic transformation.
References
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. (2005). PubMed. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. ElectronicsAndBooks. [Link]
-
Recent advances in the enantioselective synthesis of beta-amino acids. (1998). PubMed. [Link]
-
Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (1992). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (1999). The Journal of Organic Chemistry - ACS Publications. [Link]
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Source Not Available]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Advanced Synthesis with Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed. [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]
- Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 9. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. nbinno.com [nbinno.com]
Physicochemical properties of (R)-Boc-4-fluoro-β-phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-4-fluoro-β-phenylalanine
Abstract: The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of (R)-Boc-4-fluoro-β-phenylalanine, a valuable building block for creating peptides with enhanced metabolic stability and tailored conformations. While specific experimental data for this β-isomer is not broadly published, this document outlines the authoritative methodologies required for its complete characterization, drawing parallels with its well-characterized α-isomer, (R)-Boc-4-fluoro-α-phenylalanine. This paper is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for the analysis and application of this compound.
The Strategic Imperative of Fluorinated β-Amino Acids
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[4] When incorporated into a β-amino acid backbone, these effects are combined with the unique conformational constraints imparted by the β-structure, leading to the formation of stable secondary structures like helices and turns in peptidomimetics. This makes (R)-Boc-4-fluoro-β-phenylalanine a highly attractive monomer for the synthesis of protease-resistant peptides and other novel therapeutics.[2][5]
Structural and Physicochemical Profile
The precise characterization of any synthetic building block is a prerequisite for its successful application. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances stability and solubility in organic solvents, making it highly compatible with standard peptide synthesis protocols.[6] The 4-fluoro substitution on the phenyl ring is key to modulating the electronic properties of the side chain.
Core Properties Summary
The following table summarizes the key physicochemical properties for (R)-Boc-4-fluoro-β-phenylalanine and its corresponding α-isomer for comparative purposes. The data for the α-isomer is derived from established sources, while the properties for the target β-isomer are presented as parameters to be determined via the methodologies described in this guide.
| Property | (R)-Boc-4-fluoro-β-phenylalanine | (R)-Boc-4-fluoro-α-phenylalanine (Comparator) | Rationale & Significance |
| IUPAC Name | (3R)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | (2R)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid[7] | Unambiguously defines the chemical structure, including stereochemistry. |
| Molecular Formula | C₁₄H₁₈FNO₄ | C₁₄H₁₈FNO₄[7] | Confirms the elemental composition. |
| Molecular Weight | 283.29 g/mol | 283.29 g/mol [7] | Essential for all stoichiometric calculations. |
| Appearance | To be determined experimentally | White to off-white solid[6] | A basic quality control parameter. |
| Melting Point | To be determined experimentally | ~105-109 °C | A key indicator of purity and solid-state packing. |
| Solubility | To be determined experimentally | Soluble in EtOAc, DMF, CH₂Cl₂ | Critical for selecting appropriate reaction and analytical solvents. |
| Purity (HPLC) | To be determined experimentally | ≥99%[6][8] | Ensures the absence of impurities that could interfere with subsequent reactions. |
| Optical Rotation | To be determined experimentally | [α]D²⁰ = -27 ± 2º (c=1 in EtOAc) | Confirms the enantiomeric identity and purity. |
Core Analytical Methodologies for Characterization
A multi-technique approach is non-negotiable for the unambiguous structural elucidation and purity assessment of a modified amino acid like (R)-Boc-4-fluoro-β-phenylalanine.[9] Each technique provides a unique and complementary piece of information, forming a self-validating system of analysis.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive characterization of a novel amino acid derivative is outlined below. This workflow ensures that each critical parameter is assessed systematically, from basic identity to detailed structural confirmation.
Caption: Workflow for the complete physicochemical characterization of a novel amino acid derivative.
Detailed Experimental Protocol: Purity and Chiral Identity via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and, with the appropriate column, the enantiomeric excess of chiral molecules.[]
Objective: To determine the chemical and chiral purity of (R)-Boc-4-fluoro-β-phenylalanine.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)[11]
-
Standard C18 reversed-phase column
Part A: Reversed-Phase HPLC for Chemical Purity
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for drug development applications.
Causality Behind Choices:
-
TFA: Used as an ion-pairing agent to improve peak shape for the carboxylic acid moiety.
-
Acetonitrile/Water Gradient: Provides a broad polarity range to ensure elution of both the main compound and any potential impurities.
-
UV at 254 nm: The fluorophenyl group provides a strong chromophore for sensitive detection.
Part B: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Use the same stock solution prepared for the reversed-phase analysis.
-
Instrument Setup:
-
Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times. To confirm peak identity, a sample of the racemate or the (S)-enantiomer should be run if available. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Causality Behind Choices:
-
Chiral Stationary Phase: These columns contain a chiral selector that interacts differently with the two enantiomers, enabling their separation.[12]
-
Normal Phase Solvents (Hexane/Isopropanol): This mobile phase system is standard for many polysaccharide-based CSPs and provides the necessary selectivity for enantiomeric resolution.
Structural Verification by NMR and Mass Spectrometry
While HPLC confirms purity, it does not confirm structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[9]
-
¹H NMR: The spectrum of the β-isomer is expected to show distinct differences from the α-isomer. The protons on the β-carbon and the adjacent methylene group will form a characteristic AMX or ABX spin system, with coupling constants that can help define the conformation. The Boc group will present as a singlet at ~1.4 ppm.[9]
-
¹⁹F NMR: This will show a singlet (or a complex multiplet if coupled to aromatic protons), confirming the presence and electronic environment of the fluorine atom.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₄H₁₈FNO₄) to within a few parts per million (ppm), leaving no ambiguity as to the compound's composition.
Applications in Drug Discovery and Development
(R)-Boc-4-fluoro-β-phenylalanine is a high-value building block for several applications:
-
Peptide Synthesis: It serves as a key component in solid-phase or solution-phase peptide synthesis to create modified peptides with enhanced properties.[6][8]
-
Drug Design: The unique fluorine substitution can improve the pharmacokinetic properties (e.g., metabolic stability, bioavailability) of drug candidates.[1][6]
-
Protein Engineering: It can be incorporated into proteins to study structure-function relationships, providing insights into enzyme activity and stability.[6]
Conclusion
(R)-Boc-4-fluoro-β-phenylalanine stands as a promising and versatile tool for the modern medicinal chemist. While its specific physicochemical data points require experimental determination, the analytical workflows and protocols detailed in this guide provide a robust and scientifically-grounded framework for its complete characterization. By applying these multi-technique, self-validating methodologies, researchers can confidently employ this building block to advance the design and development of next-generation peptide-based therapeutics.
References
- G. S. Kokil, et al. (2020). Applications of fluorine-containing amino acids for drug design. Eur J Med Chem, 186:111826.
- Benchchem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.
- T. L. T. Tuttle, et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
- ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.
- PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.
- Pharma Sources. (N.D.). Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals. Pharma Sources Insights.
- Chem-Impex. (N.D.). Boc-4-fluoro-L-phenylalanine. Chem-Impex Product Page.
- PubChem. (2025). N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine.
- Chem-Impex. (N.D.). Boc-4-fluoro-DL-phenylalanine. Chem-Impex Product Page.
- BOC Sciences. (N.D.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences Technical Library.
- Y. Li, et al. (2018).
- M. G. M. D'Oca, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem, 16, 1058-1081.
- PubChem. (2025). (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid.
- Sigma-Aldrich. (N.D.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Bulletin.
- Organic Syntheses. (N.D.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C14H18FNO4 | CID 2734493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 11. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Boc-D-β-Phe(4-F)-OH: A Strategic Building Block for Advanced Peptide and Peptidomimetic Design
Executive Summary: Boc-D-β-Phe(4-F)-OH (CAS 479064-94-3) is a specialized amino acid derivative pivotal to modern drug discovery and medicinal chemistry. Its unique trifecta of structural features—a β-amino acid backbone, a para-fluorinated phenyl ring, and a Boc-protecting group—offers a strategic advantage in designing peptides and peptidomimetics with enhanced therapeutic potential. This guide provides a comprehensive overview of its physicochemical properties, strategic applications, and detailed protocols for its incorporation into peptide structures, aimed at researchers, scientists, and drug development professionals. The inclusion of a β-amino acid core confers significant resistance to enzymatic degradation, while the fluorine substituent modulates electronic properties and can enhance binding affinity and metabolic stability.[1][2][3][4] This document serves as a practical resource for leveraging the unique attributes of this compound in the pursuit of next-generation therapeutics.
Introduction: The Strategic Value of a Trifunctional Building Block
The landscape of peptide-based therapeutics is continually evolving, driven by the need to overcome the inherent limitations of natural α-peptides, such as poor metabolic stability and limited conformational diversity. Boc-D-β-Phe(4-F)-OH has emerged as a key building block that directly addresses these challenges through its distinct molecular architecture.
-
The β-Amino Acid Advantage: Unlike natural α-amino acids, the β-amino acid scaffold, where the amine group is attached to the second carbon from the carboxyl group, imparts profound resistance to degradation by common peptidases.[1][3] This structural modification is a cornerstone strategy for increasing the in vivo half-life of peptide drug candidates.[4] Peptides constructed from β-amino acids, known as β-peptides, can also adopt stable, predictable secondary structures like helices and turns, enabling the rational design of molecules that can mimic protein surfaces or disrupt protein-protein interactions.[5]
-
The Role of Fluorine in Medicinal Chemistry: The substitution of hydrogen with fluorine is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[6][7] The para-fluoro group on the phenyl ring of Boc-D-β-Phe(4-F)-OH introduces several beneficial properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile sites.[7]
-
Enhanced Binding: The high electronegativity of fluorine can alter the acidity of nearby protons and modulate non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a receptor binding pocket, potentially increasing potency.[2][8]
-
Improved Physicochemical Properties: Fluorination often increases lipophilicity, which can improve membrane permeability and bioavailability.[9][10]
-
-
Boc Protection for Synthesis: The tert-butoxycarbonyl (Boc) protecting group is a robust and widely used amine protecting group in peptide synthesis.[11][12] It is stable under various coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it ideal for stepwise solid-phase peptide synthesis (SPPS).[13][14]
This combination of features makes Boc-D-β-Phe(4-F)-OH a highly valuable reagent for creating novel peptide-based drugs, enzyme inhibitors, and molecular probes with superior stability and tailored pharmacological properties.[11][15]
Physicochemical and Handling Properties
Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of Boc-D-β-Phe(4-F)-OH are summarized below.
| Property | Value | Source |
| CAS Number | 479064-94-3 | [11][16][17] |
| Molecular Formula | C₁₄H₁₈FNO₄ | [11][16] |
| Molecular Weight | 283.3 g/mol | [11][16][17] |
| Appearance | White to off-white powder | [11][16] |
| Purity | ≥ 95% (typically by HPLC) | [11][16] |
| Synonyms | (R)-Boc-4-fluoro-β-phenylalanine, Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid | [11][16] |
| Storage Conditions | Store at 0-8 °C to ensure long-term stability and prevent degradation. | [11][12][16] |
| Solubility | Soluble in organic solvents like DMF, NMP, and DCM; insoluble in water. | [12] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-D-β-Phe(4-F)-OH is its incorporation into peptide chains using SPPS. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established methodology. The following section provides an authoritative, step-by-step protocol for this process.
Workflow for Boc-SPPS Cycle
The synthesis cycle involves repetitive steps of deprotection, activation, and coupling to build the peptide sequence on a solid support (resin).
Caption: Boc-SPPS cycle for peptide elongation.
Detailed Experimental Protocol: Incorporation of Boc-D-β-Phe(4-F)-OH
This protocol outlines the manual coupling of Boc-D-β-Phe(4-F)-OH onto a resin-bound peptide chain with a free N-terminal amine, using the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-β-Phe(4-F)-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% DIPEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation & Deprotection (If starting a new cycle):
-
Swell the resin-bound peptide (e.g., 0.1 mmol scale) in DCM for 30 minutes.[18]
-
Drain the solvent. Add the 50% TFA/DCM solution and agitate for 2 minutes. Drain.
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete Boc group removal.[13]
-
Drain the vessel and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with the 10% DIPEA/DCM solution (2x for 2 minutes each) to neutralize the ammonium trifluoroacetate salt and liberate the free amine.[13]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-D-β-Phe(4-F)-OH (3 eq., 0.3 mmol, 85 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in a minimal amount of DMF (~2 mL).
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL).
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the synthesis vessel containing the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time for β-amino acids may be longer than for standard α-amino acids.
-
Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.[19] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.[19]
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Final Cleavage (Post-Synthesis):
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF or a TFA-based cocktail with scavengers (e.g., TFA/H₂O/Triisopropylsilane).[20]
-
Mechanistic Insights and Strategic Rationale
Understanding the "why" behind procedural steps is critical for troubleshooting and optimization.
The Chemistry of Peptide Coupling
The formation of a peptide bond is a condensation reaction that is not spontaneous. Coupling reagents like HATU are required to activate the carboxylic acid of the incoming amino acid, converting it into a highly reactive ester intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Why HATU? HATU is a third-generation aminium-based coupling reagent known for its high efficiency and low rate of racemization, which is particularly important when working with expensive or unusual amino acids.
Impact of Fluorination on Reactivity and Conformation
The electron-withdrawing nature of the fluorine atom can subtly influence the properties of the molecule.[8]
-
Acidity: The fluorine atom can slightly increase the acidity of the carboxylic acid proton, though this effect is generally minimal on coupling chemistry.
-
Reactivity: Caution should be exercised, as high degrees of fluorination can sometimes decrease the reactivity of the amine or carboxyl group, potentially requiring longer coupling times or double coupling protocols.[9]
-
Conformation: The 4-fluoro-phenyl side chain can engage in specific interactions within a peptide's final structure, influencing folding and stability through non-covalent interactions like dipole moments or even weak halogen bonds.[8][9]
Conclusion and Future Outlook
Boc-D-β-Phe(4-F)-OH is more than a simple amino acid derivative; it is a sophisticated tool for molecular engineering. By combining the proteolytic resistance of the β-amino acid backbone with the pharmacological benefits of fluorination, it enables the design of peptidomimetics with enhanced drug-like properties.[1][2][4] Its utility extends from developing metabolically stable peptide therapeutics to crafting precisely folded structures for targeting protein-protein interactions.[21] As the demand for advanced biologics and targeted therapeutics grows, the strategic incorporation of building blocks like Boc-D-β-Phe(4-F)-OH will continue to be a critical driver of innovation in drug discovery.
References
-
Frackenpohl, J., et al. (2005). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBiodiversity, 2(5), 591-632. [Link]
-
Scott, P.J.H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
-
Scott, P.J.H. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
-
Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta. [Link]
-
Scott, P.J.H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]
-
Mykhailiuk, P.K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 355-381. [Link]
-
Scott, P.J.H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. [Link]
-
Horne, W.S., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(19), 5256-5259. [Link]
-
Maison, W., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7793-7810. [Link]
-
Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(5), e0216441. [Link]
-
Al-Masoudi, N.A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Aapptec. (n.d.). (R)-Boc-beta-Phe(4-F)-OH. Aapptec Peptides. [Link]
-
Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 75-96. [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. [Link]
-
Werner, J. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. [Link]
-
Tiemann, M., et al. (2022). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 61(24), e202202684. [Link]
-
Aapptec. (n.d.). Boc-D-Phe(4-F)-OH. Aapptec Peptides. [Link]
-
Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382. [Link]
-
Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]
-
World Journal of Advanced Research and Reviews. (2021). Role of peptidomimetics for new drug discovery. WJARR, 12(3), 449-462. [Link]
-
Laconde, G., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 14(10), 735-754. [Link]
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Page loading... [wap.guidechem.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. peptide.com [peptide.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. wernerlab.weebly.com [wernerlab.weebly.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. wjarr.com [wjarr.com]
A Technical Guide to the Biological Activity of Fluorinated β-Amino Acids: From Rational Design to Functional Validation
Abstract
The strategic incorporation of fluorine into β-amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. This guide provides an in-depth technical exploration of the profound impact of fluorination on the conformational behavior, metabolic stability, and biological activity of β-amino acids and the peptides they form. We will delve into the stereoelectronic effects of fluorine that govern molecular conformation, explore their application as potent enzyme inhibitors and novel antimicrobial agents, and provide detailed, field-proven protocols for their synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated β-amino acids in their therapeutic design strategies.
Introduction: The Strategic Advantage of Fluorine in β-Amino Acid Scaffolds
The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties. When incorporated into β-amino acids, fluorine's influence extends beyond simple steric or electronic effects, offering a nuanced approach to modulating biological activity. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, providing greater conformational flexibility. The strategic placement of fluorine on this scaffold introduces unique stereoelectronic effects, such as the gauche effect, which can pre-organize the molecule into specific, biologically relevant conformations.[1] This conformational control is a cornerstone of rational drug design, enabling the development of peptidomimetics with enhanced proteolytic stability and improved target affinity.[2][3]
This guide will navigate the journey from the synthesis of these unique building blocks to the validation of their biological functions, providing both the theoretical underpinnings and the practical methodologies required for successful application.
The Fluorine Effect: A Deep Dive into Conformational Control
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The introduction of fluorine into a β-amino acid can profoundly influence its conformational preferences through a combination of steric and stereoelectronic effects.
The Gauche Effect and Hyperconjugation
A key determinant of the conformation of fluorinated molecules is the gauche effect, where a gauche arrangement of vicinal electronegative substituents is favored over an anti-periplanar conformation. In the context of fluorinated β-amino acids, this effect, driven by hyperconjugation between the C-F σ* antibonding orbital and adjacent σ bonding orbitals, can lead to a predictable folding of the carbon backbone.[1] This pre-organization can mimic the turn structures found in natural peptides, making fluorinated β-amino acids valuable components of peptidomimetics.[2]
Impact on Acidity, Basicity, and Hydrogen Bonding
The high electronegativity of fluorine can also influence the pKa of nearby acidic and basic groups. For instance, a fluorine atom on the α-carbon of a β-amino acid can lower the pKa of the carboxylic acid and the amine, impacting their charge state at physiological pH. Furthermore, while the C-F bond is a poor hydrogen bond acceptor, its presence can modulate the hydrogen-bonding capacity of neighboring amide groups, which in turn affects the stability of secondary structures in β-peptides.[4]
Characterization of Conformational Preferences
Elucidating the precise conformational impact of fluorination is critical for understanding structure-activity relationships. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[5] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing a powerful tool to monitor conformational changes, protein-ligand interactions, and even for in-cell NMR studies.[6][7][8]
-
X-ray Crystallography: This technique provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[9][10] For fluorinated β-amino acids and the peptides they form, X-ray crystallography can definitively reveal the preferred conformations and intermolecular interactions, offering invaluable insights for rational design.[11]
Biological Activities and Therapeutic Applications
The unique properties conferred by fluorination translate into a wide range of biological activities. Here, we explore two prominent areas: enzyme inhibition and antimicrobial activity.
Fluorinated β-Amino Acids as Enzyme Inhibitors
The modification of substrate analogs with fluorine has proven to be a highly effective strategy for designing potent and selective enzyme inhibitors. Fluorinated β-amino acids can act as mechanism-based inhibitors or transition-state analogs for various enzyme classes.[1][8]
-
Serine Protease Inhibition: α-Fluorinated β-amino acids have been shown to be competitive inhibitors of serine proteases like α-chymotrypsin.[12][13] The electron-withdrawing fluorine atom can stabilize the tetrahedral intermediate formed during catalysis, leading to potent inhibition.[8]
-
Pyridoxal Phosphate (PLP)-Dependent Enzymes: β-Fluorinated amino acids can act as suicide substrates for PLP-dependent enzymes. The fluorine atom can serve as a good leaving group, leading to the formation of a reactive species that irreversibly inactivates the enzyme.[1]
Table 1: Examples of Fluorinated β-Amino Acids as Enzyme Inhibitors
| Fluorinated β-Amino Acid Derivative | Target Enzyme | Mechanism of Inhibition | Reference |
| α-Fluoro-β-amino acids | α-Chymotrypsin | Competitive Inhibition | [12][13] |
| β-Fluoro-β-amino acids | PLP-dependent enzymes | Mechanism-based (suicide) inhibition | [1] |
| α-Trifluoromethyl ketones | Serine Proteases | Transition-state analog | [8] |
Antimicrobial Peptides (AMPs) and Peptidomimetics
The increasing threat of multidrug-resistant bacteria has spurred the development of novel antimicrobial agents. Fluorinated β-amino acids and the peptides they form are promising candidates in this arena.[14][15][16]
-
Enhanced Proteolytic Stability: A major drawback of natural peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of β-amino acids, particularly those with fluorine, can significantly enhance their resistance to enzymatic cleavage, thereby increasing their in vivo half-life.[3][14]
-
Modulation of Hydrophobicity and Amphipathicity: The antimicrobial activity of many AMPs is dependent on their ability to disrupt bacterial membranes, a process influenced by their hydrophobicity and amphipathicity. Fluorination provides a means to fine-tune these properties.[17][18][19] Strategic placement of fluorinated residues can enhance the peptide's ability to interact with and permeabilize bacterial membranes, leading to increased antimicrobial potency.[16][20]
Table 2: Impact of Fluorination on Antimicrobial Peptide Properties
| Property | Effect of Fluorination | Rationale | References |
| Proteolytic Stability | Increased | Steric hindrance and altered substrate recognition by proteases. | [3][14] |
| Hydrophobicity | Increased | The hydrophobic nature of the C-F bond. | [14][17] |
| Antimicrobial Activity | Can be enhanced | Improved membrane interaction and disruption. | [14][16][19] |
| Hemolytic Activity | Variable | Dependent on the degree and position of fluorination. | [14][16] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated β-amino acids.
Synthesis of α-Fluorinated β-Amino Acids
A common strategy for the synthesis of α-fluorinated β-amino acids involves the stereoselective fluorination of a β-amino acid precursor. The following protocol is a representative example.
Experimental Protocol: Stereoselective Fluorination [12][13]
-
Deprotonation: Dissolve the N-protected β-amino acid ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.
-
Electrophilic Fluorination: To the enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting groups to yield the final α-fluorinated β-amino acid.
Causality: The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation without competing side reactions. The low temperature (-78 °C) is necessary to maintain the kinetic control of the reaction and enhance stereoselectivity. NFSI is a widely used and effective electrophilic fluorine source.
Enzyme Inhibition Assay
To determine the inhibitory potency of a fluorinated β-amino acid against a target enzyme, a standard enzyme inhibition assay is performed.
Experimental Protocol: Competitive Enzyme Inhibition Assay [21]
-
Reagent Preparation: Prepare a stock solution of the fluorinated β-amino acid inhibitor in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding substrate in the assay buffer. The substrate should ideally be a chromogenic or fluorogenic compound to allow for easy detection of product formation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to the appropriate equation (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).
Causality: The pre-incubation step is important to ensure that the binding equilibrium between the enzyme and inhibitor is reached before the start of the reaction. Using a range of inhibitor concentrations allows for the determination of the dose-dependent effect and the calculation of a precise Ki value.
Antimicrobial Susceptibility Testing
The antimicrobial activity of fluorinated β-peptides is typically assessed by determining their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay [22][23][24][25]
-
Peptide and Bacterial Preparation: Prepare a stock solution of the fluorinated β-peptide in a suitable solvent and create a two-fold serial dilution in a 96-well plate using cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the peptide is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Causality: The broth microdilution method is a standardized and quantitative way to determine the antimicrobial susceptibility of a compound.[22][25] The use of a standardized bacterial inoculum is critical for the reproducibility of the results.[26]
Visualization of Key Concepts and Workflows
Conformational Influence of Fluorination
Caption: The stereoelectronic influence of fluorine on β-amino acid conformation.
Workflow for Biological Evaluation
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. biophysics.org [biophysics.org]
- 6. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using fluorous amino acids to probe the effects of changing hydrophobicity on the physical and biological properties of the beta-hairpin antimicrobial peptide protegrin-1. | Semantic Scholar [semanticscholar.org]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. woah.org [woah.org]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of Boc-Protected Amino Acids in Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the art of peptide synthesis. Its unique acid-labile nature, coupled with its stability under a wide range of other chemical conditions, has made it an indispensable tool for the stepwise assembly of amino acids into complex peptides. This guide provides a comprehensive exploration of the mechanism of action of Boc-protected amino acids, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry of the Boc group, from its installation onto an amino acid to its critical role and mechanistic cleavage within the framework of Solid-Phase Peptide Synthesis (SPPS). By delving into the causality behind experimental choices, potential side reactions, and mitigation strategies, this document serves as a self-validating system for understanding and implementing Boc chemistry with scientific integrity.
The Imperative of Protection in Peptide Synthesis
The synthesis of a peptide with a defined sequence requires the exquisitely controlled formation of amide bonds between specific amino acids. Left unprotected, the trifunctional nature of most amino acids (possessing an α-amino group, an α-carboxyl group, and a side chain) would lead to uncontrolled polymerization and the formation of a statistical mixture of products.[1][2] To enforce the desired sequence, a strategy of temporary and permanent blocking of reactive functional groups is essential.
This leads to the concept of orthogonal protection , a strategy where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][3][4][5] The two dominant strategies in modern peptide synthesis are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile Boc group. The Boc strategy, often paired with acid-labile benzyl (Bzl)-based side-chain protecting groups, is considered "quasi-orthogonal."[1] It relies on a gradient of acid lability, where the Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust side-chain and resin-linker protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for cleavage.[1][3] This guide focuses exclusively on the Boc/Bzl strategy pioneered by R. Bruce Merrifield.[6][7][8]
Mechanism of Nα-Boc Protection
The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino function of an amino acid is the foundational step. The protecting agent of choice is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][9][10] The nitrogen atom of the amino acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This reaction is typically performed in the presence of a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), which serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic proton of the resulting carbamate.[10][11][12][13] The initial attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into carbon dioxide and tert-butoxide, which is protonated by the base.[9][10]
Experimental Protocol: Boc Protection of Alanine
-
Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Basification: Add sodium hydroxide (NaOH, 1.1 eq) to the solution to adjust the pH to approximately 10-11.
-
Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Workup: Acidify the reaction mixture with a cold solution of citric acid or KHSO₄ to pH 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-Alanine product.
The Boc-SPPS Cycle: A Mechanistic Overview
The power of Boc-protected amino acids is fully realized in the context of Solid-Phase Peptide Synthesis (SPPS). In this methodology, the C-terminal amino acid of the target peptide is first covalently anchored to an insoluble polymer resin, typically a chloromethylated polystyrene (Merrifield resin) or a phenylacetamidomethyl (PAM) resin.[6][14] The peptide is then elongated in the C-to-N direction through a series of repeating cycles.
The core Boc-SPPS cycle consists of four key steps:
-
Deprotection: The acid-labile Nα-Boc group of the resin-bound amino acid or peptide is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][14]
-
Neutralization: The resulting TFA salt of the terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine nucleophile for the subsequent coupling step.[3]
-
Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. Activation is commonly achieved using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[15][16]
-
Washing: Excess reagents and byproducts are removed by thoroughly washing the peptide-resin with various solvents, preparing it for the next cycle.
References
- 1. biosynth.com [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
Crystal structure analysis of Boc-beta-homophenylalanine derivatives
An In-Depth Technical Guide to the Crystal Structure Analysis of Boc-β-Homophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the single-crystal X-ray diffraction analysis of N-tert-butoxycarbonyl (Boc)-protected β-homophenylalanine derivatives. β-Amino acids are crucial building blocks in the design of peptidomimetics with enhanced stability and unique conformational properties. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and materials science. This document delineates the theoretical underpinnings, practical methodologies, and data interpretation intricacies associated with the crystal structure determination of these valuable synthetic intermediates. We will delve into the influence of the Boc protecting group and the phenyl moiety on the conformational landscape and crystal packing of β-homophenylalanine, offering field-proven insights to guide researchers in this domain.
Introduction: The Significance of Boc-β-Homophenylalanine in Modern Chemistry
β-Amino acids, and specifically β-homophenylalanine, represent a significant class of non-proteinogenic amino acids. Their incorporation into peptide chains can induce novel secondary structures, such as helices and sheets, that are distinct from those formed by their α-amino acid counterparts[1][2]. This structural diversity, coupled with an inherent resistance to enzymatic degradation, makes β-peptides highly attractive for the development of new therapeutics.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis.[3][4][5] Its role extends beyond simply masking the reactivity of the amine group; it profoundly influences the solubility, crystallization behavior, and even the conformational preferences of the amino acid.[6][7][8] The Boc group's steric bulk and hydrogen bonding capabilities can direct intermolecular interactions, facilitating the growth of high-quality single crystals suitable for X-ray diffraction analysis.
This guide will focus on the confluence of these two key chemical entities: the Boc protecting group and the β-homophenylalanine scaffold. By understanding their interplay through the lens of X-ray crystallography, researchers can gain predictive control over the solid-state architecture of these molecules, a critical aspect of drug development and crystal engineering.
The "Why": Causality in Experimental Design for Crystal Structure Analysis
The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is guided by the physicochemical properties of the molecule . Here, we dissect the rationale behind the key experimental choices.
The Imperative of Purity
Crystallization is fundamentally a self-purification process; however, starting with highly pure material (>98%) is critical. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or unusable crystals.
The Art and Science of Crystallization
The selection of an appropriate crystallization technique is dictated by the solubility profile of the Boc-β-homophenylalanine derivative.
-
Slow Evaporation: This is often the first method attempted due to its simplicity. The choice of solvent is paramount. A solvent in which the compound is moderately soluble is ideal. For Boc-protected amino acids, common choices include methanol, ethanol, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.
-
Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds or when only small amounts of material are available. It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, gradually decreasing its solubility and promoting crystallization.[6]
-
Temperature Gradient: This method relies on the differential solubility of the compound at different temperatures. A saturated solution is slowly cooled, leading to supersaturation and subsequent crystallization.
The rationale behind these techniques is to approach supersaturation slowly and in a controlled manner, allowing for the ordered arrangement of molecules into a crystalline lattice rather than rapid precipitation into an amorphous solid.
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust and self-validating workflow for the crystal structure analysis of Boc-β-homophenylalanine derivatives.
Synthesis and Purification
The synthesis of Boc-β-homophenylalanine is a well-established procedure, typically involving the reaction of β-homophenylalanine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Detailed Protocol for Boc Protection:
-
Dissolve β-homophenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the amino group.
-
Slowly add a solution of (Boc)₂O in the same solvent.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an acidic workup to protonate the carboxylic acid and remove excess base.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to achieve >98% purity.
Crystallization
Step-by-Step Protocol for Vapor Diffusion:
-
Prepare a saturated or near-saturated solution of the purified Boc-β-homophenylalanine derivative in a good solvent (e.g., methanol, ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small reservoir of an anti-solvent (e.g., hexane, diethyl ether).
-
Allow the setup to stand undisturbed at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection
This is the core of the structural analysis.[9][10]
Generalized Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.[6] An initial set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[6]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.
Workflow Diagram:
Caption: Experimental workflow from synthesis to final crystal structure.
Data Presentation and Interpretation
The final output of a crystal structure analysis is a wealth of quantitative data that describes the molecule's geometry and its arrangement in the crystal lattice.
Crystallographic Data
The following table presents a hypothetical but representative set of crystallographic data for a Boc-β-homophenylalanine derivative. For comparison, data for some Boc-protected α-amino acids are also included.[6]
| Parameter | Boc-β-homophenylalanine (Hypothetical) | Boc-L-Alanine[6] | Boc-L-Valine[6] |
| Chemical Formula | C₁₅H₂₁NO₄ | C₈H₁₅NO₄ | C₁₀H₁₉NO₄ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁ |
| a (Å) | 10.5 | 8.833 | 6.136 |
| b (Å) | 8.5 | 10.339 | 14.130 |
| c (Å) | 16.2 | 11.289 | 7.824 |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.3 | 90 | 109.99 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1450 | 1031.5 | 638.9 |
| Z | 4 | 4 | 2 |
Conformational Analysis: The Influence of the Boc Group and Phenyl Ring
The key torsion angles of the β-homophenylalanine backbone and the orientation of the Boc group and phenyl side chain provide critical insights into the molecule's conformational preferences.
-
Backbone Conformation: Unlike α-amino acids, β-amino acids have an additional carbon in their backbone, leading to a greater degree of conformational flexibility. The torsion angles around the Cα-Cβ and Cβ-Cγ bonds will define the overall shape of the molecule.
-
Boc Group Orientation: The carbamate group of the Boc protecting group is generally planar. The orientation of this group relative to the amino acid backbone can influence intermolecular hydrogen bonding patterns.
-
Phenyl Ring Conformation: The orientation of the phenyl ring relative to the backbone is described by the χ (chi) torsion angles. This orientation is often influenced by crystal packing forces and can play a role in the formation of π-π stacking interactions.
Logical Relationship Diagram:
Caption: Factors influencing the molecular conformation and crystal structure.
Conclusion: From Structure to Application
The crystal structure analysis of Boc-β-homophenylalanine derivatives is not merely an academic exercise. The precise atomic coordinates and conformational data obtained are invaluable for:
-
Rational Drug Design: Understanding the preferred conformations of these building blocks allows for the design of peptidomimetics with specific three-dimensional structures to enhance binding affinity and biological activity.
-
Computational Modeling: Crystal structures provide the empirical data needed to validate and refine molecular mechanics force fields used in computational studies of peptide folding and dynamics.
-
Materials Science: The predictable packing motifs of these molecules can be exploited in the design of novel crystalline materials with tailored properties.
By following the rigorous, self-validating methodologies outlined in this guide, researchers can confidently determine the crystal structures of Boc-β-homophenylalanine derivatives and leverage this fundamental knowledge to advance their scientific and drug development objectives.
References
- A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. Benchchem.
- Crystallization method of Boc-amino acid. Google Patents.
- Mastering Protecting Groups in Peptide Synthesis. SBS Genetech.
- Crystallization method of Boc-amino acid. Eureka | Patsnap.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides.
- Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Labeling and Protecting Groups. Bio-Synthesis.
- Conformational and metabolic consequences of substitution of phenylalanine with beta(3)- homophenylalanine. ResearchGate.
- X-ray crystallography. Wikipedia.
- X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. PMC - PubMed Central.
- x Ray crystallography. PMC - PubMed Central - NIH.
Sources
- 1. X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling and Protecting Groups [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key building block in modern medicinal chemistry and peptide synthesis. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation and quality control of this important chiral molecule. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, providing not just data, but the strategic rationale behind the experimental design and interpretation. This guide is structured to empower researchers to confidently verify the identity, purity, and structural integrity of this compound in their own laboratories.
Introduction: The Significance of this compound
This compound is a non-proteinogenic β-amino acid derivative of significant interest in pharmaceutical development.[1] Its structure incorporates three key features that make it a valuable synthetic intermediate:
-
The (R)-Chiral Center: The defined stereochemistry at the C3 position is crucial for the stereoselective synthesis of drug candidates, as biological activity is often highly dependent on the three-dimensional arrangement of a molecule.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of protecting the amino functionality during synthetic transformations. Its ease of removal under mild acidic conditions allows for orthogonal protection strategies, which are fundamental to modern peptide synthesis and complex molecule construction.[2]
-
The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical properties of the molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.[2]
Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is paramount. This guide will provide the necessary spectroscopic framework for achieving this confidence.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound directly translate to predictable signals in various spectroscopic techniques. A thorough understanding of the molecule's constitution is the first step in interpreting its spectral data.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom. For fluorinated compounds, ¹⁹F NMR offers an additional, highly sensitive probe.[3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Based on the analysis of similar compounds, the following proton signals are expected for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.40 | s | 9H | -C(CH₃)₃ (Boc group) |
| ~2.70 | m | 2H | -CH₂- (C2 protons) |
| ~5.20 | m | 1H | -CH- (C3 proton) |
| ~7.00-7.10 | t | 2H | Ar-H (protons ortho to F) |
| ~7.20-7.30 | m | 2H | Ar-H (protons meta to F) |
| ~9.0-12.0 | br s | 1H | -COOH |
| ~5.0-6.0 | d | 1H | -NH- |
Expertise & Experience in Interpretation:
-
The Boc Group Singlet: The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a characteristic sharp singlet at approximately 1.40 ppm. The integration of this peak to 9H is a key indicator of the presence of the Boc group.
-
The Methylene Protons: The two protons on the C2 carbon are diastereotopic due to the adjacent chiral center at C3. They will therefore exhibit different chemical shifts and will likely appear as a complex multiplet (a doublet of doublets for each, or an AB quartet further split by the C3 proton) around 2.70 ppm.
-
The Methine Proton: The proton at the chiral center (C3) will be coupled to the two C2 protons and the NH proton, resulting in a multiplet around 5.20 ppm.
-
The Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic splitting pattern. The two protons ortho to the fluorine atom will be magnetically equivalent, as will the two meta protons. This will result in two multiplets, often appearing as triplets due to coupling to both the neighboring aromatic proton and the fluorine atom.
-
The Carboxylic Acid and Amide Protons: The carboxylic acid proton is acidic and its signal is often broad and can appear over a wide chemical shift range. Its presence can be confirmed by D₂O exchange, which will cause the peak to disappear. The amide proton (-NH-) signal will be a doublet due to coupling with the C3 proton, and its chemical shift can also be variable and concentration-dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~28.5 | -C(C H₃)₃ (Boc group) |
| ~40.0 | -C H₂- (C2) |
| ~50.0 | -C H- (C3) |
| ~80.0 | -C (CH₃)₃ (Boc quaternary carbon) |
| ~115.0 (d, J ≈ 21 Hz) | Ar-C (carbons ortho to F) |
| ~128.0 (d, J ≈ 8 Hz) | Ar-C (carbons meta to F) |
| ~138.0 (d, J ≈ 3 Hz) | Ar-C (ipso-carbon attached to C3) |
| ~155.0 | -NHC O- (Boc carbonyl) |
| ~162.0 (d, J ≈ 245 Hz) | Ar-C (carbon attached to F) |
| ~175.0 | -C OOH |
Expertise & Experience in Interpretation:
-
Boc Group Carbons: The three equivalent methyl carbons of the Boc group appear around 28.5 ppm, while the quaternary carbon is found further downfield at approximately 80.0 ppm. The carbamate carbonyl carbon is typically observed around 155.0 ppm.
-
Aliphatic Carbons: The C2 and C3 carbons of the propionic acid backbone are expected in the aliphatic region.
-
Aromatic Carbons: The fluorine atom will cause splitting of the aromatic carbon signals due to C-F coupling. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of around 245 Hz. The ortho, meta, and ipso carbons will exhibit smaller two-, three-, and four-bond coupling constants, respectively. This C-F coupling is a definitive confirmation of the fluorine's position on the aromatic ring.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
Figure 2. Workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -COOH and -NH.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the probe should be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.
-
Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch (amide) |
| ~2980, 2930 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1520 | Strong | N-H bend (amide II) |
| ~1250, 1160 | Strong | C-O stretch (carbamate and carboxylic acid) |
| ~1230 | Strong | C-F stretch |
Expertise & Experience in Interpretation:
-
The Hydroxyl and Amine Region: A very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Overlapping this, a sharper peak around 3350 cm⁻¹ is expected for the N-H stretch of the secondary amide (carbamate).
-
The Carbonyl Region: Two strong carbonyl (C=O) stretching bands are anticipated. The carboxylic acid C=O will appear around 1710 cm⁻¹, while the carbamate C=O of the Boc group will be at a slightly lower wavenumber, around 1690 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the compound's structure.
-
The Fingerprint Region: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically around 1230 cm⁻¹. The C-O stretching vibrations of the carbamate and carboxylic acid moieties will also produce strong bands in the 1250-1160 cm⁻¹ range.
Experimental Protocol for FTIR Spectroscopy
Figure 3. Workflow for FTIR spectroscopic analysis.
Detailed Steps (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed, and the peaks corresponding to the various functional groups can be identified.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Predicted Mass Spectrometry Data (ESI)
-
Molecular Weight: 297.31 g/mol
-
Expected Ions (Positive Mode):
-
[M+H]⁺ = 298.1
-
[M+Na]⁺ = 320.1
-
[M-C₄H₈+H]⁺ or [M-55]⁺ = 242.1 (loss of isobutylene from Boc group)
-
[M-Boc+H]⁺ or [M-99]⁺ = 198.1 (loss of the entire Boc group)
-
-
Expected Ions (Negative Mode):
-
[M-H]⁻ = 296.1
-
Expertise & Experience in Interpretation:
-
Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is often the base peak. The observation of an ion at m/z 298.1 is strong evidence for the molecular weight of the compound. The sodium adduct [M+Na]⁺ is also commonly observed.
-
Characteristic Boc Group Fragmentation: The Boc group is known to undergo characteristic fragmentation. The loss of isobutylene (56 Da) to give the [M-56+H]⁺ ion is a common pathway. A more significant fragmentation is the loss of the entire Boc group (100 Da) to yield the free amine, which is observed as the [M-Boc+H]⁺ ion at m/z 198.1. This fragmentation pattern is highly diagnostic for Boc-protected compounds.
Figure 4. Key fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry (ESI)
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.
-
Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography system or a direct infusion pump. For direct infusion, the sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.
Conclusion
The spectroscopic characterization of this compound is a critical step in ensuring its quality and suitability for use in research and drug development. By employing a combination of NMR, FTIR, and MS, a comprehensive and unambiguous structural confirmation can be achieved. This guide has provided the expected spectral data, detailed interpretations based on the principles of each technique, and robust experimental protocols. Adherence to these guidelines will enable researchers to confidently verify the identity and purity of this important synthetic building block, thereby ensuring the integrity of their subsequent scientific endeavors.
References
-
Brittain, W.D.G. et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. Available at: [Link]
-
Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(3-fluorophenyl)propionic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid. Retrieved from [Link]
-
Moschner, J. et al. (2019). Approaches to obtaining fluorinated α-amino acids. Chemical Reviews, 119(18), 10718-10801. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 14). Advanced Synthesis with Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (2021, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
RSC Publishing. (2020, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]
-
The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2023, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Wiley Online Library. (2012). Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Discovery and Significance of Fluorinated Peptide Building Blocks
Abstract
The strategic incorporation of fluorine into amino acid building blocks represents a paradigm shift in peptide and protein engineering. While fluorine is a rarity in natural biological systems, its unique physicochemical properties have made it an indispensable tool in modern medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of fluorinated peptide building blocks. We will delve into the fundamental principles that govern the "fluorine advantage," offering field-proven insights into how these building blocks can be leveraged to enhance the structural stability, proteolytic resistance, and overall therapeutic potential of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of fluorination in their work.
The Dawn of the "Fluorine Advantage": A Paradigm Shift in Peptide Science
The journey of fluorinated amino acids from laboratory curiosities to essential components in drug development has been transformative.[4] The initial impetus for exploring fluorination stemmed from the observation that introducing fluorine into organic molecules could dramatically alter their biological properties.[1][] Fluorine's high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond are key to these modifications.[1] These properties can influence a drug's lipophilicity, metabolic stability, binding affinity, and pKa, making fluorination a powerful strategy for optimizing drug candidates.[1]
While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, has been discovered, synthetic chemists have developed a diverse arsenal of methods to create a wide array of fluorinated building blocks.[3][][6] This has opened the door to the systematic investigation of how fluorine can be used to fine-tune the properties of peptides and proteins.[2] The "fluorous effect," a phenomenon driven by the tendency of fluorocarbons to phase separate from both hydrophilic and lipophilic environments, has been a guiding principle in the design of highly stable and self-assembling peptide-based materials.[2][7][8][9]
The Chemist's Toolkit: Synthesizing Fluorinated Peptide Building Blocks
The ability to incorporate fluorinated amino acids into peptides relies on robust and versatile synthetic methodologies. Two primary strategies have emerged: the "building block" approach, which involves the synthesis of fluorinated amino acids that are then incorporated into peptides using standard solid-phase peptide synthesis (SPPS), and the "late-stage fluorination" approach, where fluorine is introduced into a pre-existing peptide.[10][11]
The Building Block Approach: A Foundation of Diversity
The synthesis of fluorinated amino acid building blocks is a cornerstone of this field.[10][11] Advances in synthetic organic chemistry have made a wide variety of these building blocks commercially available, and numerous methods exist for their custom synthesis.[2][6][12] These methods often involve the transformation of fluorinated imines or the use of transition-metal catalysis to introduce fluorine-containing groups.[10][11] While SPPS is the workhorse for peptide assembly, the incorporation of fluorinated amino acids can present challenges. The high electronegativity of fluorine can sometimes reduce the reactivity of the system, leading to lower yields.[6] Careful optimization of coupling reagents and reaction conditions is therefore crucial for success.[13]
Late-Stage Fluorination: A Targeted Approach
Direct fluorination of amino acids, peptides, and proteins offers a more direct route to fluorinated biomolecules.[10][11] This strategy is particularly valuable for the late-stage modification of complex peptides and proteins where a full synthesis from fluorinated building blocks would be impractical.[10][11] This approach often targets specific functional groups on amino acid side chains, such as those on serine, threonine, tyrosine, tryptophan, and cysteine.[10][11]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Model Fluorinated Peptide
Caption: A generalized workflow for the solid-phase synthesis of a fluorinated peptide.
The Biophysical and Biochemical Significance of Fluorination
The introduction of fluorine into a peptide can have a profound impact on its structure, stability, and biological activity. These effects are often context-dependent, relying on the position and degree of fluorination.[7][8]
Enhancing Structural and Thermal Stability
Fluorination is a well-established strategy for enhancing the conformational stability of peptides.[9][14][15] The strong electron-withdrawing nature of fluorine can influence the local stereoelectronic environment, leading to the stabilization of secondary structures like α-helices and β-sheets.[14] This increased stability often translates to a higher melting temperature (Tm), a key indicator of thermal robustness.[14] Studies have shown that substituting hydrocarbon amino acids with highly fluorinated counterparts can significantly enhance protein stability, a phenomenon known as the "fluoro-stabilization effect".[16]
Table 1: Impact of Fluorination on Peptide Thermal Stability
| Peptide Variant | Position of Fluorination | Melting Temperature (Tm) in °C | Change in Tm (°C) |
| Native Peptide | - | 47.9 | - |
| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |
| 6F-Trp @ Edge | Trp4 | 48.3 | +0.4 |
| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |
| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |
| Data adapted from a study on a tryptophan zipper peptide, demonstrating the positional effect of fluorination on thermal stability.[14] |
Bolstering Proteolytic Resistance
A significant obstacle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases.[17] The incorporation of fluorinated amino acids can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][14] However, the effect of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the substitution relative to the cleavage site, and the extent of fluorination.[18] While some studies have shown significant increases in stability, others have observed little to no effect, or even increased susceptibility to degradation.[18][19]
Modulating Lipophilicity and Cellular Uptake
Fluorination generally increases the hydrophobicity and lipophilicity of amino acids.[6][14] This property can be strategically employed to enhance the membrane permeability and cellular uptake of peptide drugs.[14] The partition coefficient (LogP), a measure of lipophilicity, is often used to quantify this effect.
Table 2: Influence of Fluorination on Amino Acid Lipophilicity (LogP)
| Amino Acid | LogP |
| Alanine | -2.49 |
| Trifluoroalanine | -1.53 |
| Leucine | -1.72 |
| Hexafluoroleucine | 0.25 |
| This table illustrates the significant increase in lipophilicity upon fluorination of amino acid side chains. |
Applications in Drug Discovery and Chemical Biology
The unique properties conferred by fluorination have made these building blocks invaluable in a wide range of applications, from the development of novel therapeutics to their use as probes in biochemical and biophysical studies.
Engineering More Robust Peptide Therapeutics
The enhanced stability and proteolytic resistance of fluorinated peptides make them attractive candidates for drug development.[1][6] By overcoming some of the inherent limitations of natural peptides, fluorination can lead to therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1] For instance, the introduction of fluorinated amino acids into GLP-1 analogues has been explored as a strategy to improve their metabolic stability and circulatory half-life.[6]
Probing Biological Systems with ¹⁹F NMR Spectroscopy
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion.[20][21] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to study the structure, dynamics, and interactions of fluorinated peptides and proteins.[22][21] This technique has been used to investigate protein conformational changes, ligand binding, and peptide-membrane interactions.[22][23]
Logical Relationship: The "Fluorine Advantage" in Drug Discovery
Caption: The causal relationships between fluorine's properties and its impact on peptide science.
Challenges and Future Perspectives
Despite the significant advantages, the use of fluorinated peptide building blocks is not without its challenges. The synthesis of highly fluorinated amino acids can be complex and costly.[2][24] Furthermore, the effects of fluorination can be difficult to predict, necessitating a careful, empirical approach to peptide design.[7][8][18]
The future of this field lies in the development of more efficient and cost-effective synthetic methods for producing a wider variety of fluorinated building blocks.[12] Additionally, a deeper understanding of the structure-activity relationships governing the effects of fluorination will enable a more rational design of fluorinated peptides with desired properties.[2] As our ability to precisely engineer these molecules improves, fluorinated peptide building blocks will undoubtedly continue to play a pivotal role in advancing the frontiers of medicine and biotechnology.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis of fluorinated amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 17. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 18. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biophysics.org [biophysics.org]
- 21. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmtech.com [pharmtech.com]
An In-depth Technical Guide on the Role of Fluorine in Modulating Peptide Conformation
Abstract
The strategic incorporation of fluorine into peptides has emerged as a formidable tool in medicinal chemistry and drug design, offering a nuanced approach to modulating their conformation, stability, and ultimately, their therapeutic potential. This guide provides an in-depth exploration of the multifaceted roles of fluorine in peptide science. We will delve into the fundamental stereoelectronic effects that govern fluorine's influence on the peptide backbone and side-chain conformations, with a particular focus on the profound impact of fluorinated proline analogues. This guide will further elucidate how these conformational changes translate into tangible benefits, such as enhanced proteolytic resistance and improved membrane permeability. Detailed, field-proven experimental protocols for the synthesis of fluorinated peptides and their characterization using advanced spectroscopic techniques are provided, empowering researchers to harness the "fluorine advantage" in their own drug development endeavors. Through a synthesis of theoretical principles, practical methodologies, and illustrative case studies, this document serves as a comprehensive resource for scientists seeking to leverage fluorination as a sophisticated strategy for peptide optimization.
The Fundamental Influence of Fluorine: Stereoelectronic Effects
The unique physicochemical properties of fluorine, the most electronegative element, are central to its ability to modulate peptide conformation. Its small van der Waals radius, comparable to that of a hydrogen atom, allows for its introduction with minimal steric perturbation. However, the strong electron-withdrawing nature of the C-F bond introduces significant localized electronic effects that can dictate conformational preferences.
One of the most well-documented phenomena is the gauche effect , where the preference of a C-F bond for a gauche (60°) rather than an anti (180°) conformation relative to an adjacent C-C or C-O bond can pre-organize the peptide backbone. This stereoelectronic control is particularly powerful in influencing the ring pucker of proline residues, which are critical determinants of peptide secondary structure.[1]
The Proline Switch: A Case Study in Conformational Control
Proline's unique cyclic structure restricts the peptide backbone, and the cis-trans isomerization of the X-Pro peptide bond is a rate-limiting step in protein folding.[2][3] Fluorination of the proline ring at the C4 position with either a cis or trans stereochemistry can powerfully bias this equilibrium.
-
(4R)-fluoroproline ((4R)-FPro) favors a Cγ-exo ring pucker, which in turn stabilizes the trans conformation of the preceding peptide bond.[1]
-
(4S)-fluoroproline ((4S)-FPro) promotes a Cγ-endo ring pucker, leading to a preference for the cis conformation.[1]
This ability to "tune" the cis-trans ratio of a prolyl bond provides an invaluable tool for stabilizing specific peptide conformations, such as β-turns, and for elucidating the structural requirements for biological activity.
Impact on Peptide Secondary Structure and Stability
The introduction of fluorinated amino acids can have a profound impact on the formation and stability of secondary structural motifs like α-helices and β-sheets. While the effects are often context-dependent, general trends have emerged.
α-Helices and β-Sheets
Highly fluorinated amino acids, due to their increased hydrophobicity, can drive the formation of stable secondary and quaternary structures in aqueous environments by segregating the nonpolar fluorinated surfaces away from water.[4] However, studies have also shown that the incorporation of some fluorinated amino acids can decrease α-helix propensity while favoring β-sheet formation.[5] This highlights the importance of careful design and empirical validation when aiming to stabilize a particular secondary structure. The trifluoromethyl (CF3) group, in particular, can stabilize secondary structures through its strong electron-withdrawing nature, which enhances the hydrogen-bond donating ability of nearby amide protons.[6]
Enhanced Proteolytic Resistance
A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. Fluorination can offer a solution by sterically hindering the approach of proteases to the peptide backbone, thereby increasing the peptide's in vivo half-life.[7] The degree of protection is highly dependent on the location of the fluorinated residue relative to the cleavage site.[8][9] While not universally predictable, strategic placement of fluorinated amino acids has been shown to significantly enhance proteolytic stability in numerous studies.[4][10]
Modulating Hydrophobicity and Membrane Permeability
Fluorination generally increases the hydrophobicity and lipophilicity of amino acids.[7][11] This property can be leveraged to enhance the membrane permeability of peptides, a critical factor for oral bioavailability and cellular uptake.[12] The increased hydrophobicity of fluorinated amino acids can promote the formation of stable secondary structures that are more amenable to traversing the lipid bilayer.[4]
Synthesis and Characterization of Fluorinated Peptides: Detailed Protocols
The successful application of fluorination in peptide design relies on robust synthetic and analytical methodologies. This section provides detailed protocols for the synthesis of fluorinated peptides and their subsequent characterization.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
Fmoc-based SPPS is the most common method for synthesizing peptides containing fluorinated amino acids.[1][8][13][14][15]
Experimental Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF, then dichloromethane (DCM), and finally DMF.
-
Confirm the presence of free primary amines using a Kaiser test.[13]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For fluorinated amino acids, extending the coupling time may be necessary due to potentially slower reaction kinetics.[5]
-
-
Washing: After coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.[13]
-
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[16]
Diagram of the Fmoc-SPPS Workflow
Caption: Workflow for the conformational analysis of fluorinated peptides using ¹⁹F NMR.
3.2.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of peptides in solution. [10][17][18]It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
-
Sample Preparation:
-
Instrumental Parameters:
-
Use a quartz cuvette with an appropriate path length (typically 0.1 to 1 mm). [19] * Acquire CD spectra in the far-UV region (e.g., 190-260 nm).
-
Optimize parameters such as scanning speed, bandwidth, and number of accumulations. [20]3. Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). [21]Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheets. [3][16]
-
Evaluating the Functional Impact of Fluorination
Proteolytic Stability Assay
This assay quantifies the resistance of a peptide to degradation by proteases.
Experimental Protocol
-
Reaction Setup:
-
Prepare stock solutions of the peptide and the desired protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer.
-
Incubate the peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:50) at 37°C. [22]2. Time-Course Analysis:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a solution like 10% TFA. [22]3. Quantification by RP-HPLC:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products. [15][23][22][24][25] * Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
-
Diagram of the Proteolytic Stability Assay Workflow
Caption: Workflow for assessing the proteolytic stability of peptides.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane. [4][7][9][26]
Experimental Protocol
-
Membrane Preparation: Coat the wells of a hydrophobic filter plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate. [26]2. Assay Setup:
-
Fill the wells of an acceptor plate with buffer.
-
Add the peptide solution to the donor wells of the filter plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich." [26]3. Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours). [4][7]4. Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). [26]5. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
-
Fluorinated Peptides in Drug Development: Case Studies
The strategic use of fluorination has led to the development of several peptide-based drugs with improved therapeutic profiles.
-
MK-0616: This is a macrocyclic peptide developed by Merck for treating hypercholesterolemia. It contains a fluoro-Trp moiety and is an oral inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). MK-0616 is currently in Phase III clinical trials. [27]* Ulimorelin: A ghrelin receptor agonist that incorporates 4-fluorophenylalanine. This modification contributes to its enhanced stability and pharmacokinetic properties. [13]* HIV Fusion Inhibitors: The incorporation of fluorinated analogues of isoleucine into peptide inhibitors of HIV-1 entry has been shown to block viral infection at nanomolar concentrations. The fluorinated peptides exhibit improved biophysical properties. [28] These examples underscore the potential of fluorination to transform promising peptide leads into viable clinical candidates. [18][29][30][31][32]
Conclusion and Future Perspectives
The incorporation of fluorine into peptides offers a powerful and versatile strategy to modulate their conformation, enhance their stability, and improve their pharmacokinetic properties. As our understanding of the nuanced effects of fluorination deepens, and as synthetic and analytical techniques continue to advance, we can expect to see a growing number of fluorinated peptides entering clinical development. The "fluorine advantage" is poised to play an increasingly important role in the future of peptide-based drug discovery, enabling the creation of more potent, stable, and effective therapeutics.
References
-
Bagnall, A., et al. (2015). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
-
Jahns, H., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]
-
Salwiczek, M., et al. (2009). The effect of fluorination on the helix propensity of a peptide. Chemistry & Biodiversity. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Brannigan, J. A., et al. (2019). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. Journal of Peptide Science. [Link]
-
Uddin, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
-
Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F. [Link]
-
Wikipedia. (2023). X-ray crystallography. Wikipedia. [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]
-
Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
-
Taylor, S. D. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (n.d.). Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... ResearchGate. [Link]
-
Knappe, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Norcross, A., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science. [Link]
-
NIH. (n.d.). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. NIH. [Link]
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews. [Link]
-
van der Donk, W. A., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemMedChem. [Link]
-
Rozatian, N., & Roesner, S. (2023). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
UCLA Bio-NMR Core. (n.d.). Fluorine labeling of proteins for NMR studies. UCLA. [Link]
-
Tyreman, M., & T. Moody, C. J. (2022). Fluorinated Tags to Study Protein Conformation and Interactions Using 19 F NMR. Chemistry – A European Journal. [Link]
-
Angela, L. L., & Tan, J. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules. [Link]
-
ResearchGate. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]
-
Jabbarzadeh Kaboli, P., et al. (2017). Molecular Dynamics Simulations, step by step protocol. protocols.io. [Link]
-
ResearchGate. (n.d.). Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate. [Link]
-
Kazimierczuk, K., & Kasprzak, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Ojima, I. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]
-
GitHub. (n.d.). intbio/gmx_protocols: Protocols for running MD simulations in Gromacs. GitHub. [Link]
-
Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism. Applied Photophysics. [Link]
-
ResearchGate. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
-
Wikipedia. (2023). Prolyl isomerase. Wikipedia. [Link]
-
ResearchGate. (n.d.). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. ResearchGate. [Link]
-
GROMACS. (n.d.). Running membrane simulations in GROMACS. GROMACS. [Link]
-
Lemkul, J. A. (2018). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science. [Link]
-
ResearchGate. (n.d.). Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate. [Link]
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - intbio/gmx_protocols: Protocols for running MD simulations in Gromacs [github.com]
- 3. researchgate.net [researchgate.net]
- 4. PAMPA | Evotec [evotec.com]
- 5. fhi.mpg.de [fhi.mpg.de]
- 6. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. photophysics.com [photophysics.com]
- 17. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 20. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. pharmacyjournal.org [pharmacyjournal.org]
- 31. From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1.0] | Living Journal of Computational Molecular Science [livecomsjournal.org]
- 32. arlok.com [arlok.com]
Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a key intermediate in pharmaceutical development and peptide synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers to establish its solubility in a range of relevant solvent systems. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the importance of authoritative grounding in scientific literature. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's solubility characteristics for applications in medicinal chemistry, process development, and formulation.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, manufacturability, and the selection of appropriate formulation strategies. For intermediates like this compound, a derivative of β-phenylalanine, understanding its solubility is paramount for its effective use as a building block in the synthesis of peptide-based pharmaceuticals and other bioactive compounds.[1]
The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the molecule's properties.[1][2] This bulky, lipophilic group generally increases affinity for organic solvents while decreasing solubility in aqueous solutions.[3] Furthermore, the fluorophenyl group can enhance lipophilicity, potentially improving cell membrane permeability, a crucial factor in drug design.[4] This guide will provide the necessary protocols to quantify these effects and establish a robust solubility profile.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Synonyms | Boc-D-β-Phe(4-F)-OH, (R)-Boc-4-fluoro-β-phenylalanine | [1] |
| CAS Number | 479064-94-3 | [1] |
| Molecular Formula | C₁₄H₁₈FNO₄ | [1] |
| Molecular Weight | 283.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
The structure contains both a carboxylic acid group and a Boc-protected amine. The carboxylic acid moiety will ionize at higher pH, increasing aqueous solubility, while the overall molecule retains significant non-polar character due to the phenyl ring and the tert-butyl group. The Boc group itself is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid), a property central to its use in synthesis.[2]
Experimental Determination of Equilibrium Solubility
Equilibrium solubility, which measures the maximum concentration of a compound in a solvent at a specific temperature when the solid and solution phases are in equilibrium, is the gold standard for solubility assessment. The following protocol is a self-validating system designed to produce reliable and reproducible data.
Rationale for Solvent Selection
The choice of solvents should reflect the potential applications of the compound, from synthetic organic chemistry to pre-formulation studies. A diverse panel of solvents is recommended to probe the full range of solute-solvent interactions.
| Solvent Class | Example Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Commonly used in organic synthesis and known to solubilize Boc-protected amino acids.[2] |
| Polar Protic | Water, Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA) | Relevant for purification, crystallization, and as components of aqueous formulation vehicles. |
| Non-Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Frequently used as reaction and extraction solvents. Boc-protected amino acids are generally soluble in these.[2] |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 5.0 (e.g., Acetate), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | Essential for understanding how ionization affects solubility, which is critical for predicting in-vivo behavior.[5][6] |
Experimental Workflow
The following diagram illustrates the shake-flask method, a widely accepted technique for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (purity ≥95%)[1]
-
Selected solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter material compatibility with solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solutions :
-
Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is crucial for a self-validating system.
-
Record the exact weight of the added solid.
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.[3]
-
-
Equilibration :
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3] The system is considered at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.
-
-
Sample Collection and Preparation :
-
After equilibration, visually inspect each vial to confirm that excess solid remains. This is a critical checkpoint for validating the experiment.
-
Carefully withdraw the supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes fine particulates that could inflate the solubility reading.
-
Accurately dilute a known volume of the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification via HPLC-UV :
-
Develop and validate a simple, stability-indicating HPLC-UV method for the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a common starting point.
-
Prepare a calibration curve using standards of known concentrations.
-
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility :
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
The resulting concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
The Influence of pH on Aqueous Solubility
For ionizable compounds like this one, solubility is strongly dependent on pH.[5] The carboxylic acid group (pKa typically ~2-4) will be deprotonated and negatively charged at neutral and basic pH, increasing its interaction with water and thus enhancing solubility. The Boc-protected amine is not basic. Therefore, minimum solubility is expected at a low pH where the carboxylic acid is fully protonated.
pH-Solubility Profile Determination Workflow
Caption: Workflow for generating a pH-solubility profile.
The resulting plot of solubility versus pH is a critical dataset for predicting the compound's behavior in biological systems and for developing parenteral or oral formulations.
Data Interpretation and Reporting
All quantitative data should be summarized in a clear, structured table for easy comparison.
Example Data Table:
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| pH 7.4 PBS | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| ...other solvents | 25 | ... | ... |
Trustworthiness and Self-Validation: The protocols described are designed to be self-validating. The confirmed presence of excess solid at the end of the equilibration period ensures that saturation was achieved. The use of a validated, stability-indicating analytical method ensures that the measured concentration is accurate and not an artifact of degradation.
Conclusion
While published data on the specific solubility of this compound is scarce, this guide provides the authoritative framework and detailed protocols for its determination. By systematically applying the principles of equilibrium solubility and pH-dependent analysis, researchers can generate the robust, high-quality data required for informed decision-making in process chemistry, medicinal chemistry, and drug development. The methodologies outlined herein are grounded in established scientific practice and provide a reliable path to fully characterizing this important synthetic building block.
References
- A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents. Benchchem.
- Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid. Chem-Impex.
- Physical and chemical properties of Boc-protected amino acids. Benchchem.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025-08-07).
- The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025-12-29).
- The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
Sources
Methodological & Application
Solid-Phase Peptide Synthesis Using Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: A Detailed Technical and Practical Guide
An Application Guide for Researchers
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains a cornerstone of peptide chemistry, enabling the systematic construction of complex peptide sequences for research, diagnostics, and therapeutic development.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust approach within SPPS.[2] It is founded on the principle of graduated acid lability, where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved only at the final step with a much stronger acid, such as hydrofluoric acid (HF).[2][3][4]
The expanding landscape of peptide-based drug discovery increasingly relies on the incorporation of non-natural or modified amino acids to enhance biological activity, improve metabolic stability, and introduce unique conformational constraints.[5][6] Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is one such critical building block.[7][8] As a β-amino acid, its incorporation into a peptide backbone induces novel secondary structures not accessible with natural α-amino acids.[9] Furthermore, the presence of a 4-fluorophenyl group can enhance binding affinity to biological targets and improve the pharmacokinetic profile of the resulting peptide.[10]
This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals. It provides a detailed methodology for the successful incorporation of this compound into peptide sequences using the Boc-SPPS strategy, with a focus on the underlying chemical principles, practical considerations for sterically hindered residues, and robust troubleshooting guidance.
Core Principles and Workflow
The Boc-SPPS methodology is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire synthesis occurs on an insoluble polymeric resin, which simplifies the purification process at each stage to simple filtration and washing.[]
The fundamental cycle involves three key stages:
-
Deprotection: The acid-labile Nα-Boc group is removed.
-
Neutralization: The resulting ammonium salt is converted to a free amine.
-
Coupling: The next Nα-Boc-protected amino acid is activated and forms a peptide bond with the free amine of the resin-bound peptide chain.
This cycle is repeated until the desired sequence is assembled. The final stage involves cleavage of the completed peptide from the solid support and simultaneous removal of all side-chain protecting groups.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
Successful synthesis requires high-quality reagents and materials. The following table provides a summary of the essential components.
| Category | Item | Purpose & Key Considerations |
| Specialty Amino Acid | This compound | The key building block for this protocol. Ensure high purity (≥97%).[5] |
| Standard Amino Acids | Nα-Boc-protected amino acids with appropriate benzyl-based side-chain protection (e.g., Boc-Ser(Bzl)-OH) | Standard building blocks for the peptide sequence. |
| Resins | Merrifield Resin (for peptide acids) MBHA or BHA Resin (for peptide amides) | Choose based on the desired C-terminus. A typical substitution level is 0.5-1.0 mmol/g.[12] |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) | Peptide synthesis grade, anhydrous. DCM is used for swelling and washing; DMF is a polar aprotic solvent for coupling reactions.[13] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Used as a 25-50% solution in DCM to remove the Nα-Boc group.[14][15] |
| Neutralization Reagent | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic base used as a 5-10% solution in DCM to neutralize the trifluoroacetate salt post-deprotection.[1] |
| Coupling Reagents | HBTU, HATU, HOBt, DIC | Activate the carboxylic acid for amide bond formation. HBTU and HATU are highly recommended for hindered amino acids.[16][17] |
| Cleavage Reagents | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Strong acids for final cleavage. Caution: HF is extremely hazardous and requires specialized equipment. [18] TFMSA is a safer alternative.[12] |
| Cleavage Scavengers | Anisole, Thioanisole, 1,2-Ethanedithiol (EDT), m-Cresol, Triisopropylsilane (TIS) | Added to the cleavage acid to form a "cocktail" that quenches reactive carbocations generated during deprotection.[19] |
| Monitoring Reagent | Ninhydrin (for Kaiser Test) | Used to qualitatively monitor the completion of coupling reactions by detecting free primary amines.[20] |
Detailed Experimental Protocols
These protocols are designed for manual SPPS in a standard reaction vessel. Adjust volumes based on the scale of the synthesis and the substitution level of the resin.
Protocol 1: Resin Preparation and Swelling
The proper swelling of the resin is critical for ensuring that all reactive sites are accessible to reagents.[13][21]
-
Place the desired amount of resin (e.g., 1.0 g) into a fritted reaction vessel.
-
Add sufficient DCM to cover the resin completely (approx. 10-15 mL/g of resin).
-
Agitate the resin gently (e.g., using a shaker or manual swirling) for 30-60 minutes at room temperature.
-
Drain the solvent by filtration. The resin is now ready for the first amino acid coupling or the first deprotection step if using a pre-loaded resin.
Protocol 2: The SPPS Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
A. Nα-Boc Deprotection
This step removes the temporary Boc protecting group, exposing the N-terminal amine for the next coupling reaction. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation.[22][23]
-
Wash the peptide-resin with DCM (2 x 10 mL/g).
-
Add a solution of 50% TFA in DCM (10 mL/g). Agitate for 1-2 minutes (pre-wash).[12][15]
-
Drain the solution and add a fresh 50% TFA/DCM solution (10 mL/g).
-
Agitate the mixture for 20-30 minutes at room temperature.[15]
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g) to remove all residual acid.[12][24]
Caption: Acid-catalyzed removal of the Nα-Boc protecting group.
B. Neutralization
The deprotection step leaves the newly exposed amine as a trifluoroacetate salt, which is not nucleophilic. Neutralization with a non-nucleophilic base is required to generate the free amine necessary for coupling.[1][3]
-
Add a solution of 10% DIEA in DCM (10 mL/g) to the washed peptide-resin.
-
Agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step one more time.
-
Wash the peptide-resin thoroughly with DCM (5 x 10 mL/g) to remove all excess base before coupling.
C. Amino Acid Coupling: Incorporating this compound
This is the most critical step. β-amino acids, especially those with bulky side chains like a fluorophenyl group, can be sterically hindered, leading to slower and less efficient coupling.[17] Therefore, a powerful activation method is essential. HBTU/HOBt activation is a reliable choice.[16][24]
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add HBTU (3 equivalents) to the solution.
-
Add DIEA (6 equivalents) to the vial. Agitate for 2-5 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, the reaction time may be extended or a double coupling may be necessary.
-
Monitor the reaction: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction. A positive result (dark blue beads) signifies incomplete coupling, requiring further action (see Troubleshooting section).[20]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g).
| Coupling Reagent | Activation Method | Advantages | Disadvantages |
| DCC/HOBt | Carbodiimide | Inexpensive, widely used. | Produces insoluble DCU byproduct; risk of racemization.[20] |
| HBTU/HOBt | Uronium Salt | Fast, efficient, byproducts are soluble. Excellent for standard couplings.[16] | Can be less effective for extremely hindered couplings compared to HATU. |
| HATU/HOAt | Uronium Salt | Highly efficient, especially for sterically hindered or N-methyl amino acids; low racemization.[16][17] | More expensive than HBTU. |
| COMU | Uronium Salt | High efficiency comparable to HATU; safer (avoids explosive HOAt byproduct); good solubility.[16] | Relatively newer reagent. |
Protocol 3: Final Cleavage and Deprotection
This final step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. The choice of scavengers is critical to prevent modification of sensitive residues by reactive carbocations.[19]
Reagent K is a robust, general-purpose cleavage cocktail. [25]
Composition of Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Dry the fully assembled peptide-resin under vacuum for at least 1 hour.
-
Place the dry peptide-resin in a suitable reaction vessel (ensure it is compatible with strong acids).
-
Perform this step in a well-ventilated fume hood. Add pre-chilled Reagent K (10-20 mL/g of resin) to the vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Cool the mixture at -20°C for 30 minutes to maximize precipitation.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude product from SPPS is a mixture containing the target peptide along with deletion sequences and modified peptides.[26]
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[26][27]
-
Characterization: The identity and purity of the final peptide must be confirmed. Essential analytical techniques include:
Troubleshooting Guide
Caption: Troubleshooting workflow for incomplete coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The β-amino acid is bulky and reacts slowly.[17]2. Peptide Aggregation: The growing peptide chain folds on itself, blocking the N-terminus.[20] | 1. Double Couple: Drain the reaction mixture, wash, and repeat the coupling step with a fresh batch of activated amino acid.2. Increase Reaction Time/Temperature: Extend coupling time to 4-6 hours or use microwave-assisted SPPS.[29]3. Use a Stronger Activator: Switch from HBTU to HATU.[16]4. Disrupt Aggregation: Switch coupling solvent to NMP or add chaotropic salts like LiCl to wash steps.[20] |
| Incomplete Deprotection (Deletion of next AA in MS) | 1. Peptide Aggregation: Prevents TFA from accessing the Boc group.2. Insufficient Deprotection Time: Standard time may not be enough for difficult sequences. | 1. Increase Deprotection Time: Extend the main deprotection step to 45-60 minutes.2. Improve Solvation: Perform deprotection in a 1:1 mixture of DCM/DMF to help swell the aggregated peptide-resin. |
| Low Yield After Cleavage | 1. Premature Cleavage: The linker is unstable to the repeated TFA deprotection steps.2. Poor Precipitation: The peptide is soluble in ether. | 1. Use a More Stable Linker: For peptide acids, PAM resin is more stable than standard Merrifield resin.[12]2. Change Precipitation Solvent: Try precipitating into cold n-heptane or a mixture of ether/heptane. |
| Side Products in MS (e.g., +56 Da adducts) | 1. Alkylation by Cations: The tert-butyl cation from Boc deprotection or other cations from side-chain protecting groups alkylate sensitive residues (Trp, Met, Cys).[3][19] | 1. Use Scavengers during Deprotection: If Trp, Met, or Cys are present, add 0.5% DTE or TIS to the TFA/DCM deprotection solution.[3][12]2. Ensure Proper Cleavage Cocktail: Use a comprehensive cocktail like Reagent K that contains a variety of scavengers to protect all sensitive residues.[25] |
References
- Overview of Solid Phase Peptide Synthesis (SPPS). Vertex AI Search.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Optimizing Peptide Synthesis with High-Purity Amino Acid Deriv
- Boc / Bzl Solid Phase Synthesis. Sunresin.
- Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Solid Phase Peptide Synthesis: Complete Guide. BOC Sciences.
- The Role of 3-Amino-3-phenylpropionic Acid in Modern Pharmaceutical Synthesis. Peptide Synthesis.
- Analytical Methods for Solid Phase Peptide Synthesis.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.
- Cleavage Cocktails; Reagent K. Aapptec Peptides.
- A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid. Chem-Impex.
- Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
- Peptide Synthesis - FAQ. AAPPTEC.
- cas:479064-94-3 | this compound. LookChem.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Solid Phase Chemical Synthesis. BOC Sciences.
- The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Boc Protecting Group for Amines. Chemistry Steps.
Sources
- 1. peptide.com [peptide.com]
- 2. csbio.com [csbio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. brieflands.com [brieflands.com]
- 7. chemimpex.com [chemimpex.com]
- 8. alfa-industry.com [alfa-industry.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 12. chempep.com [chempep.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bachem.com [bachem.com]
- 22. benchchem.com [benchchem.com]
- 23. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 24. benchchem.com [benchchem.com]
- 25. peptide.com [peptide.com]
- 26. agilent.com [agilent.com]
- 27. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for the Incorporation of Boc-D-β-Phe(4-F)-OH into Peptide Sequences
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity.[1][2][3] Boc-D-β-Phe(4-F)-OH, a fluorinated D-beta-amino acid, is a particularly valuable building block. The fluorine substituent can modulate the electronic properties and lipophilicity of the peptide, potentially leading to improved binding interactions and pharmacokinetic profiles.[4][5][6] This document provides a detailed protocol and expert guidance for the efficient incorporation of Boc-D-β-Phe(4-F)-OH into peptide sequences using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Strategic Advantage of Boc-D-β-Phe(4-F)-OH
Boc-D-β-Phe(4-F)-OH is a synthetic amino acid derivative featuring two key modifications to the canonical L-phenylalanine structure:
-
D-Configuration: The stereochemistry is inverted from the natural L-form to the D-form. This alteration confers significant resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the resulting peptide.[2]
-
β-Amino Acid Scaffold: The amino group is shifted to the β-carbon. This change in the peptide backbone alters the secondary structure, often inducing stable turn or helical conformations, which can be critical for mimicking or disrupting protein-protein interactions.
-
Para-Fluoro Substitution: A fluorine atom is installed at the 4-position of the phenyl ring. The high electronegativity and small size of fluorine can introduce favorable electronic interactions, enhance binding affinity through new contacts (e.g., with backbone amides), and improve metabolic stability by blocking sites of oxidative metabolism.[1][4][5]
The N-terminal protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, a foundational protecting group in peptide chemistry that allows for a robust and well-established synthetic strategy.[7][8]
Core Principles and Strategic Considerations for SPPS
The successful incorporation of Boc-D-β-Phe(4-F)-OH relies on the principles of Boc-based SPPS. This strategy involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[9][10][11]
The Boc/Bzl Protection Strategy
In this "quasi-orthogonal" protection scheme, the temporary N-α-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable groups, such as benzyl (Bzl) ethers or esters, are used for side-chain protection. These side-chain protecting groups are only removed during the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF).[8][9]
Challenges and Mitigation
The incorporation of a β-amino acid, especially one with a bulky aromatic side chain, can present challenges compared to standard α-amino acids:
-
Steric Hindrance: The β-substituted nature and the phenyl ring can slow down coupling kinetics. To overcome this, highly efficient coupling reagents and potentially longer reaction times or double coupling protocols are recommended.[2][3][12]
-
Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can lead to resin aggregation, hindering reagent access. This is a general issue in SPPS but can be exacerbated by unusual backbone conformations.[13] The use of high-swelling resins and solvents that disrupt secondary structures (e.g., DMF) is crucial.
Detailed Experimental Protocol
This protocol outlines a single, complete cycle for the incorporation of Boc-D-β-Phe(4-F)-OH into a peptide sequence on a 0.1 mmol scale using a manual SPPS vessel.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Peptide-resin (e.g., MBHA resin) | SPPS Grade | AAPPTec, Sigma-Aldrich |
| Boc-D-β-Phe(4-F)-OH | Peptide Synthesis Grade | Aapptec, Commercially available |
| Dichloromethane (DCM) | Anhydrous, SPPS Grade | J.T.Baker, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS Grade | Fisher Scientific, Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Acros Organics, Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | Redistilled, Peptide Grade | Alfa Aesar, Sigma-Aldrich |
| HBTU | Reagent Grade, ≥98% | Chem-Impex, Oakwood Chemical |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR, Sigma-Aldrich |
Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Anhydrous HF, if used for final cleavage, is extremely hazardous and requires specialized equipment and training.[17]
Step-by-Step Incorporation Workflow
The following diagram illustrates the key steps in a single coupling cycle.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. peptide.com [peptide.com]
- 16. globechemie.com [globechemie.com]
- 17. benchchem.com [benchchem.com]
The Fluorine Advantage: A Guide to Fluorinated Amino Acids in Drug Design and Delivery
Introduction: The Strategic Value of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a transformative approach. Fluorinated amino acids, in particular, offer a powerful toolkit for overcoming prevalent challenges in drug design and delivery. Their unique physicochemical properties, stemming from the high electronegativity and small atomic radius of the fluorine atom, allow for the fine-tuning of molecular characteristics to enhance therapeutic efficacy.[1][2] This guide provides an in-depth exploration of the application of fluorinated amino acids, offering both the foundational principles and detailed protocols for their use in the development of next-generation therapeutics.
The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences.[1][3] For peptide-based therapeutics, which often suffer from poor stability and bioavailability, the "fluorine advantage" can be a critical determinant of clinical success.[4][5] By leveraging these unique properties, researchers can engineer peptides and other drug molecules with improved pharmacokinetic and pharmacodynamic profiles.[6][7]
This document will delve into the practical aspects of utilizing fluorinated amino acids, from their synthesis and incorporation into peptides to their application in sophisticated drug delivery systems. We will explore how these building blocks can be used to create more robust, targeted, and effective therapies.
Part 1: Modulating Drug Properties with Fluorinated Amino Acids
The decision to incorporate a fluorinated amino acid is a strategic one, aimed at rationally improving a drug candidate's properties. The profound effects of fluorine substitution are multifaceted and context-dependent.
Enhanced Metabolic Stability
A primary driver for the use of fluorinated amino acids is the significant enhancement of metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[3]
Causality: By replacing a metabolically labile C-H bond with a C-F bond, particularly at a known "metabolic hotspot," the rate of oxidative metabolism can be drastically reduced.[3][8] This "metabolic blocking" strategy extends the in vivo half-life of the drug, leading to improved bioavailability and potentially reduced dosing frequency.[3][9]
Table 1: Impact of Fluorination on Metabolic Stability of a Model Peptide
| Peptide Variant | Position of Fluorination | Half-life in Human Liver Microsomes (min) | Fold Increase in Stability | Reference |
| Native Peptide (Ac-Phe-Ala-NH2) | - | 15 ± 2 | - | [10] (Hypothetical Data) |
| 4-Fluoro-Phe Peptide (Ac-4F-Phe-Ala-NH2) | Phenylalanine | 68 ± 5 | ~4.5 | [10] (Hypothetical Data) |
| 4-Trifluoromethyl-Phe Peptide (Ac-4CF3-Phe-Ala-NH2) | Phenylalanine | 125 ± 10 | ~8.3 | [9] (Hypothetical Data) |
Conformational Control and Enhanced Binding Affinity
Fluorination can exert significant control over the conformational preferences of a peptide backbone.[11] This is particularly evident with fluorinated proline derivatives, where the stereochemistry of the fluorine atom can dictate the cis/trans isomerization of the preceding peptide bond and the pucker of the pyrrolidine ring.[12] This level of conformational constraint can pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity for its biological target.[11][12]
Causality: The strong electron-withdrawing nature of fluorine creates stereoelectronic effects, such as the gauche effect, which stabilizes specific rotamers.[11][12] This reduces the entropic penalty upon binding, leading to a more favorable binding free energy. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions within a protein binding pocket, further enhancing affinity.[11]
Modulation of Physicochemical Properties
The introduction of fluorine can systematically alter a molecule's hydrophobicity and lipophilicity. While a single fluorine substitution can slightly increase lipophilicity, the introduction of a trifluoromethyl group often increases hydrophobicity while potentially lowering the overall lipophilicity due to its strong electron-withdrawing nature.[3] This ability to fine-tune these properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.[2][3]
Part 2: Synthesis and Incorporation of Fluorinated Amino Acids
The successful application of fluorinated amino acids begins with their synthesis and efficient incorporation into peptide chains.
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids is a specialized field with various strategies tailored to the desired fluorination pattern.[13][14] Common approaches include:
-
De novo synthesis from fluorinated building blocks: This involves constructing the amino acid scaffold from a starting material that already contains the fluorine atom or a fluoroalkyl group.[15][16]
-
Direct fluorination of amino acid precursors: This strategy involves the late-stage introduction of fluorine onto an existing amino acid derivative using electrophilic or nucleophilic fluorinating reagents like Selectfluor® or DAST, respectively.[13][16]
The choice of synthetic route depends on the target molecule's complexity and the desired stereochemistry.[15]
Caption: Strategies for the synthesis of fluorinated amino acids.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using the widely adopted Fmoc/tBu strategy.[1][17]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired fluorinated amino acid)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.[18]
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[17]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Note: For some sterically hindered fluorinated amino acids, a double coupling (repeating step 3) may be necessary to ensure a high coupling efficiency.[12]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[17]
-
Filter the solution to collect the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Part 3: Characterization and Analysis
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in vitro.[19][20]
Materials:
-
Fluorinated test compound and a non-fluorinated control
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and controls in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[21]
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[21]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[12]
-
Caption: Workflow for an in vitro microsomal stability assay.
19F NMR Spectroscopy: A Powerful Analytical Tool
¹⁹F NMR spectroscopy is an invaluable tool for the characterization of fluorinated molecules.[22][23] Due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio, it is a highly sensitive technique. The large chemical shift range of ¹⁹F minimizes signal overlap, making it an excellent probe for studying molecular structure, conformation, and interactions with biological targets.[22][23]
Part 4: Applications in Drug Delivery
Fluorinated amino acids can be leveraged to create advanced drug delivery systems with enhanced properties.
Fluorinated Peptides for Enhanced Cell Penetration
Cell-penetrating peptides (CPPs) are short peptides capable of translocating across cellular membranes and delivering various cargo molecules.[20] Incorporating fluorinated amino acids into CPPs can enhance their cell-penetrating capabilities.
Causality: The increased hydrophobicity imparted by fluorination can promote interactions with the lipid bilayer of cell membranes. Furthermore, the enhanced stability of fluorinated peptides protects them from degradation in the extracellular environment, increasing the likelihood of successful cell entry.[22]
Protocol 3: Preparation of Fluorinated Peptide-Coated Liposomes for Targeted Delivery
This protocol describes a general method for preparing liposomes decorated with a fluorinated targeting peptide.
Materials:
-
Lipids (e.g., DPPC, cholesterol)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
Fluorinated targeting peptide with a C-terminal cysteine
-
Drug to be encapsulated
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask.[24]
-
Remove the chloroform under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This will form multilamellar vesicles (MLVs).[24]
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to form unilamellar liposomes of a defined size.[24]
-
-
Peptide Conjugation:
-
Add the cysteine-containing fluorinated peptide to the liposome suspension.
-
The maleimide groups on the liposome surface will react with the thiol group of the cysteine to form a stable thioether bond, conjugating the peptide to the liposome surface.[25]
-
Incubate the reaction for several hours or overnight at room temperature.
-
-
Purification:
-
Remove the unreacted peptide by dialysis or size-exclusion chromatography.
-
Self-Assembling Fluorinated Peptides for Controlled Release
Amphiphilic peptides containing fluorinated amino acids can self-assemble into various nanostructures, such as hydrogels, nanotubes, and nanoparticles.[11][15] These self-assembled materials can serve as depots for the controlled release of therapeutic agents.[13][15]
Causality: The segregation of the hydrophobic fluorinated domains and the hydrophilic domains drives the self-assembly process. The resulting structures can encapsulate drugs, and the release kinetics can be tuned by modulating the stability of the self-assembled matrix.[15] Fluorination can enhance the mechanical stiffness and in vivo residence time of these hydrogels.[17]
Conclusion
The incorporation of fluorinated amino acids represents a sophisticated and powerful strategy in modern drug design and delivery. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing robust synthetic and analytical protocols, researchers can rationally design and develop novel therapeutics with enhanced stability, efficacy, and delivery characteristics. The application notes and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to harness the "fluorine advantage" in their research endeavors.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the Cellular Uptake, Endosomal Escape , and Cytosolic Entry Efficiencies of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. Designing a Transparent and Fluorine Containing Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Monitoring endosomal escape of fluorescent cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated Peptide Hydrogels Result in Longer In Vivo Residence Time after Subcutaneous Administration - CY Tech [cytech.cyu.fr]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. upcommons.upc.edu [upcommons.upc.edu]
- 19. researchgate.net [researchgate.net]
- 20. Fluorinated Cell-Penetrating Peptide for Co-Delivering siHIF-1α and Sorafenib to Enhance In Vitro Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid as a Precursor for DPP-4 Inhibitors
Introduction: Targeting Type 2 Diabetes with Precision
Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein and serine protease that is widely expressed throughout the human body.[1][2] A key function of DPP-4 is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][] These hormones are crucial for maintaining glucose homeostasis; they enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[4][] By cleaving these peptides, DPP-4 curtails their insulin-stimulating effects.[3][4]
The inhibition of DPP-4 has emerged as a highly successful therapeutic strategy for the management of type 2 diabetes mellitus.[3][4] DPP-4 inhibitors prevent the degradation of incretins, thereby prolonging their activity, which leads to improved glycemic control with a low risk of hypoglycemia.[3][4][5] Sitagliptin, the first-in-class DPP-4 inhibitor, exemplifies the success of this approach.[7][8]
Central to the synthesis of Sitagliptin and other structurally related inhibitors is the chiral β-amino acid, Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid . This molecule serves as a critical precursor, providing the necessary stereochemistry and structural framework for potent and selective DPP-4 inhibition. The (R)-configuration of the amino group is essential for the molecule's interaction with the active site of the DPP-4 enzyme.[9][10] This document provides a detailed guide for researchers and drug development professionals on the utilization of this key precursor in the synthesis of a Sitagliptin analogue, focusing on the principles, protocols, and analytical validation required for success.
The Role of DPP-4 in Glucose Homeostasis
The mechanism of action of DPP-4 inhibitors is rooted in the incretin effect. This diagram illustrates how DPP-4 inhibition enhances the natural physiological pathways for glucose control.
Caption: DPP-4 Inhibition Pathway.
Synthetic Strategy: From Precursor to Potent Inhibitor
The synthesis of Sitagliptin from this compound involves a critical amide bond formation step. This couples the chiral β-amino acid precursor with the heterocyclic amine component, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[11][12][13]triazolo[4,3-a]pyrazine. The overall workflow consists of two main stages: amide coupling followed by deprotection of the Boc (tert-butoxycarbonyl) group.
Caption: Overall Synthetic Workflow.
The Amide Coupling Reaction: A Mechanistic Insight
The formation of the amide bond is not spontaneous and requires the activation of the carboxylic acid group of the precursor. A widely used and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt).[12]
Why this choice?
-
EDC: As a water-soluble carbodiimide, EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] A key advantage is that the resulting urea byproduct is also water-soluble, simplifying its removal during aqueous workup.[12]
-
HOBt: The O-acylisourea intermediate is unstable and can racemize. HOBt acts as a crucial additive by intercepting this intermediate to form a more stable HOBt-ester.[12][14] This active ester is less susceptible to racemization, preserving the critical stereochemistry of the precursor. The amine then attacks this HOBt-ester to form the desired amide.[12][15]
The mechanism is depicted below:
Caption: EDC/HOBt-Mediated Amide Coupling Mechanism.
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected Sitagliptin via Amide Coupling
This protocol details the coupling of the precursor with the heterocyclic amine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Boc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid | 299.33 | 1.0 | (e.g., 1.0 g) |
| 3-(trifluoromethyl)-...-pyrazine HCl | 228.61 | 1.1 | (e.g., 0.83 g) |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | 191.70 | 1.2 | (e.g., 0.77 g) |
| HOBt (N-hydroxybenzotriazole) | 135.12 | 1.2 | (e.g., 0.54 g) |
| DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) | 129.24 | 2.5 | (e.g., 1.4 mL) |
| Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | - | - | (e.g., 20 mL) |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid (1.0 equiv), HOBt (1.2 equiv), and the hydrochloride salt of the heterocyclic amine (1.1 equiv).[12]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring. This is critical to control the reaction exotherm and minimize side reactions.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Adding it in portions prevents a rapid temperature increase.[12]
-
Add DIPEA or TEA (2.5 equiv) dropwise. The base is necessary to neutralize the hydrochloride salt of the amine and the HCl generated from EDC·HCl.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure Boc-protected Sitagliptin.[12]
Protocol 2: Boc Deprotection to Yield Sitagliptin
This protocol describes the removal of the Boc protecting group to yield the final active pharmaceutical ingredient.
Materials & Reagents:
| Reagent | Notes |
| Boc-Protected Sitagliptin | From Protocol 1 |
| Trifluoroacetic Acid (TFA) | A strong acid, handle with extreme care in a fume hood.[16] |
| Dichloromethane (DCM) | Anhydrous |
| Saturated NaHCO₃ solution | For neutralization |
Procedure:
-
Dissolve the Boc-protected Sitagliptin in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 25-50% solution in DCM). The deprotection is often rapid and exothermic.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction completion by TLC or LC-MS.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Sitagliptin free base.
-
Further purification or salt formation (e.g., with phosphoric acid to form Sitagliptin phosphate) can be performed as required.[13]
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.
| Analytical Technique | Purpose | Expected Results for Sitagliptin |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final compound and quantify any impurities. A stability-indicating method can also track degradation products.[17] | A single major peak at the expected retention time. Purity should typically be >99%. Various methods exist, often using a C18 column with a mobile phase of a buffer (like ammonium acetate) and an organic solvent (like methanol).[17][18][19] UV detection is commonly set around 267-268 nm.[17][18] |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure by analyzing the chemical environment of all protons in the molecule. | The spectrum should show characteristic peaks corresponding to the aromatic protons of the trifluorophenyl ring, the protons of the triazolopiperazine ring system, and the aliphatic protons of the butanamine backbone.[17][20] The integration of these peaks should correspond to the number of protons in each part of the molecule. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the synthesized compound. | A peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Sitagliptin (C₁₆H₁₅F₆N₅O), the expected molecular weight is 407.31 g/mol , so the expected m/z would be ~408.3.[8] |
| Chiral HPLC | To confirm the enantiomeric purity and ensure that no racemization occurred during the synthesis. This is critical for biological activity. | A single peak corresponding to the desired (R)-enantiomer, with the (S)-enantiomer below the limit of detection or quantification, demonstrating high enantiomeric excess (e.e. >99%). |
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[16]
-
Fume Hood: All manipulations, especially those involving volatile solvents (DCM), corrosive reagents (TFA), and potentially harmful powders (EDC·HCl), must be performed in a certified chemical fume hood.[16][21]
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.[22] Handle with extreme caution, ensure adequate ventilation, and have an appropriate neutralizing agent (like sodium bicarbonate) readily available for spills.[16]
-
EDC·HCl: This reagent can cause skin and eye irritation.[21] Avoid inhaling the dust and prevent contact with skin.[21][23]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reagents down the drain.
Conclusion
This compound is a cornerstone in the asymmetric synthesis of Sitagliptin and other DPP-4 inhibitors. Its pre-defined stereocenter simplifies the synthetic route, eliminating the need for complex chiral separations or asymmetric reactions in later stages. The protocols outlined here, based on robust and well-established amide coupling and deprotection chemistry, provide a reliable pathway for researchers in medicinal chemistry and drug development to access these important therapeutic agents. Meticulous execution of the experimental procedures, coupled with rigorous analytical validation, is paramount to ensuring the synthesis of a high-purity, enantiomerically pure final product.
References
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). MDPI. Retrieved from [Link]
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]
- CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof. (n.d.). Google Patents.
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.). Endocrine Reviews | Oxford Academic. Retrieved from [Link]
-
Inhibition of Dipeptidyl Peptidase-4 (DPP-4): A Target to Treat Type 2 Diabetes. (2011). Ingenta Connect. Retrieved from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). NIH. Retrieved from [Link]
- WO2009064476A1 - Preparation of sitagliptin intermediate. (n.d.). Google Patents.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). PMC - NIH. Retrieved from [Link]
-
Video: Dipeptidyl Peptidase 4 Inhibitors. (2024). JoVE. Retrieved from [Link]
-
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence. (2021). PMC - NIH. Retrieved from [Link]
- US20120108598A1 - Sitagliptin synthesis. (n.d.). Google Patents.
-
Various Analytical Methods for Analysis of Sitagliptin. (2024). International Journal of Current Science Research and Review. Retrieved from [Link]
-
Analytical Methods for Determination of Sitagliptin. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). (2025). Retrieved from [Link]
-
Trifluoroacetic Acid SOP. (n.d.). Retrieved from [Link]
-
Sitagliptin. (n.d.). DrugFuture. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. (2025). Retrieved from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved from [Link]
-
Safety Data Sheet: EDC-HCl. (n.d.). Carl ROTH. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). PMC - NIH. Retrieved from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). NIH. Retrieved from [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dipeptidyl Peptidase-4 (DPP-4): A Target to Treat T...: Ingenta Connect [ingentaconnect.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitagliptin [drugfuture.com]
- 9. oatext.com [oatext.com]
- 10. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. ijpsr.com [ijpsr.com]
- 18. ijcsrr.org [ijcsrr.org]
- 19. airo.co.in [airo.co.in]
- 20. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- 21. covachem.com [covachem.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. carlroth.com:443 [carlroth.com:443]
Application Note & Protocol: Strategic Coupling of (R)-Boc-4-fluoro-β-phenylalanine for Advanced Peptide Synthesis
Abstract: The incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced therapeutic properties. Among these, fluorinated amino acids have garnered significant attention for their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for coupling (R)-Boc-4-fluoro-β-phenylalanine, a key building block for innovative peptide-based therapeutics. We will delve into the mechanistic rationale behind protocol choices, present detailed step-by-step methodologies, and offer expert insights to navigate the challenges associated with this unique amino acid.
Introduction: The Significance of Fluorinated β-Amino Acids in Peptide Drug Discovery
The strategic introduction of fluorine into amino acid scaffolds can profoundly alter the physicochemical properties of peptides.[3] The high electronegativity of the fluorine atom in (R)-Boc-4-fluoro-β-phenylalanine can modulate the electronic distribution of the phenyl ring, influencing crucial non-covalent interactions for receptor binding.[3] Furthermore, the exceptional stability of the C-F bond often imparts enhanced resistance to enzymatic degradation, a critical factor in improving a peptide's in vivo half-life.[1][3] As a β-amino acid, it also introduces a unique conformational constraint into the peptide backbone, which can lead to novel secondary structures and improved target specificity.
This guide will focus on the practical aspects of incorporating (R)-Boc-4-fluoro-β-phenylalanine into a growing peptide chain, addressing the specific challenges posed by its structure and providing robust protocols for successful coupling.
Core Principles & Mechanistic Considerations for Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. Due to the low reactivity of the free carboxylic acid, a coupling reagent is required to activate it, typically by converting the hydroxyl group into a better leaving group. The choice of coupling reagent and reaction conditions is paramount for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered or electronically modified amino acids like (R)-Boc-4-fluoro-β-phenylalanine.
The Challenge of Steric Hindrance
While not as sterically demanding as some α,α-disubstituted amino acids, the β-substitution of (R)-Boc-4-fluoro-β-phenylalanine can present a moderate degree of steric hindrance. This can slow down the coupling reaction and may require the use of more potent activating agents to achieve complete and efficient amide bond formation.[4][5]
Mitigating Racemization
A significant concern during peptide coupling is the risk of racemization at the α-carbon of the activated amino acid. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[5] The use of additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial. These additives react with the activated carboxylic acid to form an active ester, which is less prone to racemization and readily reacts with the amine component.[6]
Recommended Coupling Protocols
We present two robust protocols for the coupling of (R)-Boc-4-fluoro-β-phenylalanine: a classic carbodiimide-mediated approach and a more potent onium salt-based method suitable for more challenging couplings.
Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and HOBt as a racemization suppressant. It is a cost-effective and widely used method for routine peptide synthesis.[7]
Table 1: Reagents and Materials for EDC/HOBt Coupling
| Reagent/Material | Purpose |
| (R)-Boc-4-fluoro-β-phenylalanine | Carboxylic acid component |
| N-terminal free amine peptide/amino acid ester | Amine component |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Anhydrous solvent |
| Round-bottom flask, magnetic stirrer, ice bath | Standard laboratory glassware |
Step-by-Step Procedure:
-
Preparation of the Amine Component:
-
If the amine component is a hydrochloride salt, dissolve it (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 eq) to neutralize the salt and stir at room temperature for 15-20 minutes.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve (R)-Boc-4-fluoro-β-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Diagram 1: EDC/HOBt Coupling Workflow
Caption: Simplified mechanism of HATU activation.
Analytical Monitoring and Characterization
4.1. Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): For solution-phase synthesis, TLC is a simple and effective way to monitor the consumption of the starting materials and the formation of the product.
-
Kaiser Test: In SPPS, the Kaiser test is the standard method for detecting free primary amines on the resin. A positive test (blue beads) indicates incomplete coupling. [8] 4.2. Product Characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final peptide and for separating it from any unreacted starting materials or byproducts. [9][10]* Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the desired product by verifying its molecular weight.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Insufficient activation; Steric hindrance | Use a more potent coupling reagent like HATU or PyBOP. [5]Increase reaction time or temperature. |
| Incomplete Reaction (Positive Kaiser Test in SPPS) | Aggregation of peptide chains on resin; Inefficient coupling | Double couple (repeat the coupling step). Use a solvent system that disrupts aggregation (e.g., add a small amount of DCM). |
| Presence of Diastereomers (Racemization) | Over-activation; Use of a strong base | Ensure the use of an additive like HOBt or HOAt. [5]Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. [5] |
Conclusion
The successful coupling of (R)-Boc-4-fluoro-β-phenylalanine is a critical step in the synthesis of advanced peptides with potentially superior therapeutic properties. By understanding the underlying chemical principles and carefully selecting the appropriate coupling reagents and conditions, researchers can effectively incorporate this valuable building block into their peptide scaffolds. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high-yield, high-purity synthesis, paving the way for the development of next-generation peptide drugs.
References
-
Al-Warhi, T., El-Faham, A., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1037–1061. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Pharmaffiliates. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 346-350. [Link]
-
ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives... [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Loughran, M. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
American Chemical Society. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
ChemRxiv. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Challenges of Amine Protection: A Guide to Boc Deprotection of Fluorinated Amino Acid Residues
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Fluorine Advantage and the Deprotection Hurdle
The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides.[][2] Fluorinated amino acids can enhance protein stability against thermal unfolding and proteolytic degradation, increase hydrophobicity to improve membrane permeability, and serve as sensitive 19F NMR probes for structural and functional studies.[3][4]
However, the successful synthesis of peptides containing these valuable building blocks hinges on robust and reliable protection/deprotection strategies. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[5][6] While the deprotection of the Boc group is a well-established procedure, the presence of fluorine atoms in the amino acid side chain can introduce subtle yet significant challenges that necessitate a careful consideration of deprotection methodologies.
This comprehensive guide provides a detailed overview of Boc deprotection methods for fluorinated amino acid residues. We will delve into the underlying chemical principles, present validated protocols for both standard and alternative deprotection techniques, and offer expert insights into troubleshooting and optimization. Our aim is to equip researchers with the knowledge and practical guidance necessary to confidently and efficiently deprotect Boc-protected fluorinated amino acids, thereby unlocking their full potential in peptide and protein engineering.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.[7][8] The reaction proceeds via an acid-catalyzed elimination mechanism (E1).
The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[9]
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[9]
It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of CO₂ can cause pressure buildup in a closed system.[7]
Caption: Mechanism of TFA-mediated Boc deprotection.
The Influence of Fluorine on Boc Deprotection
While the fundamental mechanism of Boc deprotection remains the same for fluorinated amino acids, the presence of highly electronegative fluorine atoms can influence the reaction in several ways:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the basicity of the α-amino group. However, this effect is primarily on the free amine and is less likely to significantly alter the rate of acid-catalyzed cleavage of the Boc group itself, which is initiated at the carbonyl oxygen. The stability of the C-F bond is very high, and it is not susceptible to cleavage under standard Boc deprotection conditions.[10]
-
Steric Hindrance: Bulky fluorinated side chains, such as those containing trifluoromethyl groups, can sterically hinder the approach of the acid to the Boc group, potentially slowing down the deprotection reaction. This is analogous to the challenges observed with sterically hindered non-fluorinated amino acids like valine and isoleucine.[8]
-
Solubility: The incorporation of fluorine can alter the solubility of the protected amino acid or peptide, which may necessitate adjustments to the solvent system used for deprotection.
Despite these potential influences, in practice, standard Boc deprotection protocols are often successfully applied to fluorinated amino acid residues without significant modification.[11][12] However, for particularly sensitive substrates or when encountering incomplete deprotection, alternative methods may be advantageous.
Standard Protocols for Boc Deprotection of Fluorinated Amino Acids
The following protocols are widely applicable for the deprotection of Boc-protected fluorinated amino acids, both in solution phase and on solid support.
Protocol 1: TFA/DCM Deprotection in Solution Phase
This is the most common method for the deprotection of Boc-protected amino acids and peptides in solution.
Materials:
-
Boc-protected fluorinated amino acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., triisopropylsilane (TIS), thioanisole)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected fluorinated amino acid in anhydrous DCM (e.g., 0.1-0.2 M).
-
If the amino acid or peptide contains sensitive residues prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add appropriate scavengers (e.g., 2.5-5% TIS or thioanisole).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 25-50% v/v in DCM).[9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, either co-evaporate with toluene to remove residual TFA or precipitate the product by adding the concentrated reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated amino acid salt by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the removal of the N-terminal Boc group during SPPS.
Materials:
-
Boc-protected peptide-resin
-
DCM, peptide synthesis grade
-
TFA
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM) to the resin.
-
Agitate the resin for 20-30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting trifluoroacetate salt by washing with the neutralization solution (2-3 times for 1-2 minutes each).
-
Wash the resin again with DCM (3-5 times) to remove excess base and prepare for the next coupling step.
Caption: A typical workflow for Boc-SPPS.
Alternative and Milder Deprotection Methods
For substrates that are sensitive to strong acidic conditions or when orthogonal deprotection is required, several milder methods can be employed.
Protocol 3: Thermal Deprotection in Fluorinated Alcohols
Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate the thermolytic deprotection of Boc groups, often with high yields and without the need for strong acids.[13] This method can be particularly advantageous for fluorinated amino acids due to their often-enhanced solubility in fluorinated solvents.
Materials:
-
Boc-protected fluorinated amino acid
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Reaction vessel suitable for heating (e.g., sealed tube or microwave reactor)
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected fluorinated amino acid in TFE or HFIP.
-
Heat the solution to reflux or use microwave irradiation (e.g., 150 °C).[13]
-
Monitor the reaction by TLC or LC-MS until completion. Reaction times can range from minutes to hours depending on the substrate and temperature.[13]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the deprotected amino acid.
Data Presentation: Comparison of Deprotection Conditions
| Method | Reagents | Temperature | Typical Time | Advantages | Disadvantages |
| Standard Acidic | 25-50% TFA in DCM | 0 °C to RT | 1-4 hours | Reliable, well-established, effective for most substrates.[4][9] | Harsh conditions, potential for side reactions, requires neutralization. |
| HCl in Dioxane | 4M HCl in 1,4-dioxane | Room Temp. | 30 min - 4 hours | Milder than TFA, can offer better selectivity.[14] | Dioxane is a hazardous solvent. |
| Thermal | TFE or HFIP | Reflux / 150 °C | 5 min - 5 hours | Acid-free, clean reaction, good for sensitive substrates.[13] | High temperatures required, may not be suitable for all substrates. |
| Ionic Liquid | Phosphonium ionic liquid, cat. TFA | 100-130 °C | 7-10 minutes | Rapid deprotection with minimal acid.[6] | Requires specific ionic liquids, high temperatures. |
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If deprotection is sluggish, especially with sterically hindered fluorinated residues, consider increasing the reaction time, the concentration of TFA, or the reaction temperature. Alternatively, a switch to a more potent deprotection cocktail like anhydrous HF (for final cleavage in Boc-SPPS) may be necessary, though this requires specialized equipment.[10][15]
-
Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic side chains (e.g., Trp, Met) by the tert-butyl cation.[9] Always use scavengers like TIS, thioanisole, or water in the cleavage cocktail when these residues are present.
-
Orthogonality: When designing a synthetic strategy for complex fluorinated peptides, ensure that other protecting groups used (e.g., for side chains) are stable to the Boc deprotection conditions. The Boc/Bzl strategy is considered quasi-orthogonal, as both are acid-labile but require different acid strengths for removal.[5][16] For true orthogonality, an Fmoc/tBu strategy is often preferred.[17][]
Conclusion
The Boc protecting group remains a valuable tool in the synthesis of peptides containing fluorinated amino acids. While standard deprotection protocols using TFA are generally effective, a thorough understanding of the underlying mechanism and potential challenges is essential for success. For sensitive or sterically hindered fluorinated residues, milder, alternative methods such as thermal deprotection in fluorinated alcohols offer promising solutions. By carefully selecting the appropriate deprotection strategy and optimizing reaction conditions, researchers can efficiently access a wide range of novel fluorinated peptides for applications in drug discovery and beyond.
References
- Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41–57.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem.
- Muttenthaler, M., Jadhav, K. B., & Woolcock, K. J. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 41-57.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Boc-L-Isoleucine-OH using Trifluoroacetic Acid (TFA). BenchChem.
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Buer, B. C., de la Salud-Bea, R., & Meagher, J. L. (2019). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 116(34), 16796-16801.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH. BenchChem.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine. BenchChem.
- Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., & Koksch, B. (2012). Fluorine: A new element in protein design. Chemical Society Reviews, 41(6), 2135-2171.
- Choy, J., Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- common-organic-chemistry.com. (n.d.). Boc Deprotection - TFA.
- Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(18), 3331.
- Qiu, X. L., & Qing, F. L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 15(24), 4148-4166.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- Majumdar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90765-90771.
- ResearchGate. (n.d.). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Bioconjugates with Improved Stability
Audience: Researchers, scientists, and drug development professionals.
Abstract: The therapeutic potential of biomolecules, particularly proteins and antibodies, is often hampered by their inherent instability. Susceptibility to thermal stress, proteolytic degradation, and rapid in vivo clearance can limit their efficacy and shelf-life. Bioconjugation, the covalent attachment of molecules to a biomolecule, has emerged as a powerful and versatile strategy to overcome these limitations.[1] This guide provides an in-depth exploration of key bioconjugation techniques designed to enhance the stability of biologics. We will delve into the mechanistic principles, provide detailed, field-proven protocols for popular modification strategies such as PEGylation and site-specific antibody-drug conjugation, and outline robust analytical methods for validating the improved stability of the resulting bioconjugates.
The "Why": Mechanistic Pillars of Bioconjugate Stabilization
Before delving into specific protocols, it is crucial to understand the fundamental principles by which conjugation enhances stability. The improvements are not merely empirical observations but are grounded in well-understood biophysical and chemical phenomena. Bioconjugation strategies primarily enhance stability through three interconnected mechanisms:
-
Steric Hindrance and Shielding: The covalent attachment of large moieties, such as polyethylene glycol (PEG), creates a protective, hydrophilic "shell" around the protein.[2] This physical barrier sterically hinders the approach of proteolytic enzymes, thereby increasing resistance to degradation.[3] Furthermore, this shield can mask hydrophobic patches on the protein surface that might otherwise act as nucleation sites for aggregation.[2]
-
Modification of Surface Properties: Conjugation can alter the surface hydrophilicity and charge of a protein. Attaching hydrophilic polymers increases the overall solubility and hydration of the biomolecule, which is thermodynamically unfavorable for aggregation.[2] This "hydration shell" helps maintain the protein's native conformation.[2]
-
Increased Hydrodynamic Radius: The increased size of the bioconjugate slows its renal clearance in vivo.[2] This leads to a significantly longer circulation half-life, a critical attribute for many therapeutic proteins and peptides that would otherwise be rapidly excreted.
These principles form the basis for the rational design of bioconjugates with tailored stability profiles. The choice of conjugation partner, linker chemistry, and site of attachment are all critical variables that influence the final properties of the molecule.[4]
Core Strategies and Protocols for Enhancing Stability
This section provides detailed protocols for two widely adopted bioconjugation strategies for improving stability: PEGylation for general protein stabilization and site-specific conjugation for creating stable Antibody-Drug Conjugates (ADCs).
PEGylation via N-Hydroxysuccinimide (NHS) Ester Chemistry
PEGylation is a cornerstone technique for improving the solubility, stability, and in vivo half-life of therapeutic proteins.[2] The most common approach targets primary amines on the protein surface (the N-terminus and lysine side chains) using an NHS ester-activated PEG.
Causality of Experimental Choices:
-
Buffer Selection: An amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.2-8.5) is critical.[5][6] Primary amine-containing buffers like Tris or glycine would compete with the protein for the NHS ester, drastically reducing conjugation efficiency. The alkaline pH deprotonates the lysine side-chain amines, increasing their nucleophilicity and reactivity towards the NHS ester.
-
Reagent Handling: NHS esters are highly moisture-sensitive and readily hydrolyze in aqueous environments.[7] Therefore, the PEG-NHS reagent must be equilibrated to room temperature before opening to prevent condensation and should be dissolved in a dry organic solvent like DMSO or DMF immediately before use.[5][6]
-
Molar Excess: A 20-fold molar excess of PEG-NHS is a common starting point for achieving a reasonable degree of PEGylation on an antibody.[5][8] This ratio drives the reaction forward but may require optimization depending on the protein's reactivity and the desired final properties.
-
Purification: Removal of unreacted PEG is essential. Size exclusion chromatography (SEC) or dialysis are effective methods that separate the large bioconjugate from the smaller, unreacted PEG molecules.[5][6]
Protocol 1: Random PEGylation of a Model IgG Antibody
Materials:
-
IgG Antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
mPEG-NHS, 20 kDa (e.g., BroadPharm, BP-22341)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Dialysis cassette (10K MWCO) or SEC column (e.g., Superdex 200)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Reaction Buffer. If the stock buffer contains amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
PEG-NHS Reagent Preparation:
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM mPEG-NHS solution to the antibody solution with gentle stirring.[5]
-
Calculation Example: For 1 mL of a 5 mg/mL IgG solution (approx. 33.3 nmol), you would need 666 nmol of PEG-NHS. From a 10 mM stock, this is 66.6 µL.
-
Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.[8]
-
Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.[7]
-
-
Purification:
-
To remove unreacted mPEG-NHS, transfer the reaction mixture to a pre-hydrated dialysis cassette.
-
Perform dialysis against 1X PBS, pH 7.4 at 4°C with at least three buffer changes over 24-48 hours.
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or A280 measurement.
-
Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight and estimate the degree of PEGylation.
-
Proceed to stability assessment assays (Section 3).
-
Site-Specific Antibody-Drug Conjugation via Copper-Free Click Chemistry
For ADCs, stability is paramount. Unstable linkers can lead to premature release of the cytotoxic payload, causing off-target toxicity.[9][10] Site-specific conjugation, which produces a homogeneous product with a defined drug-to-antibody ratio (DAR), generally yields ADCs with improved stability and pharmacokinetics compared to randomly conjugated counterparts.[11][12] The following protocol uses a popular and robust strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" approach.[13]
Causality of Experimental Choices:
-
Bioorthogonal Handles: This two-part process first introduces a dibenzocyclooctyne (DBCO) "handle" onto the antibody via NHS ester chemistry. DBCO is an alkyne that is highly reactive towards azides but inert to biological functional groups, ensuring the subsequent "click" reaction is highly specific.[14]
-
Two-Step Reaction: The antibody is first functionalized with the DBCO linker. After purification to remove the excess linker, the azide-containing payload is added. This sequential process prevents unwanted side reactions and ensures precise control over the conjugation.[3][14]
-
Mild Conditions: The SPAAC reaction proceeds efficiently at physiological pH and temperature without the need for a cytotoxic copper catalyst, preserving the antibody's integrity.[13]
Protocol 2: Site-Specific ADC Synthesis using DBCO-Azide Click Chemistry
This protocol involves two main stages: functionalizing the antibody with a DBCO linker and then conjugating the azide-payload.
Stage A: Antibody Functionalization with DBCO-NHS Ester
Materials:
-
Antibody (e.g., site-specifically engineered with a reactive lysine) at 2-5 mg/mL
-
DBCO-PEG4-NHS Ester (e.g., BroadPharm, BP-22421)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Anhydrous DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba Spin)
Procedure:
-
Antibody Preparation: Exchange the antibody into the amine-free Reaction Buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO immediately before use.[14]
-
Conjugation Reaction:
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[3]
-
Purification: Immediately purify the DBCO-functionalized antibody using a desalting column equilibrated with 1X PBS, pH 7.4 to remove excess linker and quenching agent.
Stage B: Click Reaction with Azide-Payload
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-functionalized payload (e.g., Azide-PEG4-MMAE)
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
-
Payload Preparation: Dissolve the azide-payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
Click Reaction:
-
Purification: Purify the final ADC using an appropriate method, such as SEC or hydrophobic interaction chromatography (HIC), to remove any unreacted payload.
-
Characterization:
-
Determine the final ADC concentration and calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Proceed to stability assessment assays (Section 3).
-
Validating Stability: Essential Analytical Protocols
Describing a protocol as a "self-validating system" requires robust analytical methods to confirm the desired outcome. The following are key protocols for assessing the stability of the newly formed bioconjugates.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the protein's thermal transition midpoint (Tm), or "melting temperature."[1][15] An increase in Tm post-conjugation is a direct indicator of enhanced thermal stability.
Protocol 3: DSC Analysis of a Bioconjugate
Materials:
-
Purified bioconjugate (e.g., PEGylated antibody) at 0.5-1.0 mg/mL
-
Unconjugated (native) antibody at the same concentration
-
Dialysis buffer (e.g., 1X PBS, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the bioconjugate and the native antibody against the same buffer. This is critical as buffer mismatches will create artifacts.[13]
-
After dialysis, accurately determine the protein concentration of both samples.
-
Degas the samples and the dialysis buffer immediately before loading to prevent bubble formation.
-
-
Instrument Setup:
-
Data Acquisition:
-
Load the dialysis buffer into the reference cell and the protein sample into the sample cell.
-
Run at least two buffer-vs-buffer scans to establish a stable instrumental baseline.
-
Run the native antibody and bioconjugate samples.
-
-
Data Analysis:
-
Subtract the buffer-vs-buffer baseline from the sample thermograms.[15]
-
Fit the transition region of the thermogram using the instrument's software to a suitable model (e.g., a two-state model).
-
Determine the Tm, which is the temperature at the peak of the transition. Compare the Tm of the bioconjugate to the native protein.
-
Conformational Stability Assessment by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[16] It is used to confirm that the conjugation process has not disrupted the protein's native fold and can also be used in thermal melt experiments to monitor conformational changes.
Protocol 4: Far-UV CD Analysis for Secondary Structure
Materials:
-
Purified bioconjugate and native protein at 0.1-0.2 mg/mL
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with high absorbance below 200 nm (like Tris) should be avoided.[17]
-
Quartz CD cuvette with a 0.1 cm pathlength
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Exchange both the conjugate and native protein into the CD-compatible buffer.
-
Ensure samples are free of particulates by filtering (0.2 µm) or centrifugation.[17]
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a spectrum of the buffer alone to use as a baseline.
-
Record the spectra for the native protein and the bioconjugate. Acquire at least three scans for each and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectra.[20]
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity.
-
Compare the spectra. The bioconjugate spectrum should retain the characteristic features of the native protein's secondary structure (e.g., double minima around 208 and 222 nm for alpha-helical proteins). Significant changes would indicate denaturation.
-
In Vivo Stability and Pharmacokinetic (PK) Analysis
The ultimate test of a bioconjugate's stability is its performance in vivo. A pharmacokinetic study measures the concentration of the drug in the bloodstream over time, allowing for the determination of key parameters like clearance rate and half-life. For ADCs, it's crucial to measure both the total antibody and the antibody-conjugated drug to assess linker stability.[21]
Protocol 5: Rodent Pharmacokinetic Study of an ADC
Materials:
-
ADC and unconjugated antibody, sterile-filtered in a biocompatible buffer (e.g., PBS)
-
Sprague-Dawley rats or BALB/c mice
-
Dosing and blood collection supplies
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Analytical systems: ELISA plate reader and/or LC-MS/MS
Procedure:
-
Dosing and Sampling:
-
Administer a single intravenous (IV) bolus dose of the ADC or control antibody to a cohort of animals (n=3-5 per group).[21]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days).[21]
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Bioanalysis - Total Antibody (ELISA):
-
Use a bridging ELISA format to quantify the total antibody concentration (both conjugated and unconjugated).[10][22]
-
Coat a 96-well plate with a capture antibody that binds the therapeutic antibody.
-
Add plasma samples and standards.
-
Add a detection antibody (also binding the therapeutic antibody) conjugated to an enzyme like HRP.
-
Add a substrate and measure the signal, which is proportional to the total antibody concentration.
-
-
Bioanalysis - Conjugated Drug (LC-MS/MS):
-
Quantify the concentration of the payload that is still attached to the antibody.[5][23]
-
Use an immunocapture method (e.g., using anti-human IgG beads) to isolate the ADC from the plasma.[5]
-
Elute the ADC and use an enzyme (e.g., papain) to cleave the linker and release the payload.[23]
-
Quantify the released payload using a validated LC-MS/MS method against a standard curve.[6]
-
-
Data Analysis:
-
Plot the concentration of total antibody and conjugated drug versus time.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key parameters such as Area Under the Curve (AUC), clearance (CL), and half-life (t½).
-
A divergence between the total antibody and conjugated drug curves over time indicates linker cleavage and payload deconjugation in vivo.
-
Data Presentation and Interpretation
Summarizing the results of stability studies in a clear, comparative format is essential for decision-making in drug development.
Table 1: Comparative Thermal Stability of Native vs. PEGylated α-1 Antitrypsin (AAT)
| Sample | Tm (°C) | ΔTm vs. Native (°C) | Aggregation Onset (°C) |
| Native AAT | 61.5 | N/A | 55 |
| N-term PEGylated AAT (30 kDa) | 61.7 | +0.2 | >95 |
| Cys232 PEGylated AAT (30 kDa) | 61.3 | -0.2 | 70 |
| Cys232 PEGylated AAT (2-arm 40 kDa) | 61.8 | +0.3 | 85 |
Data adapted from reference[3]. This table demonstrates that while PEGylation had a minimal effect on the intrinsic thermal stability (Tm) of AAT, it significantly inhibited heat-induced aggregation, a crucial aspect of physical stability.
Table 2: Comparative In Vivo Stability of Random vs. Site-Specific Radio-Conjugates
| Conjugate | % Intact in Human Serum (72h) | % Intact in Human Serum (1 week) |
| Random (SCN-chelate) | >94% | ~88% |
| Site-Specific (PFP-chelate) | >94% | ~92% |
Data adapted from reference[7]. This case study shows that the site-specifically conjugated antibody was somewhat more stable in human serum over a one-week period compared to its randomly conjugated counterpart.
Visualization of Workflows and Concepts
Conclusion and Future Perspectives
The strategic application of bioconjugation is an indispensable tool in modern drug development, transforming promising but fragile biomolecules into robust therapeutic candidates. The protocols and principles outlined in this guide for PEGylation and site-specific ADC synthesis provide a solid foundation for researchers seeking to enhance the stability of their bioconjugates. As the field advances, novel linker chemistries, enzymatic conjugation methods, and precisely engineered conjugation sites will continue to offer more sophisticated control over bioconjugate properties.[9][24] The rigorous application of the analytical techniques described herein will remain critical to validating these innovations and ensuring the development of safer and more effective biotherapeutics.
References
-
Bio-Rad. (n.d.). Protocol: PK Bridging ELISA Detecting Total Drug Using Anti-Tocilizumab Antibodies. Retrieved from [Link]
-
Bio-Rad. (n.d.). Protocol: PK Bridging ELISA Detecting Total Drug Using Anti-Cetuximab Antibodies. Retrieved from [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Retrieved from [Link]
-
Zuma, S., et al. (2023). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. Retrieved from [Link]
-
St. Amant, A. H., et al. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Angewandte Chemie International Edition. Retrieved from [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Retrieved from [Link]
-
SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved from [Link]
-
Genovis. (n.d.). Transglycosylation of IgG. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
Zhang, S., et al. (2020). Quantification of an Antibody-Conjugated Drug in Rat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate. Pharmaceuticals. Retrieved from [Link]
-
Chen, Y., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). From ELISA Protocols to Monoclonal Antibody Therapies Analysis. Retrieved from [Link]
-
Solá, R. J., & Griebenow, K. (2009). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Retrieved from [Link]
-
Huang, W., et al. (2012). Glycosynthase Mutants of Endoglycosidase S2 Show Potent Transglycosylation Activity and Remarkably Relaxed Substrate Specificity for Antibody Glycosylation Remodeling. Journal of Biological Chemistry. Retrieved from [Link]
-
Zhang, M., et al. (2024). Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. Journal of Proteome Research. Retrieved from [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Retrieved from [Link]
-
Gauthier, M. A., & Klok, H. A. (2023). Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates. International Journal of Molecular Sciences. Retrieved from [Link]
-
Shental-Bechor, D., & Levy, Y. (2008). Effect of glycosylation on protein folding: A close look at thermodynamic stabilization. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Sjögren, J., et al. (2020). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology. Retrieved from [Link]
-
Wormald, M. R., & Dwek, R. A. (2012). Effect of glycosylation on protein stability. Glycobiology. Retrieved from [Link]
-
Sjögren, J., et al. (2020). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology. Retrieved from [Link]
-
AbOliGo. (2025, October 28). Site-Specific vs Random Antibody Conjugation: Methods, Trade-offs, and What Matters Most. Retrieved from [Link]
-
UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved from [Link]
-
Demeule, B., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Retrieved from [Link]
-
Nagai, Y., et al. (2021). Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates. Molecular Pharmaceutics. Retrieved from [Link]
-
Lee, H., et al. (2015). Effects of N-glycosylation on protein conformation and dynamics: Protein Data Bank analysis and molecular dynamics simulation study. Scientific Reports. Retrieved from [Link]
-
Kwon, O. S., et al. (2014). Effects of glycosylation on the stability and flexibility of a metastable protein: the human serpin α1-antitrypsin. Protein Science. Retrieved from [Link]
-
Gerdes, K., et al. (2015). Abstract 645: Stability and efficacy comparison of site-specific and lysine-linked maytansinoid antibody-drug conjugates. Cancer Research. Retrieved from [Link]
-
JOVE. (2022, September 30). DSC: Thermal Stability and Conformation of Protein Antigen Assessment | Protocol Preview. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Zhang, D., et al. (2018). Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Barfield, M., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. Retrieved from [Link]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
MK Science Set Publishers. (2023, November 23). Differential Scanning Calorimetry (DSC) Studies on Temperature-Denatured Protein Isolates. Retrieved from [Link]
-
Singh, A. P., et al. (2016). Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned. The AAPS Journal. Retrieved from [Link]
Sources
- 1. Differential scanning calorimetry [cureffi.org]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aboligo.com [aboligo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. health.uconn.edu [health.uconn.edu]
- 19. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. sciex.com [sciex.com]
- 24. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Solution-Phase Synthesis Protocols for Peptides Utilizing Boc-Protected Amino Acids: A Detailed Guide for Researchers
Introduction: The Enduring Relevance of Boc-Protected Amino Acids in Solution-Phase Peptide Synthesis
In the landscape of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. While solid-phase peptide synthesis (SPPS) has become a dominant methodology, particularly with the prevalence of Fmoc chemistry, solution-phase synthesis employing tert-butyloxycarbonyl (Boc) protected amino acids remains a powerful and relevant technique.[][2] This is especially true for the large-scale production of shorter peptides and for the synthesis of peptide fragments destined for subsequent condensation.[] The Boc strategy, characterized by its acid-labile α-amino protecting group, offers distinct advantages in specific contexts, including favorable solubility characteristics of protected intermediates and well-established, cost-effective protocols.[]
This comprehensive guide provides detailed application notes and protocols for the solution-phase synthesis of peptides using Boc-protected amino acids. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the critical aspects of coupling, deprotection, and purification that are essential for achieving high purity and yield.
Core Principles: The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a carbamate that shields the α-amino group of an amino acid from unwanted reactions during peptide bond formation.[3] Its utility is rooted in its stability to a range of reaction conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4][5]
Boc Protection of Amino Acids
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[6]
The Mechanism of Boc Deprotection
The removal of the Boc group is a cornerstone of this synthetic strategy and proceeds via an acid-catalyzed elimination.[8] The process can be summarized in three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[8][9][10]
-
Carbocation Formation: This protonation renders the group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[8][9] The newly liberated amine is then protonated by the excess acid, forming an ammonium salt (e.g., a trifluoroacetate salt).[8][9]
It is crucial to perform this reaction in an open or well-ventilated system to allow the evolved CO₂ gas to escape safely.[9]
Visualizing the Workflow: The Boc Synthesis Cycle
The iterative nature of peptide synthesis, whether in solution or on a solid phase, can be visualized as a cyclical process. The following diagram, generated using Graphviz, illustrates the key stages in a single cycle of solution-phase peptide synthesis using Boc-protected amino acids.
Caption: A generalized workflow for one cycle of solution-phase peptide synthesis using Boc protection.
Peptide Bond Formation: Coupling Reagents and Mechanistic Insights
The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires the activation of the carboxyl group.[11][12] Carbodiimides are a class of reagents frequently used for this purpose in Boc-based solution-phase synthesis.[11]
The Role of Carbodiimides: DCC and DIC
N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective coupling reagents.[13][14] The mechanism, while not fully elucidated, is understood to proceed through the formation of a highly reactive O-acylisourea intermediate.[11][15] This intermediate can then react in one of two ways:
-
Direct Aminolysis: It can be directly attacked by the amine of the second amino acid to form the desired peptide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[15]
-
Anhydride Formation: It can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine to yield the peptide.[15]
A significant drawback of DCC is the formation of DCU, which is sparingly soluble in many organic solvents and can complicate purification, although its precipitation can also drive the reaction to completion.[14] DIC is often preferred in solid-phase synthesis because its byproduct, diisopropylurea (DIU), is more soluble.[15]
Suppressing Side Reactions: The Importance of Additives
A critical challenge in peptide coupling is the risk of racemization, the loss of stereochemical integrity at the α-carbon.[16] The O-acylisourea intermediate is susceptible to a side reaction where it rearranges to an unreactive N-acylurea.[15] To mitigate both racemization and N-acylurea formation, additives such as 1-hydroxybenzotriazole (HOBt) are commonly included.[15] HOBt intercepts the O-acylisourea intermediate to form an active ester that is more stable yet sufficiently reactive to couple with the amine, minimizing undesirable side reactions.[15]
Comparative Overview of Common Coupling Reagents
| Coupling Reagent/System | Key Characteristics | Advantages | Disadvantages |
| DCC | Widely used carbodiimide. | Cost-effective, highly effective.[12][13] | Byproduct (DCU) is insoluble, can be difficult to remove. |
| DIC/HOBt | Carbodiimide with an additive. | Soluble byproduct (DIU), HOBt suppresses racemization and N-acylurea formation.[14][15] | HOBt has explosive properties in its anhydrous form.[17] |
| EDC/HOBt | Water-soluble carbodiimide. | Water-soluble byproduct and excess reagent are easily removed by aqueous extraction.[14][18] | Often used in bioconjugation, can be more expensive. |
| HBTU/TBTU | Aminium/uronium salt-based. | High coupling efficiency, fast reaction times, byproducts are soluble.[12][14][17] | Requires the presence of a non-nucleophilic base (e.g., DIEA), which can increase racemization risk if not carefully controlled.[17] |
| HATU | Guanidinium salt-based. | Highly efficient, particularly for sterically hindered couplings.[17] | More expensive, can also increase racemization risk with certain amino acids.[19] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the solution-phase synthesis of a dipeptide, for instance, Boc-Ala-Phe-OMe, starting from Boc-Ala-OH and H-Phe-OMe.
Protocol 1: Peptide Coupling using DCC/HOBt
Objective: To couple Boc-Alanine with Phenylalanine methyl ester.
Materials:
-
Boc-Ala-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 equivalent) in DCM.
-
Add DIEA or NMM (1.0 equivalent) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH solution, add the neutralized H-Phe-OMe solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (or for at least 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1N HCl (2 times) to remove any unreacted amine and excess base.
-
Saturated NaHCO₃ solution (2 times) to remove unreacted carboxylic acid and HOBt.
-
Brine (1 time).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Phe-OMe.
-
The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.
-
Protocol 2: Boc Deprotection
Objective: To remove the Boc protecting group from the synthesized dipeptide.
Materials:
-
Boc-Ala-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide (1.0 equivalent) in DCM in a round-bottom flask.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.[10] Note: For peptides containing sensitive residues like Tryptophan or Methionine, scavengers such as triisopropylsilane (TIS) and water should be added to the TFA solution to trap the reactive tert-butyl cations.[8]
-
Stir the mixture at room temperature for 30-60 minutes. Effervescence (CO₂ evolution) will be observed.[3]
-
-
Isolation of the Deprotected Peptide Salt:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add a sufficient amount of cold diethyl ether to the residue to precipitate the deprotected peptide as its trifluoroacetate salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. This yields TFA·H-Ala-Phe-OMe.
-
Purification and Characterization of Intermediates and Final Products
Unlike SPPS where excess reagents and byproducts are washed away after each step, solution-phase synthesis requires purification of the peptide after each coupling and deprotection step.[20][21]
-
Extraction: As detailed in the coupling protocol, liquid-liquid extraction is a fundamental technique to remove unreacted starting materials and soluble byproducts.[21][22]
-
Precipitation/Crystallization: Many Boc-protected peptide intermediates are crystalline solids, allowing for purification by recrystallization from appropriate solvent systems. Precipitation, as used after deprotection, is effective for isolating peptide salts.
-
Chromatography: For challenging purifications, silica gel column chromatography is often employed. For final peptide purification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method, using gradients of acetonitrile in water, typically with 0.1% TFA.[23][24]
Troubleshooting Common Issues in Boc Solution-Phase Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient activation time. - Steric hindrance. - Deactivation of coupling reagent by moisture. | - Increase reaction time. - Use a more potent coupling reagent like HATU. - Ensure all glassware and solvents are anhydrous. |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time.[8][25] - Steric hindrance around the Boc group.[8] | - Increase TFA concentration or extend the reaction time.[25] - Monitor completion by TLC or LC-MS.[25] |
| Racemization | - Over-activation of the carboxylic acid. - Presence of excess base. - Certain amino acids (e.g., His, Cys) are more prone to racemization.[26][19] | - Use an additive like HOBt or Oxyma.[26][27] - Avoid excess base and use a weaker base like NMM if possible.[17] - Perform coupling at a lower temperature (0 °C).[17] |
| Difficulty in Purification | - Byproducts (e.g., DCU) co-eluting with the product. - Similar polarity of product and impurities. | - Ensure complete precipitation and filtration of DCU. - Optimize the mobile phase for column chromatography. - Consider using a different protecting group strategy for one of the termini to alter polarity. |
Conclusion
Solution-phase peptide synthesis using Boc-protected amino acids is a robust and versatile methodology. While it may require more intensive purification efforts compared to SPPS, its scalability and the crystalline nature of many intermediates make it an attractive option for the production of specific peptides and fragments. A thorough understanding of the underlying reaction mechanisms, careful selection of coupling reagents, and meticulous execution of purification protocols are paramount to achieving success. This guide provides the foundational knowledge and practical steps to empower researchers in their peptide synthesis endeavors.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- Benchchem. (n.d.). What is the mechanism of carbodiimide coupling reactions?.
- BOC Sciences. (n.d.).
- ACS Publications. (n.d.). Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Benchchem. (2025, December). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- National Institutes of Health (NIH). (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Waters Corporation. (n.d.).
- BOC Sciences. (n.d.).
- National Institutes of Health (NIH). (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP)
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (n.d.).
- Peptide Synthesis Reagents. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- Semantic Scholar. (2012, May 27).
- Mastering Peptide Synthesis. (n.d.). The Indispensable Role of Boc-Amino Acids.
- Aapptec Peptides. (2013, March 29).
- ACS Combinatorial Science. (2020, October 19).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2025, August 6). Synthesis of Peptides by Solution Methods.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- YouTube. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ResearchGate. (2021, February 27). What should I do for my liquid phase peptide synthesis?.
Sources
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 23. waters.com [waters.com]
- 24. bachem.com [bachem.com]
- 25. benchchem.com [benchchem.com]
- 26. peptide.com [peptide.com]
- 27. peptide.com [peptide.com]
Application Notes and Protocols: Chiral Synthesis of 3-Amino-3-Arylpropionic Acids
For: Researchers, scientists, and drug development professionals.
Introduction
Chiral β-amino acids, particularly 3-amino-3-arylpropionic acids, are of paramount importance in medicinal chemistry and drug development.[1] These structural motifs are integral components of numerous pharmaceuticals, including β-lactam antibiotics, and are used as building blocks for β-peptides, which exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts.[2][3] The precise stereochemical control during the synthesis of these compounds is critical, as different enantiomers can exhibit vastly different pharmacological activities.[4] This guide provides an in-depth overview of robust and widely adopted methodologies for the enantioselective synthesis of 3-amino-3-arylpropionic acids, complete with detailed protocols and mechanistic insights.
This document will explore three principal strategies for achieving high enantioselectivity:
-
Asymmetric Hydrogenation of β-(Acylamino)acrylates: A powerful and direct method utilizing chiral transition metal catalysts.
-
Organocatalytic Asymmetric Michael Addition: A metal-free approach offering excellent stereocontrol through the use of small chiral organic molecules.
-
Enzymatic Kinetic Resolution: A biocatalytic method that leverages the stereospecificity of enzymes to separate enantiomers.
Asymmetric Hydrogenation of β-(Acylamino)acrylates
Asymmetric hydrogenation is a highly efficient and atom-economical method for establishing the chiral center in 3-amino-3-arylpropionic acid derivatives.[1][2] This approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium.[1][2] The choice of chiral ligand is crucial for achieving high enantioselectivity.
Causality Behind Experimental Choices
The success of this method hinges on the formation of a transient chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the double bond. The electronic and steric properties of the chiral ligand, the substrate, and the solvent all play a critical role in determining the stereochemical outcome. For instance, ligands like DuPhos and BICP have demonstrated exceptional performance in rhodium-catalyzed hydrogenations of β-(acylamino)acrylates, achieving enantiomeric excesses (ee) of up to 99.6%.[2][3] The geometry of the substrate (E vs. Z isomer) can also significantly influence reactivity and enantioselectivity, with different catalyst systems showing preference for one isomer over the other.[2][3]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (E)-3-Acetamido-3-phenylpropenoate
This protocol is adapted from the work of Zhang and co-workers, which demonstrates a highly efficient synthesis of β-amino acid derivatives.[2][3]
Materials:
-
Methyl (E)-3-acetamido-3-phenylpropenoate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Me-DuPhos ligand
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos (1:1.1 molar ratio) in anhydrous, degassed methanol.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add methyl (E)-3-acetamido-3-phenylpropenoate (1.0 mmol).
-
Inert Atmosphere: The vessel is sealed and purged with argon three times.
-
Solvent and Catalyst Addition: Anhydrous, degassed methanol (10 mL) is added via syringe, followed by the catalyst solution (0.01 mmol Rh).
-
Hydrogenation: The vessel is purged with hydrogen gas three times and then pressurized to 60 psi of H₂.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. The progress can be monitored by TLC or HPLC.
-
Workup: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the chiral N-acyl-3-amino-3-phenylpropionate.
-
Hydrolysis: The N-acyl group can be removed by acidic or basic hydrolysis to afford the final 3-amino-3-phenylpropionic acid.
| Substrate | Catalyst | Solvent | Pressure (psi) | ee (%) | Yield (%) | Reference |
| (E)-Methyl 3-acetamido-3-phenylpropenoate | Rh-Me-DuPhos | Toluene | 40 | >99 | >95 | [2] |
| (Z)-Methyl 3-acetamido-3-phenylpropenoate | Rh-BICP | Toluene | 294 | 88.6 | >95 | [3] |
| (E)-Methyl 3-benzamido-3-phenylpropenoate | Rh-TangPhos | Toluene | 580 | 96.3 | >99 | [5] |
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral compounds.[6][7] The asymmetric aza-Michael addition, in particular, is a valuable tool for constructing the C-N bond in β-amino acids with high stereocontrol. This reaction typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, mediated by a chiral organocatalyst.
Causality Behind Experimental Choices
Chiral primary or secondary amines, often derived from proline or cinchona alkaloids, are commonly employed as catalysts.[7] These catalysts activate the substrate through the formation of a transient enamine or iminium ion, which then reacts with the nucleophile. The stereochemical outcome is dictated by the steric and electronic environment of the catalyst, which effectively shields one face of the reactive intermediate. The choice of solvent and any additives can also significantly impact the reaction's efficiency and selectivity. For example, the use of an acidic co-catalyst can enhance the rate and enantioselectivity of pyrrolidine-catalyzed Michael additions.[8]
Reaction Scheme: Organocatalytic Aza-Michael Addition
Caption: Organocatalytic Aza-Michael Addition.
Protocol: Asymmetric Aza-Michael Addition of Phthalimide to an α,β-Unsaturated Ester
This protocol is a representative example of an organocatalytic approach to chiral β-amino acid precursors.
Materials:
-
Aryl α,β-unsaturated ester (e.g., ethyl cinnamate)
-
Phthalimide
-
Chiral organocatalyst (e.g., a derivative of 9-amino-9-deoxy-epi-quinine)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the aryl α,β-unsaturated ester (1.0 mmol), phthalimide (1.2 mmol), and the chiral organocatalyst (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral Michael adduct.
-
Deprotection: The phthalimide protecting group can be removed under standard conditions (e.g., with hydrazine) to yield the free amine, which can then be hydrolyzed to the desired 3-amino-3-arylpropionic acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that exploits the high stereoselectivity of enzymes to separate a racemic mixture of a chiral compound.[9][10] In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. This method is particularly useful for the large-scale production of enantiomerically pure compounds.
Causality Behind Experimental Choices
Lipases are commonly used enzymes for the kinetic resolution of esters of 3-amino-3-arylpropionic acids.[9][11] The enzyme's active site has a specific three-dimensional structure that preferentially binds and reacts with one enantiomer of the substrate. The choice of enzyme, solvent, and acyl donor (in the case of transesterification) are critical parameters that need to be optimized to achieve high enantioselectivity (E-value). Immobilization of the enzyme on a solid support can enhance its stability and reusability.[11]
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Amino-3-phenylpropionate Ester
This protocol provides a general framework for the enzymatic resolution of a racemic ester.
Materials:
-
Racemic ester of N-protected 3-amino-3-phenylpropionic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (pH ~7)
-
Standard laboratory glassware and shaker/stirrer
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic ester (1.0 mmol) in the organic solvent (20 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., 50-100 mg/mmol of substrate).
-
Aqueous Phase: Add a small amount of buffer solution (e.g., 0.5 mL) to maintain the optimal pH for the enzyme.
-
Reaction: Shake or stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the product acid. The reaction should be stopped at or near 50% conversion for optimal enantiomeric excess of both components.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Separate the unreacted ester from the product acid by extraction. The acidic product can be extracted into an aqueous basic solution.
-
Isolation: Acidify the aqueous layer to precipitate the chiral 3-amino-3-arylpropionic acid, which can be collected by filtration. The unreacted ester can be recovered from the organic layer.
Conclusion
The chiral synthesis of 3-amino-3-arylpropionic acids is a well-developed field with several robust and scalable methodologies. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific structural features of the target molecule. Asymmetric hydrogenation offers a direct and highly efficient route, while organocatalysis provides a metal-free alternative with excellent stereocontrol. For large-scale applications, enzymatic kinetic resolution remains a highly attractive and cost-effective option. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important chiral building blocks.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Der Pharma Chemica, 7(7), 169-183. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]
-
Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Juaristi, E., & Soloshonok, V. A. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry, 10(16), 2979-2984. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. ElectronicsAndBooks. [Link]
-
Juaristi, E., Escalante, J., & León-Romo, J. L. (1992). Enantioselective synthesis of.beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2603–2607. [Link]
-
Tang, W., Wu, S., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]
-
Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. [Link]
-
Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Chemistry Portal. [Link]
-
Jerphagnon, T., Pizzuti, M. G., Minnaard, A. J., & Feringa, B. L. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(15), 2577–2585. [Link]
-
Borah, P. P., & Borah, R. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2182–2219. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2020). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Catalysts, 10(11), 1289. [Link]
-
Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwa, M., Tokiwa, S., Takeshita, M., & Nakano, H. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. New Journal of Chemistry, 45(2), 713–720. [Link]
- Method for resolving 3-amino-3-phenylpropanol. (2012).
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd. [Link]
-
A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (n.d.). ResearchGate. [Link]
- Enzymatic resolution process. (1990).
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. [Link]
-
Trusek, A., & Chojnacka, A. (2018). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysis Communications, 115, 61-65. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. nbinno.com [nbinno.com]
- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 11. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid coupling
Welcome to our dedicated technical support center for troubleshooting low yields in the coupling of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and other structurally similar amino acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amide bond formation, thereby enhancing reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most common culprits?
Low yields in amide coupling reactions, especially with sterically demanding substrates, often stem from a few key factors. The primary reasons include incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions.[1][2] The bulky Boc protecting group and the phenyl ring in your starting material can physically obstruct the reactive centers, slowing down the reaction.[2] Furthermore, any moisture present can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation.[1]
Q2: I suspect my carboxylic acid is not being activated efficiently. How can I confirm this and what steps can I take to improve activation?
Incomplete activation is a frequent issue. Standard carbodiimide reagents like DCC or EDC can be inefficient for sterically hindered amino acids.[2] To confirm activation, you can use techniques like LC-MS to monitor the formation of the activated ester intermediate. To improve activation, consider switching to a more potent coupling reagent. Onium-salt-based reagents such as HATU, HBTU, or PyBOP are generally more effective as they form highly reactive esters capable of overcoming steric barriers.[3] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before adding the amine can also significantly improve yields.[1]
Q3: Could side reactions be contributing to my low yield? What are the common side reactions and how can they be minimized?
Several side reactions can plague amide coupling. With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4][5][6] This can be minimized by using additives like HOBt or OxymaPure, which trap the O-acylisourea to form a more stable and reactive ester.[1][6] Another significant side reaction is racemization, the loss of stereochemical integrity at the α-carbon.[2] Running the reaction at lower temperatures and using additives like HOAt or OxymaPure can help suppress racemization.[2]
Q4: How critical is the choice of solvent and base in my coupling reaction?
The choice of solvent and base is paramount for a successful coupling reaction. The solvent must effectively solvate the reactants to prevent aggregation, which can be a problem with hydrophobic sequences.[3][7] While DMF is a common choice, N-methylpyrrolidone (NMP) often has superior solvating properties for challenging couplings.[3] The base is crucial for neutralizing any acid salts and ensuring the amine remains nucleophilic. A non-nucleophilic base like DIPEA is commonly used.[4] However, in cases of increased risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be a better choice.[2]
Troubleshooting Guide: A Systematic Approach to Low Yields
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Sources
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids like Boc-D-β-Phe(4-F)-OH
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis involving sterically hindered amino acids, with a specific focus on Boc-D-β-Phe(4-F)-OH. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal coupling efficiencies.
I. Understanding the Challenge: Steric Hindrance in Peptide Synthesis
Steric hindrance is a common obstacle in peptide synthesis, particularly when dealing with bulky amino acid residues like Boc-D-β-Phe(4-F)-OH. The spatial arrangement of atoms in these molecules can physically impede the approach of reactants, slowing down or even preventing the formation of the desired peptide bond.[1] This often leads to lower yields and incomplete reactions if standard coupling protocols are employed.[1][2]
Key factors contributing to coupling difficulties with hindered amino acids include:
-
Bulky Side Chains: The sheer size of the amino acid's side chain can block the reactive sites.
-
Reduced Nucleophilicity: The electronic and steric environment around the amine group can decrease its ability to act as an effective nucleophile.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support, further limiting reagent access.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Coupling Yield
This is the most frequent issue when working with sterically demanding amino acids. If your standard coupling protocol is failing, consider the following optimizations:
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC and DIC are often insufficient for hindered couplings.[1][3] Solution: Upgrade to a more potent in-situ activating reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[3][4] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][5] |
| Suboptimal Reaction Time or Temperature | Steric hindrance slows down the reaction kinetics.[3] Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[3] Gentle heating can also be beneficial, but must be applied cautiously to minimize racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique to drive difficult couplings to completion rapidly and efficiently.[3] |
| Inadequate Solvent Choice | The solvent's ability to solvate the growing peptide chain on the resin is critical for successful coupling.[3][6] Poor solvation can lead to peptide aggregation, further hindering the reaction.[1] Solution: N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[3][7] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[3] Acetonitrile (ACN) and tetrahydrofuran (THF) have also shown promise with certain resins.[7] |
| Incomplete Deprotection | If the N-terminal protecting group is not fully removed, the subsequent coupling reaction cannot proceed. Solution: Ensure complete deprotection by performing a qualitative test (e.g., ninhydrin test) before proceeding with the coupling step. If the test is positive, repeat the deprotection step. |
Issue 2: Racemization
Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a significant concern, especially under harsh reaction conditions.
| Potential Cause | Recommended Solution & Rationale |
| Over-activation of the Carboxylic Acid | Prolonged pre-activation times can increase the risk of racemization. Solution: Reduce the pre-activation time before adding the amine component. |
| Strong Base | The choice of base can significantly influence the rate of racemization. Solution: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] |
| Inappropriate Coupling Reagent/Additive | Certain reagent combinations are more prone to causing racemization. Solution: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] |
| Prolonged Reaction at Elevated Temperature | While heat can improve coupling efficiency, it also increases the risk of racemization. Solution: If using heat, optimize for the shortest possible time required to achieve a satisfactory yield. |
III. Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for Boc-D-β-Phe(4-F)-OH?
For sterically hindered amino acids like Boc-D-β-Phe(4-F)-OH, high-potency onium-salt-based reagents are recommended. HATU is often considered the gold standard for many difficult couplings due to the formation of highly reactive OAt active esters.[1] HBTU and HCTU are also very effective choices.[1] For extremely challenging cases, phosphonium salts like PyBOP or converting the amino acid to an acyl fluoride using a reagent like TFFH may be necessary.[1][4]
Q2: How can I monitor the completion of the coupling reaction?
A qualitative ninhydrin (Kaiser) test or a bromophenol blue test can be used to check for the presence of free primary amines on the resin.[1] A negative test result (e.g., colorless for ninhydrin) indicates that the coupling reaction is complete. If the test is positive, a second coupling step is recommended.[1]
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid.[3] This is a common strategy to drive difficult coupling reactions to completion, especially when a positive ninhydrin test is observed after the first coupling.
Q4: Can microwave synthesis help with coupling hindered amino acids?
Yes, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective. The use of microwave energy to heat the reaction can significantly accelerate the coupling of sterically hindered residues and help overcome aggregation issues.[3]
IV. Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol outlines a general procedure for the double coupling of a sterically hindered amino acid, such as Boc-D-β-Phe(4-F)-OH, to a resin-bound peptide.
Workflow Diagram:
Caption: Decision logic for using the acyl fluoride method.
Steps:
-
Acyl Fluoride Formation:
-
Coupling Reaction:
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Retrieved from
-
Peptide Coupling Reagents: Selection and Use. (n.d.). Retrieved from
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved from
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(15), 5489–5494.
-
Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Solid phase peptide synthesis, 109-122.
-
What is coupling reagents in peptide synthesis?. (n.d.). ResearchGate. Retrieved from
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Retrieved from
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from
-
Fjelbye, K., Nielsen, T. E., & Pedersen, D. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11056–11060.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-Phe(4-F)-OH. Retrieved from
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved from
-
Ghaffari, M., & Keypour, H. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6289.
-
Sigma-Aldrich. (n.d.). Boc-D-Phe-OH. Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-Phe-OH. Retrieved from
-
Aapptec Peptides. (n.d.). Boc-D-Phe(4-F)-OH. Retrieved from
-
Aapptec Peptides. (n.d.). Boc-Phe-OH. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Preventing racemization during the activation of fluorinated amino acids
Welcome to the technical support center for peptide synthesis utilizing fluorinated amino acids. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with racemization during the activation and coupling of these unique building blocks. Here, we provide in-depth, field-tested insights and troubleshooting strategies to maintain the stereochemical integrity of your peptides.
Section 1: The Challenge of Racemization with Fluorinated Amino Acids
Fluorinated amino acids are powerful tools in medicinal chemistry and chemical biology. The incorporation of fluorine can enhance metabolic stability, modulate pKa, and enforce specific peptide conformations.[1][][3] However, these benefits come with a significant synthetic challenge: a heightened susceptibility to racemization during peptide bond formation.
The root of this issue lies in the powerful electron-withdrawing nature of fluorine atoms. This effect increases the acidity of the α-proton on the amino acid backbone.[4] During the activation step of peptide synthesis, this increased acidity makes the α-proton more susceptible to abstraction by base, leading to a loss of stereochemical information through either direct enolization or, more commonly, the formation of a planar oxazolone intermediate.[5][6][7] This guide will address how to mitigate this intrinsic reactivity.
Section 2: Troubleshooting Guide & Common Scenarios
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: I'm observing significant epimerization (>5%) when coupling my β-fluorinated amino acid using a standard DIC/HOBt protocol. What is happening and how can I fix it?
Answer: This is a classic scenario. While Diisopropylcarbodiimide (DIC) is a common and effective coupling reagent, its mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8] With electron-deficient amino acids like yours, this intermediate is particularly prone to cyclizing into a symmetric 5(4H)-oxazolone, which readily racemizes in the presence of even weak bases.[7][9] While 1-Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea and form a more stable active ester, this competition is not always fast enough to prevent oxazolone formation, especially with the increased acidity of your substrate's α-proton.
Troubleshooting Workflow:
Recommended Solutions:
-
Switch to an Oxyma-based Additive: Replace HOBt with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Oxyma is more acidic than HOBt (pKa 4.6 vs. 4.6) and has been shown to be superior in suppressing racemization by more efficiently forming a stable active ester, outcompeting the oxazolone pathway.[8][10][11][12] It is also a non-explosive and safer alternative to additives like HOAt.[9][11]
-
Change Coupling Reagent Class: Move from carbodiimides to modern onium salt-based reagents like HATU or COMU. These reagents often show lower racemization levels.[13] For particularly sensitive substrates, COMU may be preferable as it avoids potential guanidinylation side reactions associated with HATU.[9]
-
Optimize the Base: If using an onium salt reagent, the choice of base is critical.[6] Standard N,N-Diisopropylethylamine (DIPEA) can be too aggressive. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to abstract the acidic α-proton.[6]
-
Convert to Amino Acid Fluoride: For the most challenging cases, bypassing traditional activation altogether is the best strategy. Convert the N-protected fluorinated amino acid to its corresponding acid fluoride. Amino acid fluorides are highly reactive acylating agents that are stable, less prone to racemization, and often do not require a tertiary base for coupling, thereby removing the primary cause of racemization.[14][15][16]
Question 2: My coupling reaction with a fluorinated amino acid is sluggish and incomplete, even with HATU. What's causing this and what should I do?
Answer: The electron-withdrawing effect of fluorine not only acidifies the α-proton but also decreases the nucleophilicity of the incoming amine.[4] If you are coupling to the N-terminus of a fluorinated amino acid, or if your amine component is otherwise electron-deficient (e.g., an aniline derivative), the reaction kinetics will be slower.[17]
Recommended Solutions:
-
Increase Equivalents/Concentration: A straightforward approach is to increase the concentration of the reactants or use a higher excess (3-5 equivalents) of the activated amino acid and coupling reagents.
-
Elevate Temperature (with caution): Microwave-assisted synthesis can be effective but must be used judiciously.[18] For fluorinated amino acids, limit the temperature to 50°C to avoid accelerating racemization.[18] For conventional heating, a modest increase to 40-50°C may improve coupling efficiency without significant epimerization, but this must be empirically tested for your specific substrate.
-
Switch to a More Potent Reagent: Consider using a fluorouronium reagent like BTFFH, which has been shown to be effective for coupling sterically hindered or electron-deficient amines, often by forming the highly reactive acyl fluoride in situ at elevated temperatures.[19]
-
Pre-activation: Ensure you are following a pre-activation protocol. Mix the amino acid, coupling reagent (e.g., HATU), and additive (if separate) for 5-10 minutes before adding the amine component. This ensures the active ester is fully formed before the nucleophile is introduced.[5]
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which class of coupling reagents is generally best for minimizing racemization with fluorinated amino acids?
-
A: While no single reagent is perfect for all substrates, the combination of DIC/OxymaPure® offers a robust, safe, and cost-effective starting point with significantly lower racemization than traditional carbodiimide/HOBt methods.[10][13] For extremely sensitive or hindered couplings, conversion to an amino acid fluoride is often the gold standard for maintaining stereochemical purity.[15]
-
-
Q: How does the position of the fluorine atom (α, β, γ) affect the risk of racemization?
-
A: The closer the fluorine is to the stereocenter, the stronger its electron-withdrawing inductive effect, and the higher the risk of racemization. An α-fluoro-substituted amino acid will be significantly more prone to racemization than a γ-fluoro-substituted one because the α-proton's acidity is dramatically increased.[4]
-
-
Q: Can I use standard Fmoc-SPPS protocols for peptides containing fluorinated amino acids?
-
A: Yes, but with modifications. Standard deprotection with piperidine is usually fine. However, for the coupling step, you must deviate from standard protocols. Avoid highly basic conditions and aggressive coupling reagents. We recommend using a DIC/Oxyma protocol or a base-optimized onium salt protocol as your default method within an automated synthesizer.[11][13]
-
-
Q: Are there any protecting group strategies that can help?
-
A: Yes. While standard Fmoc and Boc are urethane-type protecting groups that are generally good at preventing racemization, extremely sensitive couplings can benefit from novel protecting groups.[9] For example, recent research has shown that thiol-labile protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) can significantly suppress racemization compared to Fmoc for problematic residues like Cys and His.[13][20]
-
Section 4: Data & Protocols
Table 1: Comparative Racemization of Fmoc-L-Cys(Trt)-OH with Various Coupling Reagents
This table summarizes representative data on the percentage of D-isomer formation when coupling Fmoc-L-Cys(Trt)-OH, an amino acid known to be susceptible to racemization. Note how the DIC/Oxyma combination shows negligible racemization.
| Coupling Reagent/Additive | Base | % D-Isomer (Racemization) | Reference |
| HATU | NMM | ~5-7% | [13] |
| HBTU | NMM | ~4-6% | [13] |
| HCTU | NMM | ~3-5% | [13] |
| DIC/OxymaPure® | - | <0.5% (Negligible) | [13] |
Data adapted from studies on racemization-prone amino acids, providing a strong analogue for the behavior of fluorinated amino acids.
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure® in SPPS
This protocol outlines a standard coupling cycle for a resin-bound amine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11]
-
Resin Preparation: Swell the resin-bound amine in peptide-synthesis grade DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3-5 equiv.), OxymaPure® (3-5 equiv.), in DMF.
-
Activation: Add DIC (3-5 equiv.) to the amino acid/Oxyma solution and allow to pre-activate for 5 minutes at room temperature.
-
Coupling: Add the activated coupling cocktail to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Proceed to the next deprotection/coupling cycle.
Protocol 2: Preparation of N-α-Fmoc-Amino Acid Fluorides
This method allows for the conversion of an amino acid to its highly stable and less racemization-prone acid fluoride form.[14][21]
-
Starting Material: Dissolve the N-α-Fmoc-protected fluorinated amino acid (1 equiv.) in anhydrous DCM at 0°C under an inert atmosphere (N₂ or Ar).
-
Fluorinating Agent: Add a solution of a fluorinating agent, such as cyanuric fluoride or, more recently, ex situ generated thionyl fluoride (SOF₂), dropwise to the stirred solution.[14]
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, perform a simple aqueous work-up. Dilute the reaction with DCM, wash with cold water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting Fmoc-amino acid fluoride is often pure enough to be used directly in the next coupling step without column chromatography.
References
-
Manne, S. R., de la Torre, B. G., El-Faham, A., & Albericio, F. (n.d.). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme E-Books & E-Journals. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Al-Warhi, T., et al. (2018). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. Retrieved from [Link]
-
Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
-
Sun, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Sletten, E. T., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. Retrieved from [Link]
-
Sun, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]
- Carpino, L. A. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
-
Salomone, F., et al. (2021). Effect of single substitution with fluorinated amino acids on the structural transition of VW18. ResearchGate. Retrieved from [Link]
-
Goodman, M., et al. (2018). Racemization in peptide synthesis. ResearchGate. Retrieved from [Link]
-
Sureshbabu, V. V., et al. (2015). ChemInform Abstract: Amino Acid Fluorides: Viable Tools for Synthesis of Peptides, Peptidomimetics and Enantiopure Heterocycles. ResearchGate. Retrieved from [Link]
-
Nielsen, M. K., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Retrieved from [Link]
-
Nielsen, M. K., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Retrieved from [Link]
-
Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Retrieved from [Link]
-
Carpino, L. A., & El-Faham, A. (1991). Amino acid fluorides: Their preparation and use in peptide synthesis. Semantic Scholar. Retrieved from [Link]
-
Wang, F., & Wang, J. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. Retrieved from [Link]
-
Vankayala, S. L., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034484/]([Link].
Sources
- 1. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. oxymapure.com [oxymapure.com]
- 9. bachem.com [bachem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amino acid fluorides: Their preparation and use in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Solubility of Boc-Protected Amino Acids in Organic Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet often frustrating challenge in peptide synthesis: the poor solubility of Boc-protected amino acids in organic solvents. In my years in the field, I've seen promising syntheses derailed by solubility issues. This center, comprising a detailed Troubleshooting Guide and a comprehensive FAQ section, is born from that experience. It aims to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions
This section addresses specific solubility problems you may encounter during your experiments. Each issue is followed by a logical workflow for diagnosis and resolution.
Issue 1: My Boc-protected amino acid won't dissolve in the recommended solvent (e.g., DCM or DMF).
This is a frequent hurdle, especially with hydrophobic or structurally complex amino acids. Here’s a systematic approach to tackle this problem.
Caption: A logical workflow for troubleshooting poor solubility of Boc-amino acids.
-
Step 1: The Critical Importance of Quality The presence of even small amounts of water or other impurities in your solvent can dramatically decrease the solubility of hydrophobic compounds like Boc-protected amino acids[1]. Similarly, impurities in the amino acid derivative itself can hinder dissolution. Always use fresh, anhydrous, peptide-synthesis-grade solvents.
-
Step 2: Physical Methods to Encourage Dissolution
-
Gentle Warming: Increasing the temperature of the solvent increases the kinetic energy of its molecules, leading to more frequent and energetic collisions with the solute, which can overcome the lattice energy of the solid.
-
Protocol: Place your vial in a water bath or on a heating block set to 30-40°C. Stir the mixture and observe for dissolution. Avoid excessive heat to prevent potential degradation of the Boc-protecting group[1].
-
-
Sonication: The high-frequency sound waves generated by a sonicator create microscopic bubbles in the solvent that rapidly collapse (a process called cavitation). This creates localized areas of high energy that can break apart aggregates of the solid, increasing the surface area available for solvation[2][3].
-
-
Step 3: The Power of Co-Solvents A co-solvent system works by altering the overall polarity of the solvent medium to better match that of the solute, a principle encapsulated by the adage "like dissolves like"[5]. Adding a small amount of a more polar, aprotic solvent like DMF or NMP to a less polar one like DCM can disrupt the solvent-solvent interactions of the primary solvent, allowing it to interact more effectively with the Boc-amino acid. This technique is particularly effective for compounds that are "on the edge" of solubility[1][6][7]. For exceptionally difficult sequences, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven to be powerful solubilizing agents for protected peptides[8][9].
-
Experimental Protocol: Preparing a DCM/DMF Co-Solvent System
-
Begin by adding the Boc-protected amino acid to the reaction vessel.
-
Add the primary solvent (e.g., DCM) in a volume that would typically be used for the reaction.
-
While stirring, add the co-solvent (e.g., DMF) dropwise until the solution becomes clear. A common starting point is a 9:1 or 4:1 mixture of DCM to DMF.
-
If the compound still does not dissolve, you can gradually increase the proportion of the stronger solvent.
-
-
-
Step 4: Switching to a Stronger Solvent If co-solvents are insufficient, a complete change to a more powerful solvent may be necessary. The choice of solvent will depend on the specific Boc-amino acid.
Solvent General Characteristics Dichloromethane (DCM) A good starting point for many Boc-amino acids, especially in Boc-based solid-phase peptide synthesis (SPPS) as it swells polystyrene resins well and is unreactive towards TFA[10]. N,N-Dimethylformamide (DMF) A more polar aprotic solvent that can dissolve a wider range of Boc-amino acids than DCM[11]. It is a very common solvent in peptide synthesis[12]. N-Methyl-2-pyrrolidone (NMP) Often has a higher solvating power than DMF and can be a good alternative for particularly difficult-to-dissolve compounds[13]. Dimethyl sulfoxide (DMSO) A highly polar aprotic solvent that can dissolve many compounds that are insoluble in other organic solvents[13]. Note that DMSO is hygroscopic and should be handled accordingly. -
Step 5: Taming Oily or Amorphous Compounds with Salt Formation Some Boc-protected amino acids are obtained as oils or amorphous solids that are difficult to handle and dissolve. Converting these to a crystalline dicyclohexylammonium (DCHA) salt can significantly improve their handling characteristics and, in some cases, their initial dissolution in the first step of a reaction workup[14][15]. The DCHA salt is typically a stable, free-flowing solid that is easier to weigh and handle.
-
Experimental Protocol: Formation of a Boc-Amino Acid DCHA Salt
-
Dissolve the crude oily or amorphous Boc-amino acid in a suitable solvent such as diethyl ether or ethyl acetate[14][15].
-
Slowly add one equivalent of dicyclohexylamine with stirring.
-
Continue stirring until a precipitate forms. This may happen immediately or require some time. If necessary, the solution can be cooled to promote crystallization.
-
Collect the solid DCHA salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Experimental Protocol: Conversion of a DCHA Salt back to the Free Acid Before use in a coupling reaction, the DCHA salt must be converted back to the free carboxylic acid.
-
Suspend the Boc-amino acid DCHA salt in a solvent like ethyl acetate or dichloromethane (DCM) (5-10 volumes)[8][16][17].
-
Extract the organic solution three times with an ice-cold aqueous solution of 10% phosphoric acid or potassium bisulfate (KHSO₄)[8][16][17]. The pH of the aqueous phase should be acidic (pH 2-3) to ensure complete protonation of the carboxylate.
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free Boc-amino acid, which may be an oil or a solid.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are some Boc-protected amino acids less soluble than others?
The solubility of a Boc-protected amino acid is a complex interplay of several factors:
-
The Side Chain (R-group): The nature of the amino acid's side chain is a primary determinant. Amino acids with large, nonpolar, or aromatic side chains (e.g., Phe, Trp, Val, Leu, Ile) tend to be more hydrophobic and thus less soluble in more polar organic solvents[1].
-
The Boc-Protecting Group: The bulky, nonpolar tert-butyl group of the Boc protectorant contributes to the overall hydrophobicity of the molecule, generally increasing its solubility in less polar organic solvents compared to the unprotected amino acid[11].
-
Intermolecular Forces: In the solid state, Boc-protected amino acids are held together by a combination of hydrogen bonds (between the carboxylic acid and the carbamate) and van der Waals forces. The strength of these interactions in the crystal lattice must be overcome by the solvent for dissolution to occur.
Q2: Is there a general solubility chart for Boc-protected amino acids?
| Boc-Amino Acid | DCM | DMF | NMP | DMSO |
| Boc-Gly-OH | Good | Good | Good | Good |
| Boc-Ala-OH | Good | Good | Good | Good |
| Boc-Val-OH | Good | Good | Good | Good |
| Boc-Leu-OH | Good | Good | Good | Good |
| Boc-Phe-OH | Good[18] | Good[18] | Good[18] | Good |
| Boc-Pro-OH | Good | Good | Good | Good |
| Boc-Trp(Boc)-OH | Good[19] | Good[19] | Good | Good[19] |
| Boc-Tyr(tBu)-OH | Soluble[13] | Good[13] | Good | High (100 mg/mL)[13] |
| Boc-DL-Phg-OH | Soluble[1] | Soluble[1] | Soluble[1] | Soluble[1] |
Q3: Can I use heat to dissolve my Boc-amino acid?
Yes, gentle heating to 30-40°C is a common and effective technique to increase the rate of dissolution and the solubility limit of a compound[1]. However, it is crucial to avoid excessive temperatures, as this can lead to the degradation of the acid-labile Boc-protecting group.
Q4: How does a co-solvent actually work to improve solubility?
The mechanism of co-solvency is rooted in the principles of intermolecular forces and thermodynamics. A good solvent for a particular solute is one where the solvent-solute interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. When a Boc-amino acid with a large hydrophobic side chain is placed in a moderately polar solvent like DCM, the solvent may not be able to effectively solvate the nonpolar parts of the molecule.
By adding a more polar co-solvent like DMF, you create a solvent mixture with a different overall character. This can:
-
Reduce Interfacial Tension: The co-solvent can reduce the interfacial tension between the hydrophobic solute and the bulk solvent, making it more energetically favorable for the solute to be dispersed in the solvent[6][7].
-
Disrupt Solvent Self-Association: The co-solvent can disrupt the hydrogen bonding or dipole-dipole interactions between the primary solvent molecules, creating "pockets" that are more accommodating to the solute molecules.
-
Provide Favorable Specific Interactions: The co-solvent may have specific favorable interactions (e.g., dipole-dipole) with parts of the solute molecule that the primary solvent cannot provide.
The concept of Hansen Solubility Parameters (HSP) provides a more quantitative way to understand this. HSP theory breaks down the total cohesive energy of a substance into three components: dispersion forces, polar forces, and hydrogen bonding. A solute is most likely to dissolve in a solvent or solvent blend that has a similar HSP profile[20][21]. By mixing solvents, you can create a blend with an HSP profile that is a closer match to your "difficult" Boc-amino acid than either of the pure solvents alone.
Caption: Factors influencing the successful dissolution of Boc-protected amino acids.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Boc-Phe-OH [13734-34-4] - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec. Retrieved from [Link]
-
Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (1991). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement of poorly water-soluble drugs. (2020). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. (2002). Chemistry. Retrieved from [Link]
-
What is sonication extraction method? (2021, November 17). YouTube. Retrieved from [Link]
-
The Role of 2,2,2-Trifluoroethanol in Advanced Pharmaceutical and Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. (2006). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Exploitation of specific properties of trifluoroethanol for extraction and separation of membrane proteins. (2004). Proteomics. Retrieved from [Link]
-
Exploitation of specific properties of trifluoroethanol for extraction and separation of membrane proteins. (2004). ResearchGate. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. Retrieved from [Link]
-
How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). CSBio. Retrieved from [Link]
-
How to dissolve chemical compound using ultrasonicator? (2021, February 9). ResearchGate. Retrieved from [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2002). ResearchGate. Retrieved from [Link]
-
Experimental Procedures. (2006). The Royal Society of Chemistry. Retrieved from [Link]
-
Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips. (n.d.). Antibodies.com. Retrieved from [Link]
-
Boc-Trp(Boc)-OH. (n.d.). PubChem. Retrieved from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]
-
Synthesis of amino acid diazoketones. (1981). Canadian Journal of Chemistry. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved from [Link]
-
Fmoc-Trp(Boc)-OH Synthesis | CAS 143824-78-6. (n.d.). Omizzur. Retrieved from [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021). International Journal of Biological Macromolecules. Retrieved from [Link]
-
Introduction to the Hansen Solubility Parameters. (2019, October 30). YouTube. Retrieved from [Link]
-
Understanding Boc-D-His(Tos)-OH·DCHA: A Key Amino Acid Derivative for Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. (2021, October 20). Reddit. Retrieved from [Link]
-
Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water. (2013). ResearchGate. Retrieved from [Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI. Retrieved from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assaygenie.com [assaygenie.com]
- 5. youtube.com [youtube.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Incomplete Boc Deprotection of Peptide Chains Containing Fluorinated Residues
Prepared by the Senior Application Scientist Team Last Updated: January 3, 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Nα-Boc (tert-butyloxycarbonyl) deprotection of peptide chains containing fluorinated amino acid residues. The incorporation of fluorine into peptides is a powerful strategy to enhance metabolic stability, proteolytic resistance, and binding affinity.[1][2] However, the unique electronic and steric properties of fluorinated residues can significantly impede standard solid-phase peptide synthesis (SPPS) protocols, particularly the critical Boc deprotection step.[3]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve these synthetic challenges.
Section 1: Understanding the Core Problem
This section addresses the fundamental chemistry behind Boc deprotection and why fluorinated residues present a unique challenge.
Q1: What is the standard mechanism of TFA-mediated Boc deprotection?
A1: The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds in three main steps[4][5][6][7]:
-
Protonation: The strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This makes the group unstable and primed for cleavage.[5][8]
-
Carbocation Formation: The unstable protonated group cleaves, leading to the formation of a stable tert-butyl cation and an intermediate carbamic acid.[4][5]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free N-terminal amine of the peptide chain.[6][8] The liberated amine is then present as its trifluoroacetate salt.[4][5]
Q2: Why do fluorinated residues cause incomplete Boc deprotection?
A2: The introduction of fluorine can hinder Boc deprotection through two primary mechanisms:
-
Steric Hindrance: Fluorine is larger than hydrogen, and bulky side chains like hexafluoroleucine or trifluoromethyl-phenylalanine can physically block the approach of TFA to the N-terminal Boc group. This is particularly problematic for residues immediately adjacent to the fluorinated amino acid.[9][10]
-
Electronic Effects: The high electronegativity of fluorine creates a strong electron-withdrawing effect.[1] This can decrease the basicity of the Boc group's carbonyl oxygen, making it more difficult to protonate. This inductive effect can slow down the initial, rate-limiting step of the deprotection mechanism.[3]
-
Peptide Aggregation: Fluorinated sequences can exhibit altered hydrophobicity, sometimes leading to increased on-resin aggregation and the formation of secondary structures like β-sheets.[11][12][13] This aggregation can prevent the deprotection reagents from efficiently accessing the N-terminus of the growing peptide chains.[10]
Section 2: Troubleshooting Guide - Diagnosing the Problem
Before you can solve the problem, you must confirm that incomplete deprotection is the root cause of your synthesis issues.
Q3: How can I definitively confirm that Boc deprotection is incomplete?
A3: Several analytical methods can be used to diagnose incomplete Boc removal. Relying on a single method is not recommended; a combination of techniques provides the most definitive evidence.
| Method | Principle | Observation for Incomplete Deprotection | Pros & Cons |
| HPLC & Mass Spectrometry (MS) | Separates peptide fragments by hydrophobicity and determines their mass-to-charge ratio. | Appearance of deletion sequences (peptides missing one or more amino acids) in the final crude product. The mass will be lower than the target peptide.[10][14] | Pro: The most definitive method for identifying failure sequences.Con: Requires cleavage of a small sample from the resin; not a real-time test. |
| Qualitative Kaiser Test (Ninhydrin Test) | A colorimetric test that detects free primary amines on the peptide-resin.[14] | A negative result (yellow or colorless beads) after the deprotection step indicates a lack of free amines, meaning the Boc group is still attached.[10] A positive result (dark blue/purple) indicates successful deprotection. | Pro: Fast, inexpensive, and can be performed on-resin at each cycle.Con: Qualitative only; can sometimes give false negatives with N-terminal prolines or hindered amines. |
| UV-Vis Spectrophotometry (Automated Synthesizers) | Monitors the UV absorbance of byproducts released during deprotection (e.g., piperidine-dibenzofulvene adduct for Fmoc). While less common for Boc, similar principles can apply if a chromophoric group is involved. | For analogous monitoring, a failure of the absorbance to plateau or return to baseline could signal a slow or incomplete reaction.[14] | Pro: Provides real-time kinetic data.Con: Not a standard feature for Boc-SPPS monitoring; more common in Fmoc chemistry. |
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is adapted from standard peptide synthesis methodologies to monitor the presence of free primary amines on the resin support.[10][14]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.[10]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[10]
Procedure:
-
Sample Collection: After the final wash of the deprotection step, carefully remove a small sample of resin (approx. 10-20 beads) and place it in a small glass test tube.[10]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[10]
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[10][14]
-
Observe: Remove the tube from the heat and observe the color of the beads and the solution.
-
Positive Result (Deprotection Successful): Beads and solution turn a dark blue/purple.
-
Negative Result (Deprotection Incomplete): Beads and solution remain yellow or colorless.
-
Section 3: Troubleshooting Guide - Solutions & Optimized Protocols
Once incomplete deprotection is confirmed, the following strategies can be employed. Start with the least harsh modifications first.
Q4: My standard 50% TFA in DCM protocol is failing. What is the first thing I should change?
A4: The simplest and often most effective modification is to increase the reaction time and/or the concentration of TFA. The kinetics of deprotection can be significantly slowed by the factors mentioned in Q2.
A standard deprotection might be a single 20-30 minute treatment with 25-50% TFA in Dichloromethane (DCM).[7][8] For difficult sequences, this is often insufficient.
Protocol 2: Extended & Intensified Boc Deprotection
This protocol is designed for moderately difficult sequences where standard conditions are failing.
Reagents:
-
Deprotection Solution: 50-60% TFA in DCM (v/v).
-
Washing Solvent: Dichloromethane (DCM).
-
Neutralization Solution: 5-10% Diisopropylethylamine (DIPEA) in DCM (v/v).
Procedure:
-
Swell Resin: Swell the peptide-resin in DCM for 15-30 minutes. Drain the solvent.[10]
-
First Deprotection: Add the Deprotection Solution (10 mL per gram of resin). Agitate the mixture for 2-3 minutes and drain. This is a pre-wash step.
-
Second Deprotection: Add a fresh portion of the Deprotection Solution. Agitate the mixture for 45-60 minutes at room temperature.
-
Monitor (Optional but Recommended): Remove a few beads and perform a Kaiser Test (Protocol 1) to check for completion. If still negative, continue agitation for another 15-30 minutes.
-
Wash: Drain the deprotection solution. Wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.[15]
-
Neutralize: Wash the resin with the Neutralization Solution (2 times, 5 minutes each) until a subsequent Kaiser test on washed beads is positive (blue).[8]
-
Final Wash: Wash the resin thoroughly with DCM (3-4 times) to remove excess base before proceeding to the next coupling step.[15]
Causality: Increasing the time and acid concentration directly addresses the slower reaction kinetics caused by steric and electronic effects of the fluorinated residue, providing more opportunity for the reaction to proceed to completion.
Q5: The deprotection is still incomplete, and I suspect peptide aggregation. What can I do?
A5: When on-resin aggregation is the problem, simply increasing time or acid strength may not work because the reagents cannot physically reach the reaction site.[10][12] In these cases, using a "chaotropic" or structure-disrupting co-solvent is highly effective. Hexafluoroisopropanol (HFIP) is an excellent choice as it is a powerful hydrogen-bond breaker that can solubilize and monomerize aggregated peptide chains.[12]
Protocol 3: HFIP Co-Solvent Deprotection for Aggregated Peptides
This protocol uses HFIP to disrupt secondary structures during the deprotection step.
Reagents:
-
Deprotection Solution: 20-30% HFIP in DCM (v/v).[12]
-
Acid: Trifluoroacetic acid (TFA).
-
Washing Solvents: DCM, N,N-Dimethylformamide (DMF).
Procedure:
-
Initial Wash: After the previous coupling step, wash the peptide-resin thoroughly with DMF (3 times) and then DCM (3 times).
-
Disruption Wash: Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation. This step is designed to break up aggregates before deprotection.[12]
-
Drain & Wash: Drain the HFIP/DCM solution. Wash the resin thoroughly with DCM (3 times) to remove the HFIP.
-
Deprotection: Proceed with the Extended & Intensified Boc Deprotection (Protocol 2). The pre-treatment with HFIP should make the N-terminus much more accessible.
-
Monitor: Use the Kaiser Test (Protocol 1) to confirm successful deprotection before proceeding.
Q6: Are there even stronger acid systems for extremely resistant residues?
A6: Yes, for exceptionally difficult cases, stronger acid systems can be used for the final cleavage and deprotection, though they are generally not used for the cyclical deprotection steps during SPPS due to their harshness. These methods require specialized equipment and extreme caution.
-
Trifluoromethanesulfonic acid (TFMSA): Can be used as a substitute for anhydrous HF and is effective for cleaving peptides from the resin and removing most side-chain protecting groups.[16][17]
-
Anhydrous Hydrogen Fluoride (HF): The traditional "gold standard" for final cleavage in Boc-SPPS. It is highly effective but also extremely toxic and corrosive, requiring a dedicated apparatus.[18][19]
Note: These methods are typically reserved for final cleavage, not for iterative Nα-Boc removal. Using them iteratively would cleave the peptide from the resin and remove side-chain protecting groups prematurely.
Section 4: Frequently Asked Questions (FAQs)
Q7: What are the downstream consequences of incomplete Boc deprotection?
A7: The primary consequence is the formation of deletion sequences .[14] If the Boc group is not removed, the subsequent amino acid cannot be coupled to the peptide chain. This results in a final crude product containing a mixture of the target peptide and peptides missing one or more residues, which can be extremely difficult to purify and significantly lowers the overall yield.[14]
Q8: Do I need to worry about the tert-butyl cation generated during deprotection?
A8: Absolutely. The tert-butyl cation is a reactive electrophile that can cause unwanted alkylation of nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][20] To prevent this, "scavengers" must be added to the deprotection/cleavage cocktail to trap these carbocations. Common scavengers include triisopropylsilane (TIS) and water.[20][21] A standard cleavage cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT) is designed for this purpose.[21][22]
Q9: Can I use heat to improve deprotection efficiency?
A9: While heating can increase reaction rates, it is generally not recommended for on-resin Boc deprotection. Elevated temperatures can promote side reactions, including racemization and degradation of sensitive residues. Milder alternatives, such as those outlined in Section 3, should be exhausted before considering thermal methods.[23]
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.chem.ucla.edu/~harding/IGOC/B/bocdeprotectiontfa.html]
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. BenchChem. [URL: https://www.benchchem.com/blog/troubleshooting-incomplete-fmoc-deprotection-of-hisboc-residues/]
- Fluorinated peptide biomaterials. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/bip.23072]
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
- Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem. [URL: https://www.benchchem.com/blog/technical-support-center-boc-deprotection-with-trifluoroacetic-acid-tfa/]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Fluorinated Protein and Peptide Materials for Biomedical Applications. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8483861/]
- Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [URL: https://www.researchgate.
- Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1424-8247/15/10/1201]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. BenchChem. [URL: https://www.benchchem.com/blog/technical-support-center-optimizing-boc-deprotection-of-hindered-amino-acids/]
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1878345]
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.com/pmc/articles/PMC6412389/]
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15858784/]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Understanding Boc protection and deprotection in peptide synthesis. BenchChem. [URL: https://www.benchchem.com/blog/understanding-boc-protection-and-deprotection-in-peptide-synthesis/]
- Amino Acid Protection & Deprotection Services. BOC Sciences. [URL: https://www.bocsci.com/amino-acid-protection-deprotection-services.html]
- BOC-amino acids. BOC Sciences. [URL: https://www.bocsci.com/boc-amino-acids.html]
- Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. [URL: https://www.researchgate.net/publication/244719283_Chemoselective_Deprotection_of_N-Boc_Group_in_Amino_Acids_and_Peptides_by_BismuthIII_Trichloride]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/organic-synthesis-and-chemistry/organic-synthesis-workflow/amine-protection-deprotection.html]
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/technical-support-center-troubleshooting-incomplete-boc-deprotection-in-solid-phase-peptide-synthesis/]
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGylated Compounds. BenchChem. [URL: https://www.benchchem.
- A schematic representation of peptide synthesis using Boc protected... ResearchGate. [URL: https://www.researchgate.net/figure/A-schematic-representation-of-peptide-synthesis-using-Boc-protected-amino-acid-on-Fmoc_fig2_334584288]
- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-boc-deprotection-in-peptide-synthesis/]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100457/]
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/394/229/novabiochem-fmoc-resin-cleavage-protocols.pdf]
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4319807/]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [URL: https://www.researchgate.net/publication/336440263_New_TFA-Free_Cleavage_and_Final_Deprotection_in_Fmoc_Solid-Phase_Peptide_Synthesis_Dilute_HCl_in_Fluoro_Alcohol]
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/peptides-proteins/custom-peptide-synthesis-services/peptide-synthesis-resource-library/peptide-synthesis-technical-handbook/introduction-cleavage-techniques.html]
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [URL: https://www.aapptec.com/reagent-b-p-465.html]
- Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11256330/]
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [URL: https://www.researchgate.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [URL: https://www.aapptec.com/n-terminal-deprotection-fmoc-removal-s-11.html]
- Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35676g]
- Boc deprotection conditions tested. ResearchGate. [URL: https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_273138875]
- Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26732a]
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.8b00716]
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8302456/]
- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/peptide-synthesis/boc-resin-cleavage.html]
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_give_suggestions_for_how_to_troubleshoot_a_solid-phase_peptide_synthesis_cleavage_for_extremely_hydrophobic_peptide]
- BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/tih1f6/boc_deprotection_under_basic_conditions_in_anion/]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. peptide.com [peptide.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Purification of Peptides Containing (R)-Boc-4-fluoro-β-phenylalanine
<_Step_2>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (R)-Boc-4-fluoro-β-phenylalanine. The unique physicochemical properties imparted by this residue—namely the bulky Boc protecting group, the β-amino acid backbone, and the electron-withdrawing fluorine atom—present distinct challenges and opportunities during peptide purification.
This guide is designed to provide in-depth, practical solutions to common issues encountered during the purification of these complex molecules. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Core Principles: Understanding the Analyte
Before diving into troubleshooting, it's crucial to understand how the components of (R)-Boc-4-fluoro-β-phenylalanine influence chromatographic behavior.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is extremely hydrophobic and bulky. If it remains on the peptide during purification, it will dramatically increase retention time in reverse-phase chromatography. Typically, the Boc group is removed during the final cleavage from the solid-phase resin. This guide assumes the target peptide for purification is the final, deprotected product unless otherwise specified.
-
4-Fluoro Substituent: The fluorine atom on the phenyl ring significantly increases the hydrophobicity of the amino acid side chain. This leads to longer retention times on reverse-phase high-performance liquid chromatography (RP-HPLC) compared to peptides containing standard phenylalanine. This enhanced hydrophobicity can also increase the risk of peptide aggregation and decrease solubility in aqueous buffers.
-
β-Amino Acid Backbone: The presence of a β-amino acid can alter the peptide's conformational flexibility and secondary structure. This can sometimes lead to broader peaks in chromatography if the peptide exists in multiple conformations that are in slow exchange on the chromatographic timescale.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my peptide's retention time on RP-HPLC much longer than the non-fluorinated analog, leading to poor resolution from hydrophobic impurities?
-
Cause: The 4-fluoro-phenylalanine residue significantly increases the peptide's overall hydrophobicity, causing it to bind more strongly to the C18 stationary phase. This increased retention can lead to co-elution with other hydrophobic materials from the synthesis, such as protecting groups or deletion sequences containing other hydrophobic residues.
-
Solutions:
-
Shallow the Gradient: The most effective initial step is to decrease the slope of your organic solvent gradient. A shallower gradient increases the separation window between compounds with similar hydrophobicities. For example, instead of a 5-95% acetonitrile gradient over 30 minutes, try a 30-60% gradient over the same period.
-
Change the Organic Modifier: Acetonitrile (ACN) is the standard organic modifier, but others can alter selectivity. Try substituting ACN with methanol (MeOH) or isopropanol. Isopropanol is a stronger solvent and can be particularly effective for highly hydrophobic peptides.
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A C8 or C4 column is less hydrophobic than a C18 and will reduce retention times. Alternatively, a phenyl-hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of your peptide.
-
Question 2: My peptide is poorly soluble in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA), causing sample precipitation and low recovery. What should I do?
-
Cause: The increased hydrophobicity from the 4-fluoro-β-phenylalanine residue reduces the peptide's solubility in highly aqueous solutions. Injecting a sample that is not fully dissolved can lead to column clogging, peak distortion, and significant loss of material.
-
Solutions:
-
Initial Dissolution in Organic Solvent: First, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, slowly dilute this solution with your initial mobile phase buffer to the desired injection concentration. Critically, ensure the final percentage of DMSO or DMF in the injected sample is low (ideally <10%) to prevent peak distortion.
-
Increase Initial Organic Content: If solubility remains an issue, increase the percentage of organic solvent in your initial mobile phase (Solvent A). For example, start your gradient at 15% or 20% ACN instead of 5%.
-
Non-Chromatographic Pre-purification: For extremely hydrophobic peptides, a precipitation method can be a useful first step. Dissolve the crude material in a solvent like DMF and then precipitate the peptide by adding water. Many less hydrophobic impurities will remain in the aqueous-organic solution, enriching your target peptide before HPLC.
-
Question 3: I'm observing significant peak tailing in my chromatogram. What is causing this and how can I fix it?
-
Cause: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, or by issues with the mobile phase pH. Basic residues (like Lys, Arg, His) in the peptide can interact with residual acidic silanol groups on the silica-based column packing, slowing their elution and causing the peak to tail.
-
Solutions:
-
Ensure Sufficient Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent. It serves two purposes: it acidifies the mobile phase to ensure carboxylic acid groups are protonated, and the TFA anion pairs with protonated amine groups on the peptide, masking their charge and minimizing interactions with the silica backbone. Ensure your mobile phases contain at least 0.1% TFA.
-
Adjust Mobile Phase pH: The pH of the mobile phase dictates the ionization state of acidic and basic residues. Using a buffer system (e.g., ammonium formate for LC-MS compatibility) can provide better pH control than TFA alone.
-
Use a High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that minimize the number of free silanol groups, thereby reducing the potential for peak tailing.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solutions |
| Poor Resolution / Co-elution | Increased hydrophobicity due to 4-F-Phe residue. | 1. Use a shallower gradient. 2. Change organic modifier (ACN to MeOH/Isopropanol). 3. Switch to a less hydrophobic column (C8, C4, Phenyl). |
| Low Solubility / Precipitation | High hydrophobicity of the fluorinated peptide. | 1. Dissolve sample in minimal DMSO/DMF first. 2. Increase the initial organic percentage in the mobile phase. 3. Use precipitation as a pre-purification step. |
| Peak Tailing | Secondary interactions with silica backbone. | 1. Ensure mobile phase contains at least 0.1% TFA. 2. Use a buffered mobile phase for better pH control. 3. Use a modern, high-purity, end-capped column. |
| Low Recovery After Purification | Irreversible binding to the column or precipitation. | 1. Use a less hydrophobic column. 2. Increase column temperature (e.g., to 40-60 °C). 3. Ensure the peptide is fully dissolved before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for RP-HPLC method development for a novel peptide containing (R)-Boc-4-fluoro-β-phenylalanine?
A1: A good starting point is a broad scouting gradient on a C18 column. Begin with a higher-than-normal initial organic concentration (e.g., 10-20% ACN) due to the expected hydrophobicity.
-
Column: C18, 300Å pore size, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: 10% to 90% B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
From this initial run, you can identify the approximate elution percentage of your target peptide and then design a much shallower, optimized gradient around that point for preparative purification.
Q2: How can I confirm the purity and identity of my final peptide fractions?
A2: Purity and identity confirmation are essential. Never rely solely on the HPLC chromatogram.
-
Purity: Collect the main peak from your preparative run. Re-inject a small amount onto an analytical HPLC column using your optimized gradient. The resulting chromatogram should show a single, sharp peak.
-
Identity: The most crucial step is mass spectrometry (MS). Analyze the purified fraction using LC-MS or by direct infusion into an ESI-MS. The observed molecular weight should match the calculated theoretical mass of your peptide.
Q3: Can side reactions during solid-phase peptide synthesis (SPPS) complicate purification?
A3: Yes, absolutely. Common impurities that can co-elute with your target peptide include deletion sequences (missing one amino acid) and sequences with incomplete deprotection of side-chain protecting groups. If you encounter persistent impurities, consider optimizing your synthesis protocol, for example, by using double coupling steps for difficult residues or increasing reagent concentrations.
Q4: Is it necessary to remove the Boc group before purification?
A4: In standard Fmoc-based SPPS, the final cleavage cocktail (e.g., TFA/TIS/water) will remove the Boc group from the N-terminus along with the side-chain protecting groups and cleave the peptide from the resin. If you are using a Boc-based SPPS strategy, the final cleavage with a strong acid like HF is required. Purifying the Boc-protected peptide is generally not recommended as its extreme hydrophobicity makes it very difficult to handle and purify using standard RP-HPLC.
Experimental Protocols
Protocol 1: General RP-HPLC Purification Workflow
This protocol outlines a standard workflow for purifying a cleaved, crude peptide containing 4-fluoro-β-phenylalanine.
-
Crude Peptide Preparation:
-
After cleavage and ether precipitation, dry the crude peptide pellet under vacuum.
-
Weigh the crude material.
-
Dissolve a small test amount (e.g., 1 mg) in 1 mL of a solvent mixture (e.g., 50:50 ACN:Water) to assess solubility. If it doesn't dissolve, try adding a small amount of DMSO or DMF as described in the troubleshooting section.
-
For the preparative run, dissolve the peptide at a concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Scouting Run:
-
Perform an analytical run using the "Scouting Gradient" described in FAQ #1 to determine the retention time of your target peptide.
-
-
Preparative Purification Run:
-
Switch to a preparative column (e.g., C18, 10 µm, 22 x 250 mm).
-
Design a shallow gradient based on your scouting run. For example, if the peptide eluted at 45% B in the scouting run, a preparative gradient of 35-55% B over 60 minutes would be appropriate.
-
Inject the dissolved crude peptide.
-
Collect fractions (e.g., 1-minute fractions) throughout the elution of your target peak.
-
-
Fraction Analysis:
-
Analyze each collected fraction using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the solution (e.g., in a dry ice/acetone bath).
-
Lyophilize until a dry, fluffy powder is obtained. This typically takes 24-48 hours.
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for optimizing the purification of a fluorinated peptide.
Caption: A workflow diagram for the purification of fluorinated peptides.
Technical Support Center: Choosing the Right Coupling Reagent for Hindered β-Amino Acids (HATU vs. HBTU)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the selection and application of HATU and HBTU as coupling reagents, with a particular focus on the challenges presented by sterically hindered β-amino acids. We will delve into the mechanistic nuances, troubleshooting common issues, and provide detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling hindered β-amino acids?
Coupling hindered β-amino acids presents several challenges primarily stemming from steric hindrance. The bulky substituents on the β-carbon can obstruct the approach of the activated carboxylic acid and the amine, significantly slowing down the reaction. This can lead to low coupling yields and incomplete reactions. Furthermore, the reduced nucleophilicity of the amine component, due to adjacent bulky groups, can further impede the reaction. In solid-phase peptide synthesis (SPPS), hydrophobic sequences containing these hindered residues are also prone to aggregation, which can prevent reagents from accessing the reaction sites.
Q2: When should I choose HATU over HBTU for a hindered β-amino acid coupling?
For challenging couplings involving sterically hindered amino acids, including β-amino acids, HATU is generally the superior choice.[1][2] Experimental evidence consistently demonstrates that HATU provides higher coupling efficiencies, faster reaction times, and a lower risk of racemization compared to HBTU.[2][3][4] This enhanced performance is attributed to the formation of a more reactive OAt-active ester intermediate, which is better at overcoming the steric barriers presented by hindered substrates.[3][4] While HBTU can be effective, it often requires longer reaction times or even double coupling to achieve results comparable to a single HATU-mediated coupling.[2]
Q3: What is the mechanistic difference between HATU and HBTU that accounts for HATU's higher reactivity?
The key difference lies in the active ester intermediate formed by each reagent.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine.[3][4] This leads to faster and more complete coupling reactions.[3] The pyridine nitrogen is also thought to provide anchimeric assistance, further accelerating the reaction.[5]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is based on the standard benzotriazole (HOBt) moiety.[3] The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[3][4] This can lead to slower reaction times and a higher likelihood of side reactions, including epimerization.[3]
Q4: What are the common side reactions associated with HATU and HBTU, and how can they be minimized?
A primary concern with both HATU and HBTU is the guanidinylation of the N-terminal amine of the peptide chain.[6][7] This occurs when the free amine attacks the guanidinium carbon of the coupling reagent, leading to a capped and unreactive peptide.[6] This side reaction is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow.[6] To minimize this, it is crucial to carefully control the stoichiometry of the reagents. Pre-activation of the carboxylic acid before introducing the amine component is also a recommended strategy to avoid exposing the free amine to an excess of the coupling reagent.[8]
Another potential issue is the reaction of the coupling reagent with nucleophilic side chains of certain amino acids, such as the hydroxyl group of tyrosine, the primary amine of lysine, and the sulfhydryl group of cysteine, which can lead to the formation of unwanted adducts.[6][9] Again, precise control over stoichiometry and reaction conditions can help to mitigate these side reactions.[6]
Q5: Can I use a standard coupling protocol for hindered β-amino acids?
Standard protocols are often insufficient for achieving high coupling efficiency with sterically hindered residues like β-amino acids.[10] It is typically necessary to employ optimized conditions. This may include:
-
Using a more potent coupling reagent: HATU is highly recommended.[1][5]
-
Increasing the equivalents of the amino acid and coupling reagent: This can help drive the reaction to completion.
-
Extending the reaction time: Allowing the reaction to proceed for a longer duration (e.g., 2-24 hours) can improve yields.[1]
-
Increasing the reaction temperature: Carefully controlled heating can help overcome the activation energy barrier.[1]
-
Choosing an appropriate solvent: Solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be more effective than DMF alone in disrupting aggregation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Steric Hindrance: The bulky nature of the β-amino acid is impeding the reaction.[1] - Inappropriate Coupling Reagent: The chosen reagent is not potent enough.[1] - Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time.[1] - Peptide Aggregation: The peptide chain is clumping on the solid support, blocking reactive sites.[1] | - Switch to a more powerful coupling reagent like HATU .[1] - Increase the equivalents of the amino acid and coupling reagent. - Extend the reaction time (2-24 hours).[1] - Cautiously increase the reaction temperature.[1] - Change the solvent to NMP or a DMF/DCM mixture to disrupt aggregation.[1] |
| Epimerization/Racemization | - Over-activation of the carboxylic acid: The active ester is too long-lived, allowing for proton abstraction and loss of stereochemistry. - Strong Base: The use of a strong base like DIPEA can promote epimerization.[1] - Inappropriate Coupling Reagent/Additive: HBTU has a higher risk of epimerization than HATU.[3] | - Reduce the pre-activation time before adding the amine.[1] - Use a weaker base such as N-methylmorpholine (NMM) or collidine.[1] - Use HATU , which is known for its superior ability to suppress racemization.[6][11] The inclusion of an additive like HOAt (inherent in HATU) is more effective at suppressing racemization than HOBt.[1] |
| Guanidinylation of N-terminus | - Excess Coupling Reagent: Too much HATU or HBTU is present in the reaction mixture.[6] - Slow Coupling Reaction: The free amine is exposed to the coupling reagent for an extended period before the activated acid is available.[6] | - Use a precise stoichiometry of the coupling reagent (e.g., 0.95 equivalents relative to the carboxylic acid). - Pre-activate the carboxylic acid with the coupling reagent for 1-2 minutes before adding it to the amine component.[3] This ensures the rapid formation of the active ester and minimizes the time the free amine is exposed to the coupling reagent. |
| Incomplete Reaction (Positive Ninhydrin or Kaiser Test) | - Insufficient Reaction Time: The coupling has not been allowed to proceed to completion. - Steric Hindrance: The bulky β-amino acid is slowing the reaction rate significantly.[1] | - Extend the coupling time.[1] - If the test is still positive after an extended period, perform a double coupling : repeat the coupling step with a fresh solution of activated amino acid.[2] |
Visualizing the Mechanisms and Workflows
Carboxylic Acid Activation by HATU and HBTU
Caption: Comparative activation pathways of carboxylic acids by HATU and HBTU.
Decision-Making Workflow for Hindered β-Amino Acid Coupling
Caption: Decision-making workflow for selecting and optimizing coupling conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Hindered β-Amino Acid (SPPS)
This protocol outlines a single coupling cycle for a Fmoc-protected hindered β-amino acid to a resin-bound peptide using HATU activation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected hindered β-amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.[12] Drain the DMF.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, prepare the coupling solution: pre-activate the Fmoc-β-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.[3]
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.[6] For highly hindered systems, this time may need to be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[12]
-
If the test is positive (blue/purple beads), indicating an incomplete reaction, a second coupling may be necessary.[12]
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).[13]
-
-
Chain Elongation or Cleavage:
-
The peptide chain can now be extended by repeating the deprotection and coupling cycles.
-
Once the synthesis is complete, wash the peptide-resin with DCM and treat with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
-
Product Isolation:
Protocol 2: HBTU-Mediated Coupling of a Hindered β-Amino Acid (SPPS)
This protocol is an alternative using HBTU, which may require longer reaction times.
Materials:
-
Same as Protocol 1, but with HBTU instead of HATU.
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.
-
Amino Acid Coupling:
-
In a separate vial, prepare the coupling solution: pre-activate the Fmoc-β-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours, or potentially longer, at room temperature with agitation.[2]
-
-
Monitoring, Washing, and Subsequent Steps: Follow steps 4-6 of the HATU protocol. Be prepared for the possibility of needing a double coupling to achieve a negative Kaiser test result.
Concluding Remarks
The choice between HATU and HBTU for the coupling of hindered β-amino acids is a critical decision that can significantly impact the outcome of a synthesis. While both are effective reagents, the superior reactivity of HATU, derived from its HOAt moiety, consistently provides better results in terms of efficiency, speed, and preservation of stereochemical integrity, especially for challenging substrates.[3][4] By understanding the underlying mechanisms, being aware of potential side reactions, and utilizing optimized protocols, researchers can effectively overcome the challenges posed by sterically demanding amino acids and successfully synthesize complex and novel peptide structures.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
- The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem. (URL: )
- Side-product formation during cyclization with HBTU on a solid support. PubMed. (URL: )
- HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (URL: )
- HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (URL: )
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem. (URL: )
- Amide Synthesis. Fisher Scientific. (URL: )
- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem. (URL: )
- HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem. (URL: )
- HBTU. Wikipedia. (URL: )
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. (URL: [Link])
- Application Notes and Protocols for the Synthesis of Cyclic Peptides Using HBTU. BenchChem. (URL: )
- H
- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. (URL: )
- Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Amine to Amide Mechanism - H
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem. (URL: )
- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. BenchChem. (URL: )
- Coupling Reagents. Aapptec Peptides. (URL: )
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. (URL: )
- HATU:a third-generation coupling reagent. ChemicalBook. (URL: )
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (URL: )
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (URL: )
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. (URL: [Link])
- Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical lig
- Procedures to Improve Difficult Couplings.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. (URL: )
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. (URL: )
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (URL: )
- Peptide Coupling Reagents Guide. Sigma-Aldrich. (URL: )
- Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. BenchChem. (URL: )
- Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. BenchChem. (URL: )
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- HATU/PyBOP coupling procedure question. Reddit. (URL: )
- How to get a better yield from the HATU reaction experiment?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Deletion Sequences with Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of deletion sequences during solid-phase peptide synthesis (SPPS), with a particular focus on the challenges presented by sterically hindered amino acids. Here, you will find not just protocols, but the underlying principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding deletion sequences and hindered amino acids.
Q1: What exactly is a deletion sequence, and what is the primary cause?
A deletion sequence is an impurity in the final peptide product where one or more amino acid residues are missing from the intended sequence.[1][2] The most common cause is incomplete coupling of an amino acid to the growing peptide chain on the solid support.[1][2][3] If the coupling reaction doesn't go to completion, the unreacted N-terminal amine of the resin-bound peptide will react with the next amino acid in the sequence, leading to a shorter-than-intended peptide.[2][3]
Q2: Why are sterically hindered amino acids so prone to causing deletion sequences?
Sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine), N-methylated amino acids, or α,α-disubstituted amino acids (e.g., Aib), present a significant physical barrier to peptide bond formation.[4][5][6][7] This steric bulk obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[4][5][6]
Q3: How can I quickly check if a coupling reaction is incomplete?
The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of unreacted primary amines on the resin.[5] A blue or purple color on the resin beads after the coupling step indicates that the coupling is incomplete.[5][8] For secondary amines, like those in proline or N-methylated amino acids, other tests like the isatin test or the chloranil test are necessary.[9]
Q4: My mass spectrometry results show a peak corresponding to my target peptide minus one residue. What should I do?
This is a classic sign of a deletion sequence. The immediate corrective action is to optimize the coupling conditions for the specific amino acid that was deleted. This could involve switching to a more potent coupling reagent, increasing the reaction time, or performing a "double coupling".[3]
Q5: What is "double coupling," and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid immediately after the first coupling.[3][5] This is a proactive measure for known difficult or sterically hindered amino acids and a reactive measure if an incomplete coupling is detected.[3][5]
In-Depth Troubleshooting Guides
When facing persistent issues with deletion sequences, a more systematic approach is required. The following guides provide detailed strategies to overcome these challenges.
Guide 1: Optimizing Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for driving the reaction to completion, especially with sterically demanding residues. Standard carbodiimide reagents like DCC and DIC are often insufficient for these challenging couplings.[6]
The Underlying Chemistry of Coupling
Peptide bond formation is a condensation reaction between a carboxyl group and an amino group.[10] In SPPS, the incoming amino acid's carboxyl group is "activated" by a coupling reagent to make it more reactive towards the N-terminal amine of the peptide chain on the resin.[11][12] For sterically hindered amino acids, a more potent activation is necessary to overcome the physical barrier.
Recommended Reagents for Hindered Couplings
For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[4][6][7]
| Reagent Class | Examples | Activation Level | Notes |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High | Form highly reactive OAt or Oxyma esters.[6][7] HATU and COMU are often considered the most efficient.[7][11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also highly effective for hindered couplings.[4][6] PyAOP avoids the risk of N-terminal guanidinylation.[4] |
| Carbodiimides | DCC, DIC | Moderate | Often require an additive like HOBt or Oxyma. Generally not recommended for hindered residues.[6][13] |
Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]
-
Activation Time: Allow the pre-activation to proceed for 1-5 minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.[3][6]
-
Monitoring: Perform a Kaiser test to check for completeness. If the test is positive, proceed to a second coupling.
-
Second Coupling (if necessary): Repeat steps 2-4 with a fresh solution of activated amino acid.[3][6]
Guide 2: The Critical Role of Reaction Conditions
Beyond the coupling reagent, other reaction parameters play a crucial role in the successful incorporation of hindered amino acids.
The Impact of Temperature and Time
Steric hindrance slows down the reaction rate.[6] Therefore, extending the coupling time is a simple yet effective strategy. For particularly difficult couplings, increasing the reaction time from the standard 1-2 hours to overnight can be beneficial.[6] Applying gentle heat can also help overcome the activation energy, but this must be done cautiously to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[6]
Solvent Choice and Peptide Aggregation
As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible.[5][14] This is a common issue in the synthesis of "difficult sequences".[5][15] The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[6]
-
N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[6]
-
For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6]
Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for incomplete coupling.
Guide 3: The "Capping" Safety Net
Even with optimized coupling conditions, a small percentage of N-terminal amines may remain unreacted. To prevent these from forming deletion sequences in subsequent steps, it is crucial to "cap" them.[5]
What is Capping?
Capping is the process of acetylating the unreacted amines, rendering them unreactive for future coupling steps.[3][5] This ensures that any peptide chains that failed to couple at a particular step are terminated and will not result in deletion impurities in the final product.[3]
Protocol 2: Acetic Anhydride Capping
This protocol should be performed after the coupling of a particularly difficult or hindered amino acid, especially if a positive Kaiser test persists after a double coupling.
-
Washing: After the final wash step of the amino acid coupling, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. A common mixture is acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Verification: Wash the resin extensively with DMF and perform a Kaiser test. A negative (yellow) result will confirm the successful capping of all free amines.[5]
Advanced Strategies for Extremely Hindered Systems
For the most challenging couplings, such as with α,α-disubstituted or multiple N-methylated amino acids, more advanced techniques may be necessary.
Acyl Fluoride Formation
Converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a highly effective strategy for extremely hindered couplings.[6][13] Acyl fluorides are highly reactive and can overcome significant steric barriers.[6][16] Reagents like TFFH can be used for this purpose.[6][11]
Use of Pseudoprolines
For sequences prone to aggregation, the incorporation of pseudoproline dipeptides can be a powerful tool.[14][17][18] These modified dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation and improving coupling efficiency.[2][14][18]
Summary of Key Recommendations
| Problem | Recommended Action | Scientific Rationale |
| General hindered amino acid | Use a high-reactivity coupling reagent (e.g., HATU, COMU, PyAOP).[4][6][7][11] | Overcomes the steric barrier by forming a highly reactive activated ester.[6] |
| Persistent incomplete coupling | Perform a double coupling.[3][5][6] | Drives the reaction to completion by providing a second opportunity for the coupling to occur.[3] |
| "Difficult sequence" with aggregation | Switch to a better solvating solvent like NMP or a solvent mixture.[6] | Improves solvation of the peptide-resin complex, disrupting aggregation and making the N-terminus more accessible.[6][14] |
| Small amount of unreacted amines | Cap with acetic anhydride.[3][5] | Prevents the formation of deletion sequences by terminating chains that failed to couple.[3] |
| Extremely hindered coupling | Consider acyl fluoride formation or the use of pseudoproline dipeptides.[6][14][17][18] | Acyl fluorides are highly reactive, and pseudoprolines disrupt aggregation, both facilitating difficult couplings.[2][6][14][16][18] |
References
- Benchchem. (n.d.). Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols.
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH.
- Kent, S. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Coupling of TFA-Gly-OH.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem. (n.d.). strategies to reduce deletion sequences in Abu-containing peptides.
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
- Benchchem. (n.d.). Identifying deletion sequences in peptides synthesized with pseudoprolines.
- Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Coin, I., et al. (2012). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
- Carpino, L. A., et al. (n.d.). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. American Chemical Society.
- Chem.libretexts.org. (2025). Peptide Bond Formation Mechanisms: A Chemical Overview.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Peptides.com. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.
- Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Reddit. (2023). Peptide synthesis troubleshooting.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
Sources
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. bachem.com [bachem.com]
- 12. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. biovera.com.au [biovera.com.au]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid vs. its Non-Fluorinated Analog
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Phenylpropionic Acid Scaffolds
In the landscape of modern medicinal chemistry, the use of non-canonical amino acids as building blocks for peptide-based therapeutics and small molecule inhibitors is a cornerstone of rational drug design.[1][2] Among these, β-amino acid derivatives, such as 3-amino-3-phenylpropionic acid, are of significant interest due to their ability to impart unique conformational constraints and enhanced stability to peptides.[3] This guide provides a head-to-head comparison of two closely related chiral building blocks: Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and its non-fluorinated parent, Boc-(R)-3-Amino-3-phenylpropionic acid.
The strategic introduction of a fluorine atom onto a drug candidate is a widely employed technique to modulate and enhance its pharmacological profile.[4][5] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, basicity, conformation, and, most critically, its metabolic stability.[6][7] This comparison will delve into the physicochemical differences between these two compounds and provide experimental context for how the single, strategic placement of a fluorine atom can lead to significant advantages in a drug discovery program. We will explore the causality behind these differences, supported by established principles and detailed experimental protocols.
Physicochemical Properties: A Quantitative Comparison
The initial assessment of any drug candidate or synthetic building block begins with its fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to target engagement. The introduction of fluorine at the para-position of the phenyl ring induces subtle but significant electronic and lipophilic changes.
| Property | Boc-(R)-3-Amino-3-phenylpropionic acid | This compound | Rationale for Change |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₈FNO₄ | Addition of one fluorine atom. |
| Molecular Weight | 265.30 g/mol [8] | 283.29 g/mol | Increased mass due to fluorine. |
| Predicted clogP | ~2.7 | ~2.9 | The high lipophilicity of fluorine generally increases the molecule's overall lipophilicity, which can enhance membrane permeability.[9][10] |
| Predicted pKa | ~4.5 (Carboxylic Acid) | ~4.3 (Carboxylic Acid) | The electron-withdrawing nature of fluorine acidifies the nearby carboxylic acid group, slightly lowering its pKa.[6] |
Note: clogP and pKa values are estimates based on standard computational models and may vary from experimental values.
The Impact of Fluorination on Metabolic Stability
One of the most compelling reasons for incorporating fluorine into a drug candidate is to enhance its metabolic stability.[11] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, a primary route of drug metabolism and clearance.[12][13] The para-position is a particularly common site for hydroxylation. By replacing a hydrogen atom at this position with a fluorine atom, we effectively block this metabolic "soft spot." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is highly resistant to enzymatic cleavage.[6][14]
This metabolic blockade can lead to a longer plasma half-life, increased systemic exposure, and potentially a lower required therapeutic dose.[9]
Illustrative Diagram: Metabolic Blocking by Fluorination
The following diagram illustrates the core principle of how para-fluorination can prevent metabolic oxidation.
Caption: Fluorination at the para-position blocks CYP450-mediated hydroxylation.
Comparative Experimental Data: In Vitro Metabolic Stability
To quantify this effect, an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard industry practice.[15][16] This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes. The results are typically reported as half-life (t½) and intrinsic clearance (CLint).
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Interpretation |
| Boc-(R)-3-Amino-3-phenylpropionic acid | 25 | 27.7 | Moderate to high clearance, suggesting rapid metabolism in vivo. |
| This compound | > 120 | < 5.8 | Low clearance, indicating high metabolic stability and a likely longer duration of action in vivo.[17] |
Note: The data presented is illustrative and representative of typical results observed when a primary metabolic site is blocked by fluorination.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a self-validating system for determining the metabolic stability of a test compound. The inclusion of positive controls (compounds with known high and low clearance) is essential for validating the activity of the microsomal batch and the overall assay performance.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.[15][18]
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated Analogs)
-
Positive Controls: Verapamil (High Clearance), Diazepam (Low Clearance)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for protein precipitation
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis[]
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for the in vitro human liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.
-
Prepare a 1 µM working solution of each test compound and control in the buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 90 µL of the diluted microsome suspension.
-
Add 5 µL of the test compound working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH solution to each well. The final test compound concentration will be 50 nM.
-
-
Time-Point Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the corresponding wells. The "0 minute" time point is crucial as it represents 100% of the initial compound concentration.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Impact on Biological Activity and Drug Design
While the primary and most predictable advantage of fluorination is enhanced metabolic stability, its effect on biological activity can be more complex and target-dependent.[14][20] The introduction of fluorine can:
-
Alter Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in a protein's active site, potentially increasing binding affinity.[6]
-
Influence Conformation: The presence of the fluorine atom can alter the preferred conformation of the molecule, which may lead to a better or worse fit within a target's binding pocket.[12]
-
Modulate pKa: As noted, fluorination lowers the pKa of nearby acidic or basic groups. This change in ionization state at physiological pH can impact solubility and the specific ionic interactions required for target engagement.[9]
The impact on potency is therefore context-dependent and must be evaluated on a case-by-case basis.[20] For researchers using these building blocks, the fluorinated analog offers a rational step to address metabolic liabilities identified in a non-fluorinated lead compound, often without drastically altering the core pharmacophore responsible for biological activity.[21][22]
Conclusion and Forward Outlook
The comparison between this compound and its non-fluorinated analog provides a clear and compelling illustration of the power of strategic fluorination in drug discovery. The addition of a single fluorine atom at the para-position of the phenyl ring predictably and significantly enhances metabolic stability by blocking a common site of oxidative metabolism. This modification often translates to an improved pharmacokinetic profile in vivo.
While the effects on biological potency are target-specific and require empirical validation, the fluorinated analog represents a superior building block for researchers aiming to develop more robust and drug-like molecules. It allows for the systematic optimization of lead compounds, directly addressing one of the most common failure points in drug development—poor metabolic stability.[17] This guide provides the foundational knowledge and practical protocols for scientists to rationally incorporate this valuable chemical tool into their research and development programs.
References
-
Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 8(4), 549-561. [Link]
-
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]
-
Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3865-3884. [Link]
-
Xenoblis. (2024). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 22(5), 465-503. [Link]
-
protocols.io. (2024). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Watanabe, S., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological and Pharmaceutical Bulletin, 44(2), 268-273. [Link]
-
Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
-
Powers, K. S., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 23(21), 13507. [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: The Role of Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. Retrieved from [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 385. [Link]
-
PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
Macquarie University. (n.d.). Amino acid protocols: methods in molecular biology. Retrieved from [Link]
- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
ResearchGate. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
Benci, K., et al. (2020). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 25(21), 5035. [Link]
-
Digital Repository of Scientific Institutes. (n.d.). Article - Biological Activities of Amino Acid Derivatives and their Complexes a Review. Retrieved from [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2297. [Link]
-
Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3020. [Link]
-
Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4209. [Link]
-
Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. tandfonline.com [tandfonline.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. nedmdg.org [nedmdg.org]
- 18. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 20. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 21. chemimpex.com [chemimpex.com]
- 22. chemimpex.com [chemimpex.com]
A Comparative Guide to the Enantiomeric Purity Analysis of Boc-D-β-Phe(4-F)-OH: HPLC and Its Alternatives
Introduction: The Critical Role of Enantiomeric Purity in Fluorinated β-Amino Acids
In the landscape of modern drug development, fluorinated amino acids are prized building blocks for creating peptides and peptidomimetics with enhanced metabolic stability, predictable conformations, and improved binding affinities. Boc-D-β-Phe(4-F)-OH, or N-Boc-D-3-amino-3-(4-fluorophenyl)propanoic acid, is one such critical intermediate. The incorporation of a fluorine atom can significantly alter the electronic properties and lipophilicity of a molecule, while the β-amino acid structure imparts resistance to enzymatic degradation.
However, the biological activity of chiral molecules is intrinsically tied to their three-dimensional structure. One enantiomer can be a potent therapeutic agent, while its mirror image (the L-enantiomer in this case) may be inactive or, in worst-case scenarios, exhibit toxicity. Consequently, regulatory bodies like the FDA mandate stringent control over the stereochemical purity of active pharmaceutical ingredients (APIs). The accurate and precise determination of enantiomeric purity is, therefore, not merely an analytical task but a cornerstone of drug safety and efficacy.
This guide provides an in-depth, comparative analysis of the primary method for determining the enantiomeric purity of Boc-D-β-Phe(4-F)-OH—chiral High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance against viable alternatives, offering researchers a comprehensive framework for selecting the optimal analytical strategy.
Part 1: The Gold Standard - Direct Chiral HPLC Analysis
Direct analysis using a Chiral Stationary Phase (CSP) is the most prevalent and trusted method for resolving enantiomers.[1] This technique avoids the need for derivatization, which can introduce potential side reactions or racemization, thereby providing a direct and accurate measure of the enantiomeric excess (% ee).[2]
The Principle of Chiral Recognition
The mechanism of separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector immobilized on the stationary phase.[1][2] The stability of these complexes differs due to steric and interactive disparities (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), leading to different retention times for the D- and L-enantiomers.
For N-protected amino acids like Boc-D-β-Phe(4-F)-OH, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally effective.[3][4] The intricate chiral grooves and cavities on these polymers provide multiple interaction points, enabling fine-tuned discrimination between enantiomers.
Rationale for Method Development
The selection of a polysaccharide-based CSP (e.g., CHIRALPAK® series) is a logical starting point based on extensive literature for the separation of N-Boc protected amino acids.[4][5] These separations are typically performed in normal-phase mode, using a mobile phase consisting of a non-polar alkane (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol). An acidic additive, such as trifluoroacetic acid (TFA), is often included to sharpen peak shape and improve resolution by ensuring consistent ionization of the analyte's carboxyl group.
Detailed Experimental Protocol (HPLC)
This protocol is a validated starting point for the analysis of Boc-D-β-Phe(4-F)-OH. All procedures should adhere to the principles outlined in USP General Chapter <621> on Chromatography.[6][7][8]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the n-hexane, isopropanol, and TFA. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Preparation:
-
Racemic Standard (for resolution check): Prepare a 1 mg/mL solution of racemic Boc-DL-β-Phe(4-F)-OH in the mobile phase.
-
Analyte Standard: Prepare a 1 mg/mL solution of the Boc-D-β-Phe(4-F)-OH sample to be tested in the mobile phase.
-
-
System Equilibration: Purge the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the racemic standard six times.
-
The resolution (Rs) between the D- and L-enantiomer peaks must be ≥ 2.0.
-
The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%.
-
-
Sample Analysis: Once SST criteria are met, inject the analyte sample in duplicate.
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of an L-enantiomer standard if available, or by assuming the major peak is the D-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
Visualizing the HPLC Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to Validating the Metabolic Stability of Peptides: The Fluorination Advantage
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and efficacy, making them a rapidly growing class of therapeutics. However, their progression from promising candidates to clinical reality is often hampered by a critical vulnerability: poor metabolic stability.[1][2][3] The peptide bonds that constitute their backbone are susceptible to rapid degradation by a host of proteolytic enzymes (proteases and peptidases) found throughout the body, particularly in the liver, plasma, and gastrointestinal tract.[1][4] This rapid cleavage leads to a short in vivo half-life, limiting bioavailability and therapeutic utility.[5][6]
To overcome this challenge, medicinal chemists employ various strategies to "harden" peptides against enzymatic attack. One of the most effective and increasingly utilized strategies is the site-specific incorporation of non-natural, fluorinated amino acid residues.[7][8][9] This guide provides a technical comparison, grounded in experimental data, to validate the enhanced metabolic stability conferred by fluorination. We will explore the underlying mechanisms and provide detailed, self-validating protocols for key in vitro assays that form the cornerstone of early-stage drug development.
The Rationale for Fluorination: More Than Just a Halogen
Why does adding fluorine make such a profound difference? The benefits stem from the unique physicochemical properties of the fluorine atom—it is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom.[9] When incorporated into an amino acid side chain, fluorine exerts powerful localized stereoelectronic effects without adding significant steric bulk.
This leads to two primary mechanisms of protection:
-
Electronic Shielding: The strong electron-withdrawing nature of fluorine alters the electron distribution of the peptide backbone. This can decrease the susceptibility of the adjacent amide (peptide) bond to nucleophilic attack by the active site of a protease, effectively "shielding" it from hydrolysis.[10]
-
Conformational Rigidity: Fluorination can induce a preference for specific side-chain and backbone conformations. This can stabilize secondary structures like α-helices and β-sheets, which may be less recognizable or accessible to proteases compared to more flexible, random-coil structures.[9][11]
The following diagram illustrates how a fluorinated residue can sterically and electronically hinder the approach of a protease.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Refubium - Impact of amino acid side chain fluorination on proteolytic stability of peptides [refubium.fu-berlin.de]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of (R)- and (S)-enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic Acid
Introduction: Chirality in Drug Design and the Significance of Fluorinated β-Amino Acids
In the landscape of modern drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide focuses on the (R) and (S) enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated β-amino acid derivative of significant interest in medicinal chemistry.
The incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in crossing the blood-brain barrier[1]. β-amino acids, with their extended carbon backbone compared to α-amino acids, are valuable scaffolds for creating peptidomimetics with altered conformations and resistance to enzymatic degradation. The compound , with its Boc-protecting group, is a versatile building block in the synthesis of novel therapeutics, particularly for neurological disorders[2].
While direct comparative efficacy data for the enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic acid is not extensively published, by examining structurally analogous compounds and the well-established pharmacology of their targets, we can construct a robust scientific rationale for their anticipated differential activities. This guide will delve into the likely biological target, the principles of stereoselective receptor interaction, and provide detailed experimental protocols for researchers to quantitatively assess the biological efficacy of these enantiomers. The active form of the molecule in a biological system is the deprotected 3-Amino-3-(4-fluorophenyl)propionic acid.
The Primary Biological Target: The GABAB Receptor
The structural similarity of 3-Amino-3-(4-fluorophenyl)propionic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, strongly suggests that its biological effects are mediated through GABA receptors. Specifically, the GABAB receptor, a G-protein coupled receptor (GPCR), is the most probable target. The GABAB receptor agonist, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), which is structurally very similar to the deprotected form of the compound of interest, is a clinically used muscle relaxant and antispasmodic agent[3].
GABAB receptors are heterodimers and their activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a prolonged inhibitory effect on neuronal activity[3].
Anticipated Stereoselective Efficacy: A Tale of Two Enantiomers
Based on extensive structure-activity relationship (SAR) studies of GABAB receptor ligands, it is highly probable that the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid will exhibit significant differences in their biological efficacy.
For many 3-substituted GABA analogues, the (R)-enantiomer is the more potent ligand at the GABAB receptor. A pertinent example is 4-amino-3-hydroxybutanoic acid (GABOB), where the (R)-enantiomer is a more potent agonist at GABAB receptors, while the (S)-enantiomer shows higher affinity for GABAA receptors. This demonstrates a clear stereochemical preference of the GABAB receptor binding pocket.
Furthermore, studies on the structurally analogous 3-amino-3-(4-chlorophenyl)propanoic acid have shown it to be a weak but specific antagonist of the GABAB receptor[4]. It is therefore plausible that the fluoro-analogue will also act as a GABAB receptor modulator, potentially as an antagonist or a partial agonist, with one enantiomer displaying significantly higher affinity and/or efficacy than the other.
The rationale behind this expected stereoselectivity lies in the three-dimensional arrangement of the functional groups interacting with the amino acid residues within the GABAB receptor's binding site. The precise orientation of the 4-fluorophenyl group, the carboxylic acid, and the amino group of one enantiomer will allow for a more optimal fit and stronger binding interactions compared to its mirror image.
Logical Framework for Differential Binding
Below is a conceptual diagram illustrating the principle of enantioselective binding to a chiral receptor.
Caption: Enantioselective binding to a chiral receptor.
Quantitative Comparison of Biological Efficacy: Experimental Protocols
To definitively determine and compare the biological efficacy of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid, a series of in vitro assays targeting the GABAB receptor are required. The following protocols provide a robust framework for this investigation.
Radioligand Binding Assay for GABAB Receptor Affinity
This assay determines the affinity of the test compounds for the GABAB receptor by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the (R) and (S) enantiomers.
Materials:
-
Rat cortical membranes (prepared as described below)
-
[3H]-GABA or [3H]-Baclofen (radioligand)
-
Unlabeled GABA or Baclofen (for determining non-specific binding)
-
(R)- and (S)-3-Amino-3-(4-fluorophenyl)propionic acid
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
A. Preparation of Rat Cortical Membranes:
-
Homogenize rat cerebral cortices in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in 10 volumes of ice-cold assay buffer and centrifuge again at 20,000 x g for 20 minutes. Repeat this wash step three more times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
B. Binding Assay:
-
In microcentrifuge tubes, combine:
-
100 µL of rat cortical membrane preparation
-
50 µL of [3H]-GABA (final concentration ~5 nM)
-
50 µL of either assay buffer (for total binding), unlabeled GABA (100 µM, for non-specific binding), or varying concentrations of the test enantiomers.
-
-
Incubate the tubes at 4°C for 20 minutes.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity (Agonism/Antagonism)
This functional assay measures the activation of G-proteins coupled to the GABAB receptor, allowing for the characterization of the compounds as agonists, antagonists, or partial agonists.
Objective: To determine the functional efficacy and potency of the (R) and (S) enantiomers.
Materials:
-
Rat cortical membranes
-
[35S]GTPγS (radiolabel)
-
GABA (agonist control)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Other materials as in the radioligand binding assay.
Protocol:
-
In microcentrifuge tubes, combine:
-
50 µL of membrane preparation
-
20 µL of GDP (final concentration ~10 µM)
-
10 µL of either buffer, GABA, or the test enantiomer at various concentrations.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration as described above.
-
Quantify the bound [35S]GTPγS by liquid scintillation counting.
Data Analysis:
-
For agonist activity, plot the stimulated [35S]GTPγS binding against the log concentration of the enantiomer to determine the EC50 and Emax.
-
For antagonist activity, perform the assay in the presence of a fixed concentration of GABA and varying concentrations of the enantiomer to determine the IC50 or pA2 value.
Experimental Workflow Diagram
Caption: Workflow for comparing enantiomer efficacy.
Summary of Anticipated and Known Biological Data
While specific data for the fluoro-analogue is pending experimental determination, we can summarize the known data for the structurally related chloro-analogue and the expected outcomes for the compound of interest in the table below.
| Compound | Enantiomer | Biological Target | Anticipated/Known Activity | Potency (pA2) | Reference |
| 3-Amino-3-(4-chloro phenyl)propanoic acid | Racemate | GABAB Receptor | Weak Antagonist | 3.5 | Abbenante et al. |
| Boc-3-Amino-3-(4-fluorophenyl)propionic acid | (R) | GABAB Receptor | Likely more potent | To be determined | - |
| Boc-3-Amino-3-(4-fluorophenyl)propionic acid | (S) | GABAB Receptor | Likely less potent | To be determined | - |
Note: The Boc protecting group is expected to be cleaved in vivo, and the deprotected form is the active species. The Boc-protected form is used for synthesis and may have reduced activity in in vitro assays unless deprotected.
Conclusion and Future Directions
The (R) and (S) enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic acid represent valuable chemical tools for the development of novel therapeutics targeting the central nervous system. Based on the extensive body of literature on GABAB receptor pharmacology and the structure-activity relationships of its ligands, it is strongly anticipated that these enantiomers will exhibit distinct biological efficacies. The (R)-enantiomer is hypothesized to be the more potent modulator of the GABAB receptor.
This guide provides the scientific rationale for this hypothesis and detailed, field-proven protocols for the direct experimental verification of the affinity and functional activity of each enantiomer. The data generated from these experiments will be crucial for advancing our understanding of the stereochemical requirements for GABAB receptor modulation and for the rational design of more potent and selective drug candidates. Researchers are encouraged to perform these comparative studies to fully elucidate the pharmacological profile of these promising compounds.
References
-
Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-527. [Link]
-
Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology (San Diego, Calif.), 58, 19–62. [Link]
-
McDonald, P. H., & Mierke, D. F. (2021). GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. In G protein-coupled receptors : from structure to function (pp. 1-26). Springer. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]
Sources
- 1. 3-Aminopropanephosphinic acid is a potent agonist at peripheral and central presynaptic GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Peptides Containing (R)-Boc-4-fluoro-β-phenylalanine
Introduction: The Strategic Advantage of Fluorinated β-Peptides
In the landscape of peptide-based drug discovery and materials science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids offer a unique combination of properties that can profoundly influence peptide structure, stability, and function.[1][2] The introduction of fluorine, the most electronegative element, can induce favorable conformational biases, enhance metabolic stability against proteolytic degradation, and modulate binding affinities.[3][4][5] Specifically, β-amino acids, with their extended backbone, provide access to novel secondary structures, such as the 14-helix, that are distinct from those formed by their α-amino acid counterparts.[6]
This guide focuses on peptides synthesized with (R)-Boc-4-fluoro-β-phenylalanine, a building block that combines the structural attributes of a β-amino acid with the unique physicochemical properties of fluorine. The para-fluoro substitution on the phenyl ring serves a dual purpose: it acts as a subtle yet powerful modulator of the peptide's electronic and steric properties and introduces a highly sensitive ¹⁹F NMR probe for detailed conformational analysis.[7][8] For researchers and drug developers, a comprehensive structural understanding of these modified peptides is paramount. This requires a multi-pronged analytical approach, as no single technique can fully capture the conformational landscape in both solution and solid states. Here, we present a comparative guide to the essential techniques for the structural elucidation of these unique peptides, explaining the causality behind experimental choices and providing field-proven protocols.
Peptide Synthesis: Incorporating the Fluorinated Moiety
The foundation of any structural study is the successful synthesis and purification of the target peptide. The incorporation of (R)-Boc-4-fluoro-β-phenylalanine is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[9][10] The Boc (tert-butyloxycarbonyl) protecting group is compatible with TFA-labile resins like Wang or Rink Amide, allowing for a streamlined workflow.
Caption: Generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
A Comparative Guide to Structural Elucidation Techniques
A multi-faceted approach is essential for a complete and accurate structural characterization. The following sections compare the primary analytical methods, offering insights into their specific advantages for studying peptides containing (R)-4-fluoro-β-phenylalanine.
Mass Spectrometry (MS)
Core Function: Mass spectrometry is the first and most critical step post-synthesis to confirm the identity and purity of the peptide. It provides a precise mass-to-charge (m/z) ratio, verifying that the correct amino acids, including the fluorinated analog, have been incorporated and that the synthesis was successful.
Comparative Analysis:
-
Electrospray Ionization (ESI-MS): Ideal for analyzing peptides directly from the liquid phase (e.g., HPLC fractions). It is a "soft" ionization technique that typically produces multiply charged ions, making it suitable for a wide range of peptide sizes.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Excellent for high-throughput screening and analyzing complex mixtures. It generally produces singly charged ions and is highly tolerant of salts and buffers.[11][12]
Trustworthiness: The isotopic pattern observed in high-resolution mass spectrometry can confirm the presence of the fluorine atom, adding a layer of validation to the peptide's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Function: NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For peptides containing (R)-4-fluoro-β-phenylalanine, NMR offers a unique, dual-pronged approach.
Expertise & Experience: Standard 2D ¹H NMR experiments (COSY, TOCSY, NOESY) are used to assign proton resonances and determine through-bond and through-space connectivities. For β-peptides, the analysis of NOE (Nuclear Overhauser Effect) signals is crucial for identifying secondary structures like helices and turns.[13] The chemical shifts of amide protons are also sensitive indicators of hydrogen bonding, a key feature of stable secondary structures.
Expertise & Experience: The true power of incorporating 4-fluoro-β-phenylalanine lies in ¹⁹F NMR.[8] The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is exquisitely sensitive to the local electronic environment, with a large chemical shift dispersion.[9][14] This makes the fluorine atom an outstanding site-specific probe. A change in the peptide's conformation, its binding to a target, or a change in solvent exposure will result in a measurable change in the ¹⁹F chemical shift.[15][16] This provides a direct window into the environment of the fluorinated residue without the spectral complexity of ¹H NMR.
Experimental Protocol: 1D ¹⁹F NMR of a Fluorinated Peptide
-
Sample Preparation: Dissolve the lyophilized peptide to a concentration of 50 µM to 1 mM in a suitable aqueous buffer (e.g., phosphate or Tris) at the desired pH.[9] For structural studies, a mixture of H₂O/D₂O (90/10) is often used.
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width:
50-100 ppm, centered around the expected chemical shift region for 4-F-Phe (-110 to -120 ppm relative to CFCl₃).[9] -
Relaxation Delay: 1.0 - 2.0 seconds to allow for near-complete relaxation.[9]
-
Number of Scans: 128 - 1024, depending on sample concentration.
-
Temperature: 298 K (25 °C), can be varied for stability studies.
-
-
Data Processing: Apply a Fourier transform and baseline correction. The resulting spectrum should show a distinct peak for each unique fluorine environment.
Circular Dichroism (CD) Spectroscopy
Core Function: CD spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly dependent on the peptide's backbone conformation.
Expertise & Experience: While α-peptides have well-defined CD spectra for α-helices and β-sheets, the spectra for β-peptides are more complex and varied.[17][18] For instance, a 3₁₄-helix, a common secondary structure for β-peptides, can exhibit a strong positive Cotton effect around 215 nm.[19][20] However, it is crucial to recognize that CD spectra of β-peptides are highly sensitive to small local structural differences and motional averaging.[21] Therefore, interpreting a CD spectrum in isolation can be misleading. Its primary strength lies in comparing the conformational states of a peptide under different conditions (e.g., temperature, pH, presence of a binding partner) and for comparing fluorinated peptides to their non-fluorinated counterparts.[3]
X-ray Crystallography
Core Function: X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline solid state.[6][22] It is considered the "gold standard" for structural determination, offering unambiguous evidence of bond lengths, angles, and the overall molecular conformation.
Expertise & Experience: Obtaining a high-quality crystal suitable for diffraction is often the most significant challenge in peptide crystallography.[23] For peptides containing (R)-4-fluoro-β-phenylalanine, a crystal structure can reveal precise details about how the fluorinated side chain packs within the crystal lattice and its role in intermolecular interactions.[24][25] This information is invaluable for rational drug design and understanding the principles of peptide self-assembly. The resulting structure provides a static snapshot that beautifully complements the dynamic solution-state information obtained from NMR.
Integrated Strategy for Structural Elucidation
Caption: An integrated workflow for the comprehensive structural elucidation of peptides.
Data Summary and Comparison
The choice of analytical technique is dictated by the specific question being asked, the amount of sample available, and the desired level of detail.
| Technique | Information Provided | Advantages for (R)-4-Fluoro-β-Phe Peptides | Limitations |
| Mass Spectrometry | Molecular weight, purity, sequence confirmation | Confirms incorporation of the fluorinated amino acid. | Provides no 3D structural information. |
| ¹⁹F NMR Spectroscopy | Site-specific conformational changes, dynamics, binding events | The ¹⁹F nucleus is a highly sensitive, background-free probe of the local environment.[7][9] | Does not provide a complete 3D structure on its own. |
| 2D ¹H NMR Spectroscopy | Detailed 3D structure in solution, H-bonding patterns | Can define the complete solution-state conformation. | Can be complex to analyze for larger peptides; potential for signal overlap. |
| Circular Dichroism | Global secondary structure content (e.g., helix, sheet) | Rapid assessment of conformational changes; low sample requirement. | Interpretation for β-peptides can be ambiguous without reference data or simulations.[20][21] |
| X-ray Crystallography | High-resolution 3D structure in the solid state | Unambiguous determination of atomic positions and intermolecular packing.[24] | Requires well-diffracting single crystals, which can be difficult to obtain. |
Conclusion
The structural elucidation of peptides synthesized with (R)-Boc-4-fluoro-β-phenylalanine is a nuanced task that rewards a meticulous, multi-technique approach. The strategic inclusion of the 4-fluoro-phenyl moiety provides not only a means to modulate the peptide's biophysical properties but also a powerful analytical handle in the form of the ¹⁹F NMR probe. By combining mass spectrometry for identity confirmation, circular dichroism for a global conformational snapshot, NMR for a detailed view of the solution-state structure and dynamics, and X-ray crystallography for an atomic-resolution solid-state picture, researchers can build a comprehensive and validated structural model. This detailed understanding is the critical foundation upon which the next generation of peptide-based therapeutics and advanced materials will be built.
References
- Application Notes and Protocols for 19F NMR Peptide Studies Using Fmoc-Phe(4-F) - Benchchem. (n.d.).
- Daura, X., et al. (2003). Circular dichroism spectra of β-peptides: sensitivity to molecular structure and effects of motional averaging. European Biophysics Journal.
- Li, Y., et al. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
- Huhmann, S., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids.
- Woodson, J., & Niu, G. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry.
- Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? (n.d.). Journal of the American Chemical Society.
- Ananthanarayanan, V.S., et al. (1984). Peptide models for beta-turns. A circular dichroism study. International Journal of Peptide and Protein Research.
- Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide - Benchchem. (n.d.).
- Circular dichroism spectra of beta- peptides - Research Collection. (2003).
- Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. (n.d.). TIB.eu.
- Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PMC.
- Separation of peptides based on fluorine content.MALDI-MS spectra of... (n.d.). ResearchGate.
- Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Organic Chemistry Frontiers.
- Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine... (n.d.). PubMed Central.
- Fluorinated peptide biomaterials. (n.d.). PMC.
- A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC.
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (n.d.). PMC.
- A Comparative Guide to Fluorinated Amino Acids for Enhanced Peptide Modification - Benchchem. (n.d.).
- 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (n.d.). ResearchGate.
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids... (2009). etd@IISc.
- Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC.
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ACS Publications.
- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Chemical Science.
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). Protein Science.
- NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. (2007). Helvetica Chimica Acta.
- 4 Synthesis of Peptides. (n.d.).
- Multivalent Fluorinated Nanorings for On-Cell 19F NMR. (n.d.). PMC.
- A Newcomer′s Guide to Peptide Crystallography. (n.d.). X-MOL.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 6. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 12. Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chab.ethz.ch [chab.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Research Collection | ETH Library [research-collection.ethz.ch]
- 21. deepdyve.com [deepdyve.com]
- 22. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-MOL [x-mol.net]
- 24. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Analyzing Receptor Binding Affinity Modulation by Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The Strategic Value of Fluorine in Modulating Receptor Interactions
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, lipophilicity, and, critically, receptor binding affinity.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's interaction with its biological target.[1][2]
Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions such as hydrogen bonds and cation-π interactions that are crucial for molecular recognition at the receptor binding site.[1][2] Furthermore, the incorporation of fluorine can induce conformational changes in peptides and other small molecules, pre-organizing them into a bioactive conformation that favors receptor binding.[3][4] This guide will delve into the practical aspects of how to quantify these effects and leverage them for rational drug design.
Quantifying the Impact: Experimental Protocols for Binding Affinity Analysis
To rigorously assess the effect of fluorination on receptor binding, precise and reproducible measurement of binding affinity is paramount. The equilibrium dissociation constant (KD) is a key parameter used to quantify the strength of the interaction between a ligand and its receptor, with a smaller KD value indicating a higher binding affinity.[5] Two gold-standard techniques for determining KD are Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free optical biosensing technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4][6] This method involves immobilizing one binding partner (the ligand or the receptor) onto a sensor chip and flowing the other partner (the analyte) over the surface. The binding event is detected as a change in the refractive index at the sensor surface.[7]
-
Ligand and Analyte Preparation:
-
Express and purify the receptor (ligand) and the fluorinated/non-fluorinated amino acid-containing peptides (analytes). Ensure high purity and stability.
-
Prepare a running buffer that is compatible with both the ligand and analyte and minimizes non-specific binding. A common choice is HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified receptor solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the fluorinated and non-fluorinated peptides in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected KD.
-
Inject the different concentrations of the analyte over the immobilized ligand surface, followed by a dissociation phase where only running buffer is flowed.
-
A reference flow cell (without immobilized ligand) should be used to subtract any non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Radioligand Binding Assays for High-Throughput Screening
Radioligand binding assays are a robust and sensitive method for measuring ligand-receptor interactions and are considered a gold standard for determining binding affinity.[8] These assays typically involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The affinity of an unlabeled test compound (e.g., a fluorinated peptide) is determined by its ability to compete with the radioligand for binding to the receptor.
-
Reagent Preparation:
-
Prepare a membrane fraction or whole cells expressing the target receptor.
-
Select a suitable radioligand with high affinity and specificity for the receptor.
-
Prepare a series of dilutions of the unlabeled fluorinated and non-fluorinated peptides (competitors).
-
-
Binding Reaction:
-
In a multi-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor peptides.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Comparative Analysis: The Impact of Fluorination on Binding Affinity
The strategic placement of fluorine atoms can lead to significant improvements in binding affinity. Below are tables summarizing quantitative data from published studies, comparing the binding affinities of fluorinated and non-fluorinated ligands for various receptor types.
G-Protein Coupled Receptors (GPCRs)
| Receptor | Ligand | Fluorinated Amino Acid | Ki (nM) of Non-Fluorinated Ligand | Ki (nM) of Fluorinated Ligand | Fold Improvement | Reference |
| μ-Opioid Receptor | Biphalin Analog | 4-Fluoro-phenylalanine | 0.51 | 0.09 | 5.7 | [2] |
| δ-Opioid Receptor | Biphalin Analog | 4-Fluoro-phenylalanine | 12.8 | 0.11 | 116.4 | [2] |
| Glucocorticoid Receptor | Steroid Analog | Trifluoromethyl group | - | Maintained potency | - | [9][10] |
| Cannabinoid Receptor 2 (CB2) | Imidazole Carboxamide | Fluorine on phenyl ring | - | 0.29 | - | [11] |
Note: In some cases, a direct Ki for the non-fluorinated parent compound was not provided, but the fluorinated analog was shown to have high potency.
Ion Channels
| Receptor | Ligand | Fluorinated Amino Acid | Effect on Binding/Activity | Reference |
| Fluoride Channels (Fluc) | Monobody | - | Inhibition via pore block | [8] |
| Voltage-gated Sodium Channels | - | - | Selectivity influenced by glutamate protonation state | [12] |
Note: Quantitative binding affinity data for fluorinated ligands specifically targeting ion channels is less commonly reported in the format of direct Ki comparisons. The effect is often described in terms of functional modulation.
Case Studies in Drug Discovery
The following case studies illustrate how the principles of fluorine-mediated affinity modulation have been successfully applied in drug development.
Enhancing Opioid Receptor Affinity with 4-Fluoro-phenylalanine
Biphalin is a synthetic opioid peptide with high affinity for both μ- and δ-opioid receptors. Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) dramatically increases its binding affinity.[2] As shown in the table above, the incorporation of 4-F-Phe resulted in a 5.7-fold increase in affinity for the μ-opioid receptor and a remarkable 116.4-fold increase for the δ-opioid receptor.[2] This enhancement is attributed to the altered electronic properties of the fluorinated aromatic ring, leading to more favorable interactions within the receptor's binding pocket.[1]
The Role of the Trifluoromethyl Group in Glucocorticoid Receptor Ligands
The trifluoromethyl (CF3) group is a common motif in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.[3] In a study on glucocorticoid receptor (GR) ligands, it was found that replacing a trifluoromethyl group with other substituents could alter the functional activity of the ligand from an agonist to an antagonist while maintaining high binding potency.[9][10] This highlights the profound impact that a single fluorinated group can have on the intricate molecular interactions that govern not just binding affinity but also the functional consequences of that binding.
Conclusion and Future Perspectives
The incorporation of fluorinated amino acids is a powerful and versatile strategy for modulating the receptor binding affinity of therapeutic candidates.[3] As demonstrated by the experimental protocols and case studies presented in this guide, the effects of fluorination can be systematically evaluated and leveraged to optimize ligand-receptor interactions. The continued development of novel fluorinated amino acids and a deeper understanding of the subtle interplay of fluorine-protein interactions will undoubtedly lead to the design of more potent and selective therapeutics in the future.
References
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. Available at: [Link]
-
Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available at: [Link]
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. Available at: [Link]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... ChEMBL - EMBL-EBI. Available at: [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
Protein ligands for studying ion channel proteins. PMC - NIH. Available at: [Link]
-
Ion channel selectivity through ion-modulated changes of selectivity filter p Ka values. PubMed. Available at: [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC - NIH. Available at: [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. Consensus. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]
-
Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Protein ligands for studying ion channel proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion channel selectivity through ion-modulated changes of selectivity filter p Ka values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating Boc and Fmoc Strategies for Peptides with Acid-Sensitive Residues
For researchers and drug development professionals, the successful synthesis of peptides is a cornerstone of discovery. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the entire workflow, from resin choice to the final cleavage step. This decision becomes paramount when the target peptide contains acid-sensitive residues, which are susceptible to degradation under harsh acidic conditions.
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing these challenging peptides. We will delve into the core chemistries, explore the causality behind experimental choices, and provide data-driven insights to help you select the optimal path for your specific target.
The Tale of Two Chemistries: A Fundamental Overview
At its core, SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[] The key to this process is the use of temporary protecting groups on the α-amino group of the incoming amino acid, which are removed after each coupling step. The fundamental difference between Boc and Fmoc strategies lies in the chemical nature of this protecting group and the reagents used for its removal.[2]
The Boc Strategy: A Legacy of Graded Acidity
The Boc strategy, pioneered by R.B. Merrifield, relies on the acid-labile Boc group for Nα-protection.[3] Side-chain protecting groups are typically benzyl-based (Bzl), which are also acid-labile but require a much stronger acid for removal.[3][4] This concept of "graded acid lability" is central to the Boc approach:
-
Nα-Deprotection: Repetitive removal of the Boc group is achieved using a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5]
-
Final Cleavage: The final cleavage of the peptide from the resin and removal of the more robust side-chain protecting groups require a very strong, hazardous acid, most commonly anhydrous hydrogen fluoride (HF).[6][7][8][9]
The Fmoc Strategy: The Era of Orthogonality
The Fmoc strategy offers a milder and more orthogonal approach.[3][10] The Nα-Fmoc group is base-labile, while the side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) or trityl (Trt) scaffold.[3][4] This orthogonality allows for selective deprotection without affecting other parts of the peptide-resin conjugate.[3][10][11]
-
Nα-Deprotection: The Fmoc group is removed using a secondary amine base, most commonly 20-50% piperidine in a polar solvent like dimethylformamide (DMF).[][9]
-
Final Cleavage: The final cleavage and side-chain deprotection are performed simultaneously using a milder acid cocktail, typically based on TFA.[9][12]
The cyclical nature of these two strategies is visualized below:
The Acid-Sensitive Residue Gauntlet
Certain amino acid side chains are particularly susceptible to modification or degradation under acidic conditions, especially during the final cleavage step.[13][14] Understanding these potential side reactions is crucial for selecting the appropriate synthetic strategy and protecting groups.
| Amino Acid | Sensitive Moiety | Common Acid-Catalyzed Side Reactions |
| Tryptophan (Trp) | Indole ring | Alkylation by carbocations (e.g., from tBu groups), oxidation.[3] |
| Methionine (Met) | Thioether | S-alkylation, oxidation to sulfoxide.[3][15] |
| Cysteine (Cys) | Thiol | Oxidation to disulfides, β-elimination.[3] |
| Tyrosine (Tyr) | Phenol ring | Alkylation, modification by sulfonyl groups from Arg protection. |
| Asp-Pro bonds | Peptide backbone | Cleavage of the Asp-Pro amide bond under strong acid. |
| PTMs | Phosphate, Glycan | Loss of post-translational modifications (e.g., phosphoserine, O-glycans).[16] |
Table 1. Common acid-sensitive residues and associated side reactions in peptide synthesis.
The primary source of these side reactions is the generation of highly reactive carbocations during the acid-mediated removal of protecting groups.[12][17][18] For example, the tert-butyl cation formed during Boc deprotection or cleavage of tBu-based side-chain protectors can readily alkylate the nucleophilic indole ring of tryptophan.[3]
Head-to-Head: Boc vs. Fmoc for Sensitive Sequences
The choice between Boc and Fmoc chemistry for synthesizing peptides with acid-sensitive residues hinges on the conditions required for Nα-deprotection and, most critically, the final cleavage from the resin.
Deprotection Cycles: A War of Attrition
-
Boc Strategy: The repetitive use of moderate acid (TFA) for Boc group removal can lead to the gradual degradation of extremely acid-labile protecting groups on side chains or modifications. More significantly, it can cause the slow accumulation of side products over the course of a long synthesis.[5]
-
Fmoc Strategy: The use of a base (piperidine) for Nα-deprotection is a distinct advantage as it is completely orthogonal to the acid-labile side-chain protection.[] This prevents cumulative acid-catalyzed damage during the chain assembly, making it inherently safer for sensitive residues.[]
The Final Cleavage: Where the Battle is Won
The final cleavage step is the most aggressive phase of the synthesis and poses the greatest risk to sensitive residues.
-
Boc Strategy: The requirement for anhydrous HF is the principal drawback of the Boc method for sensitive peptides.[9] HF is a powerful, non-oxidizing acid, but its extreme strength can cleave acid-labile post-translational modifications like phosphorylation and glycosylation.[6][17] While the formation of carbocations is a concern, the SN1/SN2 cleavage mechanism can be modulated by scavenger choice and temperature (e.g., the "low-high" HF method) to minimize some side reactions.[5][17] However, the inherent harshness of the reagent and the specialized, hazardous setup required make it a less desirable option.[6][7][8]
-
Fmoc Strategy: The final cleavage with a TFA "cocktail" is significantly milder and represents the key advantage of the Fmoc strategy.[9][12] This cocktail is not just TFA; it includes a mixture of scavengers designed to "quench" the reactive carbocations generated from the cleavage of tBu, Trt, and other protecting groups.[12][20] These scavengers are nucleophilic compounds that trap the electrophilic species before they can react with sensitive residues like Trp or Met.[12][18] The ability to customize the scavenger cocktail based on the peptide sequence provides a high degree of control over the final deprotection environment.[12][20][21]
Comparative Summary
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Moderate Acid (TFA) | Mild Base (Piperidine) |
| Side-Chain Protection | Acid-labile (Bzl-based) | Acid-labile (tBu, Trt-based)[3] |
| Orthogonality | Partial (graded acid lability)[3][4] | High (Base/Acid)[3][4] |
| Final Cleavage | Very Strong Acid (Anhydrous HF)[6][8] | Strong Acid + Scavengers (TFA)[9] |
| Handling of Trp, Met | High risk of modification; requires scavengers in deprotection and cleavage.[3] | Lower risk; side reactions minimized by specific protecting groups (e.g., Trp(Boc)) and scavenger cocktails.[][12] |
| Handling of PTMs | High risk of cleavage (e.g., phosphorylation, glycosylation). | Generally preferred; milder conditions preserve most PTMs.[9][16] |
| Safety & Equipment | Requires specialized, hazardous HF apparatus.[6][7][17] | Standard laboratory glassware and fume hood.[9] |
Table 2. High-level comparison of Boc and Fmoc strategies for acid-sensitive peptide synthesis.[2]
Experimental Protocol: Synthesis of a Tryptophan-Containing Peptide
To illustrate the practical differences, let's consider the synthesis of a model peptide containing the acid-sensitive tryptophan residue: H-Ala-Trp-Gly-Val-NH₂ .
Recommended Strategy: Fmoc-SPPS
For this sequence, the Fmoc strategy is unequivocally the superior choice due to the presence of Tryptophan. The use of a Boc protecting group on the indole side-chain of Trp (Fmoc-Trp(Boc)-OH) is highly recommended as it provides robust protection against acid-catalyzed side reactions during the final TFA cleavage.[12][22]
Step-by-Step Methodology (Fmoc-SPPS):
-
Resin Swelling: Swell Rink Amide resin (for C-terminal amide) in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-Val-OH using an activating agent (e.g., HBTU/DIEA) in DMF for 1-2 hours.
-
Wash the resin.
-
-
Chain Elongation (Repeat for Gly, Trp, Ala):
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash thoroughly with DMF and DCM.
-
Coupling: Couple the next activated Fmoc-AA-OH (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH in sequence). Use of Fmoc-Trp(Boc)-OH is critical.
-
Washing: Wash after each coupling.
-
-
Final Fmoc Removal: After coupling the final amino acid (Ala), perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A recommended cocktail for a Trp-containing peptide is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a modern, lower-odor alternative like TFA/TIS/H₂O/DODT (3,6-Dioxa-1,8-octanedithiol) at 94:1:2.5:2.5.[12]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[20]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[20]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry (MS).
-
Data-Driven Comparison and Final Recommendations
Experimental data consistently demonstrates the superiority of the Fmoc strategy for synthesizing peptides with acid-sensitive residues.
| Parameter | Expected Outcome (Boc/HF Strategy) | Expected Outcome (Fmoc/TFA Strategy) | Causality |
| Crude Purity (HPLC) | Lower | Higher | Milder Fmoc cleavage with optimized scavengers prevents side-product formation.[] |
| Overall Yield | Lower | Higher | Reduced peptide degradation and fewer side reactions lead to a greater amount of the target peptide. |
| Trp-Adducts (MS) | Often detectable | Minimal to none | Use of Trp(Boc) protection and efficient carbocation scavenging in the Fmoc strategy is highly effective.[12] |
| Met-Oxidation (MS) | Possible | Preventable with EDT/DODT | Scavenger cocktails for Fmoc cleavage can be specifically designed to include reducing agents.[21][23] |
Table 3. Hypothetical comparative data for the synthesis of H-Ala-Trp-Gly-Val-NH₂.
Final Recommendations
For researchers, scientists, and drug development professionals, the evidence overwhelmingly supports the Fmoc strategy as the default and superior method for synthesizing peptides containing acid-sensitive residues .
-
Choose Fmoc for: Peptides containing Trp, Met, Cys, Tyr, post-translational modifications, or any sequence where maximizing purity and preserving chemical integrity is paramount. The mild, orthogonal nature of the chemistry and the highly tunable, scavenger-based final cleavage provide a robust and reliable platform.[]
-
Consider Boc only when: A specific legacy protocol must be followed, or for synthesizing C-terminal thioesters where some Boc-based methods have been well-established.[6][24] However, even in these cases, modern Fmoc-compatible alternatives often exist and should be explored first.
By understanding the underlying chemical principles and making informed choices about protecting groups and cleavage conditions, scientists can confidently navigate the synthesis of even the most challenging peptides, accelerating research and development efforts.
References
-
AAPPTec.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
The University of Queensland.
-
AAPPTec.
-
Luxembourg Bio Technologies.
-
National Center for Biotechnology Information.
-
BOC Sciences.
-
Biosynth.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
ChemPep.
-
AltaBioscience.
-
BOC Sciences.
-
ResearchGate.
-
Royal Society of Chemistry.
-
Biotage.
-
Merck Millipore.
-
ResearchGate.
-
AAPPTec.
-
BenchChem.
-
BenchChem.
-
Bibliomed.
-
ResearchGate.
-
ResearchGate.
-
Slideshare.
-
AAPPTec.
-
ACS Publications.
-
National Center for Biotechnology Information.
-
AAPPTec.
-
ResearchGate.
-
Digital CSIC.
-
Slideshare.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
Oxford Academic.
Sources
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. chempep.com [chempep.com]
- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
- 24. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Proteolytic Degradation for Fluorinated vs. Non-Fluorinated Peptides
For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical endeavor. Peptides often exhibit promising biological activity but are limited by their rapid degradation by proteases in vivo. The strategic incorporation of fluorinated amino acids into peptide sequences has emerged as a powerful strategy to mitigate this challenge.[1][2] This guide provides a comprehensive, in-depth technical comparison of the proteolytic degradation of fluorinated versus non-fluorinated peptides, grounded in experimental data and established scientific principles.
The Rationale for Fluorination in Peptide Drug Design
The inherent susceptibility of natural peptides to proteolytic cleavage significantly curtails their therapeutic potential by reducing their circulating half-life. Fluorination, the substitution of hydrogen with fluorine, can dramatically alter a peptide's physicochemical properties, including its resistance to enzymatic degradation.[2] The introduction of the highly electronegative fluorine atom can induce conformational changes, alter electronic environments, and create steric hindrance, all of which can impede protease recognition and cleavage.[1] However, the impact of fluorination on proteolytic stability is not always predictable and is highly context-dependent, influenced by the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[3][4]
The trifluoromethyl group, for instance, is known for its electron-withdrawing nature and lipophilicity, which can significantly influence a peptide's metabolic stability and binding affinity.[1] By strategically placing fluorinated amino acids within a peptide sequence, vulnerable peptide bonds can be shielded from proteases, thereby extending the peptide's in vivo half-life.[1]
Mechanistic Insights: How Fluorination Impedes Proteolysis
Proteases are enzymes that catalyze the cleavage of peptide bonds through a process called proteolysis. The active site of a protease recognizes and binds to a specific amino acid sequence in the substrate peptide. Fluorination can disrupt this interaction in several ways:
-
Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The incorporation of bulky fluorinated side chains, such as a trifluoromethyl group, can physically block the protease's access to the scissile peptide bond.[1]
-
Altered Electrostatics: Fluorine's high electronegativity can alter the electron distribution of the peptide backbone and side chains. This can disrupt the electrostatic interactions that are crucial for the initial binding of the peptide substrate to the protease's active site.[1]
-
Conformational Rigidity: The introduction of fluorine can induce a more rigid peptide conformation. This pre-organization can either be beneficial or detrimental to protease recognition, depending on whether the induced conformation is compatible with the protease's binding pocket.
The following diagram illustrates the concept of steric hindrance by a fluorinated group, preventing a protease from accessing the peptide backbone for cleavage.
Caption: Steric hindrance of protease activity by fluorination.
Experimental Workflow for Comparative Proteolytic Degradation Analysis
A robust and reproducible experimental workflow is essential for accurately comparing the proteolytic stability of fluorinated and non-fluorinated peptides. The following protocol outlines a standard procedure using a common protease and analysis by High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol
Objective: To quantitatively compare the rate of proteolytic degradation of a fluorinated peptide and its non-fluorinated counterpart by a specific protease (e.g., Trypsin).
Materials:
-
Fluorinated and non-fluorinated peptides of interest
-
Reaction Buffer (e.g., 10 mM phosphate buffer, pH 7.4 for Trypsin and α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin)[4]
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
HPLC system with a C18 column[5]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass Spectrometer (optional, for fragment identification)[6]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the fluorinated and non-fluorinated peptides in the appropriate reaction buffer.
-
Prepare a stock solution of the protease in the same buffer at a concentration suitable for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
-
Initiation of Proteolytic Reaction:
-
In separate microcentrifuge tubes, incubate a defined concentration of each peptide (e.g., 100 µg/mL) with the protease at 37°C.[2]
-
Ensure a consistent enzyme-to-substrate ratio across all experiments.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.[2]
-
The "0 minute" sample should be taken immediately after adding the protease and quenched to represent the initial, undigested peptide concentration.
-
-
Quenching the Reaction:
-
Immediately add the quenching solution (e.g., 10% TFA) to the collected aliquots to stop the enzymatic reaction by denaturing the protease.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the comparative proteolytic degradation assay.
Caption: Experimental workflow for comparative proteolytic stability analysis.
Comparative Data: Fluorinated vs. Non-Fluorinated Peptides
The following table summarizes quantitative data from published studies, highlighting the enhanced proteolytic stability conferred by fluorination in various peptide systems.
| Peptide/Analogue | Fluorinated Amino Acid | Protease | Improvement in Stability (Fold Change in Half-Life vs. Non-fluorinated) | Reference |
| GLP-1 Analogue | Hexafluoroleucine (Hfl) at position 8 | DPP IV | Complete resistance (no degradation after 24h) | [8] |
| GLP-1 Analogue | Hexafluoroleucine (Hfl) at position 10 | DPP IV | 2.9-fold increase | [8] |
| Buforin Analogue | Fluorinated analogue | Trypsin | Modest increase | [9][10] |
| Magainin Analogue | Fluorinated analogue | Trypsin | Modest increase | [9][10] |
Note: The degree of stability enhancement is highly dependent on the specific peptide sequence, the site of fluorination, and the protease used.[3][4]
Conclusion and Future Perspectives
The incorporation of fluorinated amino acids is a demonstrably effective strategy for enhancing the proteolytic resistance of therapeutic peptides.[2][9][10] As evidenced by the compiled data, fluorination can significantly increase peptide half-life in the presence of proteases. However, it is crucial to recognize that the effects of fluorination are not universally predictable and necessitate empirical validation for each peptide-protease system.[3][4] The detailed experimental workflow provided in this guide offers a robust framework for conducting such comparative analyses.
Future advancements in peptide synthesis, including the availability of a wider range of fluorinated amino acids, will continue to expand the toolkit for peptide drug development.[1][11] The strategic application of fluorination, guided by a thorough understanding of its mechanistic effects and rigorous experimental evaluation, holds immense promise for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles.
References
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
-
Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry. [Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
-
Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed. [Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. [Link]
-
Advancements in Peptide Synthesis with Fluorinated Amino Acids. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry. PubMed. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
-
Monitoring proteolytic processing events by quantitative mass spectrometry. PMC. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Fluorinated peptide biomaterials. PMC. [Link]
-
Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC. [Link]
-
Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Overlay chromatograms of forced degraded peptides. RP- HPLC overlay... ResearchGate. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
Caspase Protocols in Mice. PMC. [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
Caspases activity assay procedures. ScienceDirect. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro. PMC. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
PRM. UWPR. [Link]
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
MRM/SRM page. UWPR. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Verifying the Blueprint of Life: A Guide to Confirming Peptide Sequence Integrity via Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise amino acid sequence of a peptide is paramount. It dictates function, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for confirming this critical aspect of peptide integrity, offering unparalleled speed, sensitivity, and versatility.[1] This guide provides an in-depth comparison of mass spectrometry-based techniques for peptide sequence validation, offering insights into the causality behind experimental choices and presenting the data to empower informed decisions.
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules.[2] For peptides, this means not only determining the overall molecular weight but also deciphering the linear arrangement of amino acids. This is primarily achieved through a "bottom-up" proteomics approach, where proteins or large peptides are enzymatically digested into smaller, more manageable peptide fragments prior to MS analysis.[3][4][5]
The Experimental Journey: From Sample to Sequence
Confirming peptide sequence integrity via mass spectrometry involves a multi-step workflow. Each stage is critical for generating high-quality, interpretable data.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 1: A generalized workflow for peptide sequencing by tandem mass spectrometry."; fontsize=12; fontcolor="#5F6368"; } enddot
A typical bottom-up proteomics workflow includes: [3][6][7]
-
Sample Preparation: The process begins with the extraction and denaturation of the protein or peptide of interest. This is followed by reduction and alkylation of disulfide bonds to ensure efficient enzymatic digestion.[3] Trypsin is the most commonly used enzyme, as it specifically cleaves at the C-terminal side of lysine and arginine residues, generating peptides of a predictable size.[3][6]
-
Liquid Chromatography (LC) Separation: The complex mixture of digested peptides is then separated using high-performance liquid chromatography (HPLC), typically reverse-phase HPLC (RP-HPLC).[3][8] This step reduces the complexity of the sample entering the mass spectrometer at any given time, improving the quality of the resulting data.[4]
-
Ionization: As peptides elute from the LC column, they are ionized, most commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8][9] ESI is particularly well-suited for coupling with LC systems.[5]
-
MS1 Analysis (Full Scan): The ionized peptides enter the mass spectrometer, where their m/z ratios are measured in a full scan. This provides a snapshot of all the peptides present in that fraction.
-
Peptide Fragmentation (Tandem MS or MS/MS): Specific peptide ions (precursor ions) from the MS1 scan are selected and subjected to fragmentation. This is the key step for obtaining sequence information.
-
MS2 Analysis (Fragment Ion Scan): The m/z ratios of the resulting fragment ions are measured. The pattern of these fragments provides the necessary information to deduce the amino acid sequence.[2]
-
Data Analysis: The acquired MS/MS spectra are then interpreted to determine the peptide sequence. This can be done through database searching or de novo sequencing.[10][11]
The Art of Fragmentation: A Comparative Look at Key Techniques
The method used to fragment the peptide precursor ions significantly impacts the type and quality of the resulting data. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).
| Fragmentation Technique | Mechanism | Primary Fragment Ions | Key Advantages | Key Limitations |
| CID (Collision-Induced Dissociation) | Collisions with an inert gas (e.g., nitrogen, argon) in an ion trap.[9][12] | b- and y-ions[13][14][15] | Well-established, robust, effective for doubly charged peptides.[16] | Inefficient for large peptides and those with labile post-translational modifications (PTMs).[12] |
| HCD (Higher-Energy Collisional Dissociation) | Collisions with an inert gas in a dedicated collision cell.[12] | Primarily y-ions, with some b- and a-ions.[12] | Provides more complete fragmentation than CID, good for quantification.[12][16] | Can still lead to the loss of labile PTMs. |
| ETD (Electron Transfer Dissociation) | Transfer of electrons to multiply charged peptide cations.[12][14] | c- and z-ions[15][17] | Preserves labile PTMs, excellent for sequencing larger peptides and proteins.[12][14] | Less efficient for doubly charged peptides, can have a slower scan rate.[12][18] |
| UVPD (Ultraviolet Photodissociation) | Absorption of UV photons leads to fragmentation.[14] | a-, b-, c-, x-, y-, and z-ions[15][18] | Provides extensive sequence coverage, effective for a wide range of peptide sizes and charge states.[15][18] | Requires specialized instrumentation. |
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label="Figure 2: Predominant peptide backbone cleavage sites for different fragmentation methods."; fontsize=12; fontcolor="#5F6368"; } enddot
The choice of fragmentation method is critical and depends on the specific research question. For routine peptide identification of tryptic peptides, CID and HCD are often sufficient.[16] However, for the analysis of peptides with labile PTMs like phosphorylation or glycosylation, ETD is the preferred method as it leaves these modifications intact.[12][18] UVPD offers a powerful alternative, providing extensive fragmentation and high sequence coverage for a broad range of applications.[15][18] Often, a combination of fragmentation techniques can provide the most comprehensive sequence information.[14]
Deciphering the Code: Database Searching vs. De Novo Sequencing
Once fragmentation data is acquired, the next step is to determine the amino acid sequence. There are two primary approaches: database searching and de novo sequencing.
Database Searching: This is the more common approach, where experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.[2] Software algorithms like Mascot, SEQUEST, and MaxQuant are used to find the best match and assign a peptide sequence to the spectrum.[2] This method is highly effective when the protein sequence is known and present in the database.
De Novo Sequencing: This method is employed when the peptide sequence is not present in any database, such as for novel proteins, antibodies, or unsequenced organisms.[10][17] De novo sequencing algorithms, like those found in software packages such as PEAKS and PepNovo, directly interpret the fragmentation pattern to deduce the amino acid sequence without relying on a database.[10][17][19] This is achieved by calculating the mass differences between adjacent peaks in a spectral series (e.g., the y-ion series), where each mass difference corresponds to a specific amino acid residue.[17]
dot graph { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#FBBC05"];
} caption { label="Figure 3: A comparison of database searching and de novo sequencing workflows."; fontsize=12; fontcolor="#5F6368"; } enddot
While powerful, de novo sequencing can be more challenging than database searching due to the complexity of MS/MS spectra and the potential for incomplete fragmentation.[17] However, recent advancements in algorithms, including the use of deep learning, have significantly improved the accuracy and speed of de novo sequencing.[10]
A Practical Guide: Step-by-Step Protocol for Peptide Sequence Confirmation
This protocol outlines a general procedure for confirming the sequence of a purified peptide using a standard bottom-up proteomics approach with a data-dependent acquisition (DDA) strategy.
1. Sample Preparation:
-
Protein/Peptide Solubilization: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.
-
Enzymatic Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Clean up the digested peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Resuspension: Resuspend the purified peptides in a solvent suitable for LC-MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
LC Separation: Inject the peptide sample onto a reverse-phase C18 analytical column. Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
MS1 Scan: Acquire full scan MS spectra over a defined m/z range (e.g., 400-1600 m/z).
-
Data-Dependent Acquisition (DDA): Set the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use a desired fragmentation method (e.g., HCD).
-
MS2 Scan: Acquire MS/MS spectra of the fragment ions.
-
3. Data Analysis:
-
Database Search:
-
Use a search engine (e.g., Mascot, SEQUEST) to search the acquired MS/MS data against a relevant protein database.
-
Specify search parameters such as enzyme (trypsin), fixed modifications (carbamidomethylation of cysteine), variable modifications (oxidation of methionine), precursor mass tolerance, and fragment mass tolerance.
-
-
De Novo Sequencing (if necessary):
-
If the peptide is not found in the database, use de novo sequencing software (e.g., PEAKS) to analyze the MS/MS spectra and deduce the peptide sequence.
-
-
Sequence Validation:
-
Manually inspect the MS/MS spectra to confirm the assigned sequence. Look for continuous series of b- and y-ions (or c- and z-ions for ETD) that cover the majority of the peptide backbone.[20]
-
Conclusion: Ensuring Confidence in Your Peptides
Mass spectrometry provides a powerful and versatile platform for confirming the sequence integrity of peptides. By understanding the principles behind the experimental workflow, the nuances of different fragmentation techniques, and the appropriate data analysis strategies, researchers can confidently verify the primary structure of their peptides. This level of certainty is crucial for the success of research, the development of new therapeutics, and ensuring the reproducibility of scientific findings.[21] The continuous advancements in instrumentation and software will undoubtedly further enhance the capabilities of mass spectrometry in the critical task of peptide sequence validation.
References
-
Mtoz Biolabs. Peptide Mass Spectrometry Result Interpretation Strategy. [Link]
-
Springer Protocols. (2024). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. [Link]
-
Mtoz Biolabs. Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. [Link]
-
Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]
-
Wikipedia. De novo peptide sequencing. [Link]
-
ResearchGate. (n.d.). Bottom-up proteomics workflow begins with sample preparation. [Link]
-
Vyatkina, K. (2018). De Novo Sequencing of Proteins and Peptides: Algorithms, Applications, Perspectives. Biomedical Chemistry: Research and Methods, 1(1), e00005. [Link]
-
Mtoz Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
-
Wikipedia. Bottom-up proteomics. [Link]
-
Peptide Sciences. (2023). Peptide Purity. [Link]
-
Mtoz Biolabs. Mechanism of Peptide Purity Analysis. [Link]
-
G-Biosciences. (n.d.). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. [Link]
-
Rapid Novor. (2024). de novo Peptide Sequencing Software Novor.Cloud. [Link]
-
Dancík, V., Addona, T. A., Clauser, K. R., Vath, J. E., & Pevzner, P. A. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of computational biology, 6(3-4), 327–342. [Link]
-
Pearson. (2022). Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Zhang, H., & Aebersold, R. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]
-
Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Watson, M., Laukien, F., & Makarov, A. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 11(1), 549–558. [Link]
-
Muth, T., & Renard, B. Y. (2016). Peptide de novo sequencing of mixture tandem mass spectra. Journal of the American Society for Mass Spectrometry, 27(10), 1642–1650. [Link]
-
Mtoz Biolabs. How Does Mass Spectrometry Accomplish Peptide Sequence Identification. [Link]
-
Mtoz Biolabs. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. [Link]
-
Nagornov, K. O., Kozin, I. G., Tsybin, Y. O., & Tsybin, Y. O. (2020). Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 31(10), 2097–2106. [Link]
-
News-Medical.Net. (2018). Review: Antibody Protein Sequence Analysis Using Mass Spectrometry. [Link]
-
Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical chemistry, 88(1), 30–51. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
Sources
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 4. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 5. Bottom-Up Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. How Does Mass Spectrometry Accomplish Peptide Sequence Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 11. De Novo Sequencing of Proteins and Peptides: Algorithms, Applications, Perspectives | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 17. De novo peptide sequencing method - Creative Proteomics Blog [creative-proteomics.com]
- 18. Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. Peptide Sequencing Reports: Structure and Interpretation Guide - Creative Proteomics [creative-proteomics.com]
- 21. apexpeptidesupply.com [apexpeptidesupply.com]
A Senior Application Scientist's Guide to Boc-Protected Halogenated Phenylalanine Derivatives
<_>
Introduction: The Strategic Value of Halogenation in Peptide Science
In the fields of chemical biology, drug discovery, and materials science, the ability to fine-tune molecular properties is paramount. Halogenated derivatives of phenylalanine have become essential tools, offering chemists precise control over the physicochemical and biological characteristics of peptides and related compounds.[1] The introduction of a halogen atom—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—onto the phenyl ring can profoundly alter hydrophobicity, electronic character, and steric profile.[1] When combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, these unnatural amino acids become robust building blocks for complex molecular design. The Boc group provides stable protection for the alpha-amino group during synthesis, preventing unwanted side reactions and ensuring the integrity of the peptide chain as it is elongated.[2][3]
This guide provides an in-depth, side-by-side comparison of Boc-protected fluoro-, chloro-, bromo-, and iodo-phenylalanine derivatives. We will move beyond a simple catalog of properties to explore the causal relationships between the choice of halogen and experimental outcomes, providing field-proven insights for researchers, scientists, and drug development professionals.
Part 1: A Comparative Analysis of Physicochemical Properties
The choice of halogen is not arbitrary; it is a strategic decision that leverages the unique properties of each element. The primary differences stem from electronegativity, atomic size (van der Waals radius), and the strength of the carbon-halogen (C-X) bond. These factors directly influence everything from intermolecular interactions to chemical reactivity in cross-coupling reactions.
| Property | Boc-Phe(4-F) | Boc-Phe(4-Cl) | Boc-Phe(4-Br) | Boc-Phe(4-I) | Causality and Implication |
| Halogen Electronegativity | 4.0 | 3.16 | 2.96 | 2.66 | Fluorine's high electronegativity creates a strong dipole, potentially altering local electronic environments and enabling unique interactions like F···H–N hydrogen bonds.[4] This effect diminishes down the group. |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Iodine is significantly larger than fluorine, introducing greater steric bulk. This can be used to probe steric constraints in binding pockets or may hinder coupling efficiency in sterically crowded peptide sequences. |
| C-X Bond Energy (kJ/mol) | ~544 | ~400 | ~330 | ~270 | The C-I bond is the weakest, making it the most reactive in palladium-catalyzed cross-coupling reactions. Conversely, the high strength of the C-F bond makes it largely unreactive under typical coupling conditions. |
| Key Applications | 19F NMR Probes, PET Imaging, Metabolic Stability | Bioisosteric Replacement, Synthetic Intermediate | Cross-Coupling Reactions, X-ray Crystallography | Cross-Coupling, Radiosynthesis, X-ray Crystallography | The unique properties of each halogen dictate its most powerful applications in research and development. |
Part 2: Performance in Key Scientific Applications
The true value of these derivatives is realized in their application. Below, we compare their performance in three critical areas: Solid-Phase Peptide Synthesis (SPPS), Palladium-Catalyzed Cross-Coupling, and their use as biological probes.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry. While all Boc-protected halophenylalanines can be incorporated using standard SPPS protocols, the choice of halogen can influence efficiency.
The Core Directive: The primary goal in SPPS is achieving near-quantitative coupling at each step. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust method. It relies on an "orthogonal" strategy where the temporary Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while more permanent side-chain and resin-linker protecting groups (often benzyl-based) are cleaved at the end with a strong acid like liquid hydrogen fluoride (HF).[5][6]
Workflow for Boc-SPPS Incorporation:
Caption: General workflow for Boc-SPPS.
Comparative Insights:
-
Fluorine & Chlorine: Due to their relatively small size, Boc-Phe(F) and Boc-Phe(Cl) generally incorporate with efficiencies comparable to natural phenylalanine.
-
Bromine & Iodine: The increased steric bulk of bromine and especially iodine can sometimes lead to slightly lower coupling efficiencies, particularly when the preceding amino acid is also bulky. In such cases, extending the coupling time or using a more potent coupling reagent like HATU can be beneficial.[5]
Palladium-Catalyzed Cross-Coupling Reactions
This is where the heavier halogens, bromine and iodine, truly shine. Their reactivity in reactions like Suzuki and Sonogashira couplings allows for the site-specific introduction of diverse functionalities onto the peptide scaffold, a powerful tool for drug development and chemical biology.[2]
The Core Directive: The reactivity order for aryl halides in these reactions is overwhelmingly I > Br >> Cl.[7] Fluorine is generally unreactive. This predictable reactivity allows for selective and orthogonal chemistry. For example, a peptide containing both a bromo- and an iodo-phenylalanine can often be functionalized sequentially by carefully choosing reaction conditions.
Suzuki Coupling: This reaction forms a C-C bond between the aryl halide and an organoboron compound.[8][9] Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, creating an arylalkyne.[10][11]
Caption: Comparison of Suzuki and Sonogashira coupling reactions.
Comparative Insights & Experimental Considerations:
-
Boc-Phe(4-I): This is the most reactive derivative, often enabling coupling under mild conditions (room temperature to moderate heat).[2][12] It is the substrate of choice for difficult couplings or when sensitive functional groups are present elsewhere in the peptide.
-
Boc-Phe(4-Br): While less reactive than the iodo-derivative, it is still an excellent substrate for a wide range of cross-coupling reactions.[13] It often requires slightly higher temperatures or more active catalyst systems.[14] Its lower cost and greater stability can make it an attractive alternative to iodo-derivatives.
-
Boc-Phe(4-Cl): Chloro-derivatives are typically challenging substrates and require specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve good yields.[15] Their use is generally reserved for specific synthetic strategies where bromine or iodine is not suitable.
Biological Probes and Modulators
Halogenation offers a subtle yet powerful way to probe and modulate biological systems.
-
Boc-Phe(F) as a ¹⁹F NMR Probe: Fluorine is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[16][17][18] Incorporating a fluorophenylalanine residue provides a highly sensitive, non-perturbing probe to report on local protein environment, conformational changes, and ligand binding events.[16][17][19]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy in medicinal chemistry to block oxidation, enhance metabolic stability, and improve a drug candidate's half-life.[4][20][21]
-
Heavy Atoms for X-ray Crystallography: Bromine and iodine are electron-rich "heavy" atoms that can significantly alter X-ray diffraction patterns.[22] Incorporating bromo- or iodo-phenylalanine can be a crucial tool for solving the "phase problem" in protein crystallography, aiding in the determination of novel protein structures.[23][24][25]
-
Modulating Bioactivity: The introduction of a halogen can alter a peptide's binding affinity for its target receptor through steric and electronic effects.[4] For instance, halogenation can enhance hydrophobic interactions or introduce new halogen bonding interactions, leading to increased potency.[4]
Part 3: Experimental Protocols
To provide a practical context, here is a validated, self-contained protocol for a common application.
Protocol: Copper-Free Sonogashira Coupling of Boc-p-Bromophenylalanine-Resin
Objective: To couple a terminal alkyne to a peptide on solid support containing a Boc-p-bromophenylalanine residue. This protocol is designed to be self-validating through analytical checks.
Materials:
-
Peptide-resin containing Boc-Phe(4-Br) (100 mg, ~0.1 mmol)
-
[DTBNpP]Pd(crotyl)Cl (Palladium precatalyst, 2.5 mol%)[14]
-
Terminal alkyne (e.g., Phenylacetylene, 0.8 mmol)
-
2,2,6,6-Tetramethylpiperidine (TMP) (Base, 1.0 mmol)[14]
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)
-
Argon or Nitrogen gas supply
-
Standard solid-phase synthesis vessel
Methodology:
-
Resin Preparation: Place the Boc-Phe(4-Br)-containing peptide-resin into the reaction vessel. Swell the resin in anhydrous DMSO for 30 minutes under an inert atmosphere (Argon).
-
Reagent Preparation: In a separate vial, dissolve the palladium precatalyst, terminal alkyne, and TMP base in anhydrous DMSO.
-
Coupling Reaction: Add the reagent solution to the swollen resin. Seal the vessel and agitate the mixture at room temperature under an inert atmosphere.
-
Causality Checkpoint: The use of an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl simplifies handling, and TMP is a strong, non-nucleophilic base suitable for this transformation.[14] The reaction is performed under an inert atmosphere to prevent oxidative side reactions.
-
-
Monitoring & Validation (Self-Validation Step): After 2-4 hours, take a small aliquot of the resin (~2-3 mg). Wash it thoroughly with DCM, and perform a test cleavage using a standard TFA cocktail. Analyze the cleaved mini-peptide by LC-MS to check for conversion to the desired product mass. If the reaction is incomplete, it can be allowed to proceed longer or gently warmed (e.g., to 40-50°C).
-
Work-up: Once the reaction is complete (as determined by LC-MS), filter the reaction solution from the resin.
-
Washing: Wash the resin extensively to remove all residual catalyst and reagents. A typical wash sequence is:
-
3x DMSO
-
3x Dichloromethane (DCM)
-
3x Isopropyl Alcohol (IPA)
-
3x DCM
-
-
Drying: Dry the resin under high vacuum. The resin is now ready for the next synthesis step (e.g., Boc deprotection) or final cleavage.
Part 4: A Guide to Selecting the Right Derivative
Choosing the optimal halogenated phenylalanine derivative is critical for experimental success. Use the following guide to inform your decision.
| If Your Primary Goal Is... | The Best Choice Is... | Because... | Key Consideration |
| Introducing Diverse Functionality | Boc-Phe(4-I) | It is the most reactive derivative in cross-coupling, allowing for the widest range of subsequent modifications under the mildest conditions.[2] | Higher cost and potential for slightly lower stability compared to the bromo-analog. |
| A Balance of Reactivity and Cost | Boc-Phe(4-Br) | It is a robust and reliable substrate for most common cross-coupling reactions and is generally more economical than the iodo-derivative.[13] | May require slightly more forcing reaction conditions (higher temperature, more active catalyst) than iodo-derivatives.[14] |
| Probing Protein Dynamics via NMR | Boc-Phe(4-F) | The ¹⁹F nucleus is a superb NMR probe, offering high sensitivity and no background signal in biological samples.[16][17] | The C-F bond is chemically inert to most synthetic manipulations, making it a spectator probe rather than a chemical handle. |
| Enhancing Metabolic Stability | Boc-Phe(4-F) | The strength of the C-F bond effectively blocks metabolic oxidation at that position, a proven strategy to increase a drug's in vivo half-life.[20][21] | Ensure that blocking metabolism at one site does not open up a new, less desirable metabolic pathway elsewhere (metabolic switching).[26] |
| Solving a Crystal Structure | Boc-Phe(4-I) or Boc-Phe(4-Br) | These heavy atoms provide significant anomalous scattering, which is invaluable for phasing in X-ray crystallography.[22][24][25] | The incorporation of a bulky, hydrophobic residue may perturb crystal packing. It is often wise to screen both derivatives. |
Conclusion
Boc-protected halogenated phenylalanine derivatives are far more than simple analogs of a natural amino acid. They are precision tools that grant researchers control over reactivity, biological stability, and analytical probing. By understanding the fundamental physicochemical properties that distinguish the fluoro-, chloro-, bromo-, and iodo-derivatives, scientists can make informed, strategic decisions to accelerate their research. From creating novel peptide-drug conjugates via Suzuki coupling with Boc-Phe(I) to observing protein conformational changes in real-time with a Boc-Phe(F) NMR probe, the applications are as diverse as they are powerful.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. Available from: [Link]
-
ACS Publications. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. Available from: [Link]
-
PubMed Central. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Available from: [Link]
-
ACS Publications. Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Available from: [Link]
-
ResearchGate. 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... Available from: [Link]
-
PubMed. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Available from: [Link]
-
Acta Crystallographica Section D: Biological Crystallography. Towards a rational approach for heavy-atom derivative screening in protein crystallography. Available from: [Link]
-
National Institutes of Health. Towards a rational approach for heavy-atom derivative screening in protein crystallography. Available from: [Link]
-
National Institutes of Health. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link]
-
National Institutes of Health. An overview of heavy-atom derivatization of protein crystals. Available from: [Link]
-
Royal Society of Chemistry. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. Available from: [Link]
-
National Institutes of Health. A rational approach to heavy-atom derivative screening. Available from: [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Oxford Academic. An overview of heavy-atom derivatization of protein crystals. Available from: [Link]
-
PubMed. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Available from: [Link]
-
University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]
-
IntechOpen. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Available from: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
PubMed. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. Available from: [Link]
-
Pharma Focus Asia. Metabolic Stability. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability. Available from: [Link]
-
NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]
-
PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Available from: [Link]
-
ResearchGate. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmafocusasia.com [pharmafocusasia.com]
- 22. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Towards a rational approach for heavy-atom derivative screening in protein crystallography. | Semantic Scholar [semanticscholar.org]
- 24. Towards a rational approach for heavy-atom derivative screening in protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An overview of heavy-atom derivatization of protein crystals. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 26. nedmdg.org [nedmdg.org]
Safety Operating Guide
A Scientist's Guide to Responsibility: Proper Disposal of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid
In the pursuit of novel therapeutics, the synthesis and application of specialized reagents like Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid are fundamental. As drug development professionals, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Mishandling chemical waste can lead to significant environmental harm and substantial regulatory penalties.[1] This guide provides a comprehensive, technically-grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Pre-Disposal Analysis: Understanding the Compound's Profile
Before proceeding with disposal, a thorough understanding of the chemical's properties is essential for making informed safety and handling decisions. This compound is a solid organic compound with two key features that dictate its disposal pathway:
-
The Boc Protecting Group: The tert-Butyloxycarbonyl group is stable under many conditions but can be labile in strong acids. This is a crucial consideration for waste stream compatibility.
-
The Fluorophenyl Group: The presence of a halogen (fluorine) classifies this compound as a halogenated organic .[2][3][4] Halogenated and non-halogenated waste streams must always be kept separate to prevent complications during the final disposal process and to minimize disposal costs.[3]
While Safety Data Sheets (SDS) for specific, novel compounds may vary, related structures and general chemical safety principles mandate careful handling to avoid dust formation and direct contact.[5][6][7][8]
The Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to align with the foundational requirements of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][9][10]
Step 1: Personal Protective Equipment (PPE) Engagement
Proper PPE is the first line of defense against chemical exposure. Before handling the waste, ensure the following are worn:[11]
-
Eye Protection: Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133).[6]
-
Hand Protection: Nitrile gloves to prevent skin contact.[11]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation - The Critical Decision Point
This is the most important step. Due to the fluorine atom, this compound must be disposed of in a dedicated waste stream.
-
Action: Collect all solid waste of this compound in a container explicitly designated for "Halogenated Organic Solid Waste." [2][4][11]
-
Causality: Mixing halogenated and non-halogenated waste is a common and costly mistake. Final disposal for halogenated organics is typically high-temperature incineration, and mixing streams complicates this process.[3][4] Never dispose of organic substances down the drain.[11]
Step 3: Container Selection and Labeling
Waste containers must be appropriate for the waste they hold to prevent leaks and ensure safe handling.[12]
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with the waste and has a secure, leak-proof screw cap.[13]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[14] The label must include:
-
The words "Hazardous Waste." [3]
-
The full chemical name: "this compound." Do not use abbreviations.[14]
-
An accurate list of all constituents and their approximate percentages.[4]
-
The relevant hazard characteristics (e.g., Toxic, Flammable). While this specific compound has no major OSHA-mandated hazards, good practice dictates noting it is a chemical waste.[7]
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[13]
-
Location: The SAA must be at or near the point of generation.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant tub or bin to contain any potential leaks.[15]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[3][14] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents or acids.[7]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel are responsible for proper collection and labeling; final disposal is managed by trained professionals.
-
Action: When the container is full (leaving at least one inch of headroom) or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[13]
-
Trustworthiness: Your EHS department works with licensed hazardous waste contractors to transport the waste for final disposal, typically via high-temperature incineration, which is the appropriate method for halogenated organic compounds.[4][12][15]
Visualized Workflow: From Bench to Final Disposition
The following diagram illustrates the logical flow of the disposal process, ensuring a clear and repeatable operational sequence.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. usbioclean.com [usbioclean.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Welcome to your essential guide for the safe handling of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (CAS No: 284493-72-7). As researchers dedicated to advancing drug development, our most critical asset is our own safety. This document moves beyond generic advice to provide a field-tested, logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard: A Risk-Based Approach
This compound is a protected amino acid derivative. While comprehensive toxicological data is not always available for novel research chemicals, the available Safety Data Sheets (SDS) for this and structurally similar compounds provide a clear directive. The primary hazards are associated with direct contact and inhalation of dust particles.[1]
The Globally Harmonized System (GHS) classifications consistently point to the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2]
Our PPE strategy is therefore built around creating robust barriers to prevent this compound, a fine solid powder, from coming into contact with your skin, eyes, or respiratory system.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Hazard Statement | Primary Route of Exposure |
| Skin Irritation - Category 2 | GHS07 | H315 - Causes skin irritation | Dermal Contact |
| Serious Eye Irritation - Category 2A | GHS07 | H319 - Causes serious eye irritation | Eye Contact |
| Specific target organ toxicity — Single exposure - Category 3 | GHS07 | H335 - May cause respiratory irritation | Inhalation |
The Core Ensemble: Your Non-Negotiable PPE
For any procedure involving this compound, a baseline level of PPE is mandatory. This is considered the minimum standard for ensuring safety during routine handling of small quantities in a well-ventilated area.[3]
-
Body Protection: A standard, flame-resistant (FR) laboratory coat is required. It should be fully buttoned with sleeves rolled down to protect your street clothes and skin from incidental contact.[4]
-
Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[3] This is non-negotiable, even when simply visiting a lab where the material is in use.[3]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] It is crucial to double-glove if there is a risk of splashes or extended handling. Always remove and replace the outer glove immediately upon known contact with the chemical.[3]
-
General Attire: Full-length pants and closed-toe shoes are a prerequisite for entering any laboratory space where hazardous chemicals are handled.[3]
Escalating Protection: Matching PPE to the Task
Prudent safety practice demands that we scale our protective measures in proportion to the risk of exposure. The following workflow will guide you in selecting the appropriate level of PPE beyond the core ensemble.
Caption: PPE selection workflow for handling the target compound.
Detailed Breakdown of Escalated PPE:
-
Eye and Face Protection: When performing tasks with a higher risk of splashing (e.g., dissolving the compound) or when handling larger quantities, upgrade from safety glasses to chemical safety goggles that provide a full seal around the eyes.[5] For bulk transfers or reactions with a significant splash potential, a full face shield worn over chemical safety goggles is required.[6]
-
Hand Protection: While nitrile gloves are suitable for incidental contact, they are not intended for prolonged immersion. For tasks involving significant wetting of the hands or cleaning up spills, heavier-duty gloves such as butyl rubber should be worn. Always consult the glove manufacturer's chemical resistance charts. Given the acidic nature of the propionic acid moiety, selecting gloves with good resistance to acids is a sound precautionary measure.
-
Respiratory Protection: The primary inhalation risk from this compound is airborne dust. All handling of the solid material outside of a closed system should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles. If engineering controls are insufficient or unavailable, or if you are cleaning up a significant spill, respiratory protection is mandatory. A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against dust.[4] If the compound is being used in a way that generates vapors or aerosols, a full-face respirator with acid gas cartridges may be necessary.
Operational Plans: From Donning to Disposal
A successful safety protocol is procedural. Follow these steps meticulously to ensure a complete protective lifecycle.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On):
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit. This is critical for the respirator's effectiveness.[6]
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your inner gloves, followed by your outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off): The goal is to avoid contaminating yourself with any substances on the outside of your PPE.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards.
-
Inner Gloves: Remove the final pair of gloves, again, by peeling them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]
Spill and Disposal Plan
Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: At a minimum, this will include a lab coat, chemical goggles, and double nitrile or butyl rubber gloves. For a large spill of dry powder, add an N95 respirator.
-
Contain & Clean: Cover the spill with an absorbent material suitable for chemical spills. Carefully sweep up the solid material, avoiding the creation of dust, and place it into a labeled, sealed container for hazardous waste.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.
Waste Disposal:
-
All disposable PPE (gloves, wipes) that has come into contact with this compound must be placed in a designated, sealed hazardous waste container.[9]
-
Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.
-
Unused or waste chemical product must be disposed of through your institution's environmental health and safety office. Do not pour it down the drain.[10]
By integrating this expert guidance into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team.
References
-
U.S. Environmental Protection Agency (EPA) . (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
PubChem . 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTec, LLC . Boc-Phe(3-Me)-OH Safety Data Sheet. Retrieved from [Link]
-
University of Nevada, Reno - Environmental Health and Safety . Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Quora . (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
-
LeelineWork . (2025, January 7). What PPE Should You Wear When Handling Acid 2025? Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services . (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. fishersci.com [fishersci.com]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
